molecular formula C8H6BFO3 B1381789 (4-Fluorobenzofuran-2-yl)boronic acid CAS No. 1423791-86-9

(4-Fluorobenzofuran-2-yl)boronic acid

Cat. No.: B1381789
CAS No.: 1423791-86-9
M. Wt: 179.94 g/mol
InChI Key: ANIKDESUQGWETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluorobenzofuran-2-yl)boronic acid is a useful research compound. Its molecular formula is C8H6BFO3 and its molecular weight is 179.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-fluoro-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BFO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIKDESUQGWETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=CC=C2F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Fluorobenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic protocols for obtaining (4-fluorobenzofuran-2-yl)boronic acid, a valuable reagent in contemporary drug discovery and materials science. The methodologies detailed herein are grounded in established chemical principles and are designed to be both reproducible and scalable for research and development applications.

Introduction: The Significance of this compound

Benzofuran scaffolds are integral components of numerous biologically active natural products and synthetic compounds, exhibiting a wide array of therapeutic properties. The introduction of a boronic acid moiety at the 2-position of the benzofuran ring system transforms it into a versatile building block for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.

This compound, in particular, is of significant interest to medicinal chemists. The fluorine atom at the 4-position can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this reagent serves as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] The ability to efficiently synthesize this compound is therefore of paramount importance for the advancement of various research programs.

Strategic Overview of the Synthesis

The most direct and widely employed strategy for the synthesis of this compound involves a two-step sequence starting from 4-fluorobenzofuran:

  • Regioselective Lithiation: Deprotonation at the C2 position of 4-fluorobenzofuran using a strong organolithium base.

  • Borylation: Quenching of the resulting organolithium intermediate with a trialkyl borate ester, followed by acidic workup to yield the target boronic acid.

This approach leverages the inherent acidity of the C2 proton of the benzofuran ring, which is the preferred site of deprotonation.[3][4]

Synthetic_Workflow 4-Fluorobenzofuran 4-Fluorobenzofuran Lithiation Lithiation 4-Fluorobenzofuran->Lithiation n-BuLi, THF, -78 °C Borylation Borylation Lithiation->Borylation B(O-iPr)3 Acidic Workup Acidic Workup Borylation->Acidic Workup aq. HCl This compound This compound Acidic Workup->this compound Purification

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Starting Material: 4-Fluorobenzofuran

While 4-fluorobenzofuran can be commercially sourced, an in-house synthesis may be required. A common approach involves the cyclization of a suitable precursor, such as a propargyl ether of a fluorinated phenol.

Experimental Protocol: Synthesis of 4-Fluorobenzofuran

This protocol is adapted from general methods for benzofuran synthesis.[5]

Materials:

  • 2-Bromo-3-fluorophenol

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

Procedure:

  • O-Propargylation: To a solution of 2-bromo-3-fluorophenol (1.0 eq) in DMF, add K₂CO₃ (1.5 eq) and propargyl bromide (1.2 eq). Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 1-(2-bromo-3-fluorophenoxy)prop-2-yne.

  • Intramolecular Cyclization: In a sealed tube, dissolve the O-propargylated intermediate (1.0 eq) in a suitable solvent such as toluene or a mixture of DMF and water. Add a palladium catalyst (e.g., 5 mol%) and a copper co-catalyst (e.g., 2.5 mol%), followed by a base like triethylamine. Heat the reaction mixture to 80-100 °C for 4-6 hours. After cooling, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to afford 4-fluorobenzofuran.

Part 2: Synthesis of this compound

This core part of the guide details the regioselective lithiation and subsequent borylation of 4-fluorobenzofuran.

Reaction Mechanism

Reaction_Mechanism cluster_0 Lithiation cluster_1 Borylation & Workup 4-FB 4-Fluorobenzofuran Li-Intermediate 2-Lithio-4-fluorobenzofuran 4-FB->Li-Intermediate n-BuLi, THF, -78 °C Ate_Complex Boronate Complex Li-Intermediate->Ate_Complex + B(O-iPr)3 Borate_Ester Triisopropyl borate Boronic_Acid This compound Ate_Complex->Boronic_Acid aq. HCl

Caption: Mechanism of lithiation-borylation of 4-fluorobenzofuran.

Experimental Protocol: Lithiation and Borylation

Materials:

  • 4-Fluorobenzofuran

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate (B(O-iPr)₃)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-fluorobenzofuran (1.0 eq) and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.

  • Borylation: To the cold solution of the lithiated intermediate, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

ParameterValue/ConditionRationale
Solvent Anhydrous THFAprotic and effectively solvates the organolithium intermediate.
Base n-ButyllithiumA strong base capable of deprotonating the acidic C2 proton of benzofuran.
Temperature -78 °CPrevents side reactions and ensures the stability of the organolithium species.[6]
Borylating Agent Triisopropyl borateReacts efficiently with the lithiated intermediate to form the boronate ester.
Workup Aqueous HClHydrolyzes the boronate ester to the desired boronic acid.

Purification and Characterization

Crude boronic acids often contain boric acid and other impurities. Purification can be achieved through several methods.

Purification Protocol

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of acetone and hexanes or hot water.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Acid-Base Extraction:

  • Dissolve the crude product in diethyl ether.

  • Extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer.

  • Separate the aqueous layer and wash it with fresh diethyl ether to remove any remaining neutral impurities.

  • Acidify the aqueous layer with concentrated HCl to pH ~1-2, which will precipitate the pure boronic acid.

  • Extract the precipitated solid into fresh diethyl ether or ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the purified product.[7]

Characterization Data
AnalysisExpected Results for this compound
¹H NMR Aromatic protons in the range of 7.0-7.8 ppm, a characteristic singlet for the C3-H, and a broad singlet for the B(OH)₂ protons.
¹³C NMR Resonances corresponding to the eight carbon atoms of the benzofuran ring, with the C-F coupling visible for the fluorinated carbons.
¹⁹F NMR A singlet or multiplet corresponding to the fluorine atom on the benzene ring.
¹¹B NMR A broad singlet in the range of 28-33 ppm, characteristic of a trigonal boronic acid.[2][8]
Mass Spec (HRMS) Calculation of the exact mass to confirm the elemental composition (C₈H₆BFO₃).

Safety Precautions

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) and use proper syringe techniques. Always wear fire-retardant lab coat, safety glasses, and gloves.

  • Anhydrous Solvents: Ensure solvents are properly dried to prevent quenching of the organolithium reagent.

  • Triisopropyl borate: Flammable liquid and an irritant. Handle in a well-ventilated fume hood.

  • Acidic and Basic Solutions: Corrosive. Wear appropriate personal protective equipment.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no yield Incomplete lithiation due to wet solvent or glassware.Ensure all glassware is flame-dried and solvents are rigorously dried.
Inactive n-BuLi.Titrate the n-BuLi solution before use to determine its exact concentration.
Formation of side products Reaction temperature was too high during lithiation.Maintain the temperature strictly at -78 °C during the addition of n-BuLi.
Difficult purification Presence of boronic acid anhydrides (boroxines).Dissolve the crude product in a solvent and stir with water to hydrolyze the anhydrides back to the boronic acid before attempting purification.

References

An In-Depth Technical Guide to the Structure Elucidation of (4-Fluorobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of (4-Fluorobenzofuran-2-yl)boronic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore how data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography are synergistically integrated to confirm the molecule's identity, connectivity, and spatial arrangement with absolute confidence.

Introduction: The Imperative for Unambiguous Characterization

This compound is a heterocyclic organoboron compound of significant interest. The benzofuran scaffold is a privileged structure in medicinal chemistry, while the boronic acid moiety serves as a versatile functional group for cross-coupling reactions (e.g., Suzuki-Miyaura) and as a pharmacophore that can form reversible covalent bonds with biological targets.[1] The introduction of a fluorine atom can profoundly modulate a molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability, making its precise placement critical.[2][3]

The Analytical Workflow: A Symphony of Techniques

The complete confirmation of a chemical structure is not achieved by a single experiment but by the convergence of evidence from multiple, independent analytical techniques. Each method interrogates the molecule from a different perspective, and their combined data provide a holistic and irrefutable structural proof.

G cluster_preliminary Initial Assessment cluster_detailed Detailed Structural Mapping cluster_definitive Definitive Confirmation MS Mass Spectrometry (MS) Confirms Molecular Formula NMR NMR Spectroscopy (1H, 13C, 19F, 11B, 2D) Maps Atomic Connectivity MS->NMR Provides Molecular Weight FTIR FTIR Spectroscopy Identifies Functional Groups FTIR->NMR Confirms Functional Groups XRAY Single-Crystal X-ray Determines 3D Solid-State Structure NMR->XRAY Provides Solution-State Structure Final Final Structure Confirmation NMR->Final Corroborates Connectivity XRAY->Final Absolute Proof

Figure 1: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The First Gateway

Expertise & Rationale: MS is the initial and most direct method to determine the molecular weight and elemental formula of a compound. For organoboron compounds, it offers a unique diagnostic feature: the isotopic signature of boron. Boron exists as two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), which results in a characteristic M+1/M peak ratio that is invaluable for identifying boron-containing fragments.[5][6] Electrospray Ionization (ESI) is an excellent choice for boronic acids as it is a soft ionization technique that typically preserves the molecular ion.[7]

Expected Data: For C₈H₆BFO₃, the expected monoisotopic mass is 179.0401 g/mol . The mass spectrum will show a prominent cluster for the molecular ion [M-H]⁻ in negative mode or [M+H]⁺ in positive mode, clearly displaying the boron isotopic pattern.

IonCalculated m/z (¹¹B)Calculated m/z (¹⁰B)Description
[M+H]⁺181.0558180.0588Protonated molecular ion
[M-H₂O+H]⁺163.0452162.0482Loss of water from the boronic acid
[M-B(OH)₂]⁺137.0346137.0346Loss of the boronic acid group (fragmentation)

Experimental Protocol: High-Resolution ESI-MS

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Source Parameters (Negative Ion Mode):

    • Capillary Voltage: -3.0 kV

    • Nebulizer Gas (N₂): 1.5 bar

    • Drying Gas (N₂): 6.0 L/min at 200 °C

  • Data Acquisition: Acquire data in the m/z range of 50-500. Perform a tandem MS (MS/MS) experiment on the parent ion (e.g., m/z 179) to induce fragmentation and confirm the core structure.

  • Analysis: Compare the measured exact mass to the calculated mass (<5 ppm error). Analyze the isotopic distribution to confirm the presence of one boron atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9] For this compound, we expect to see characteristic vibrations for the O-H and B-O bonds of the boronic acid, the C-F bond, and the aromatic benzofuran system.[10] This analysis provides corroborating evidence for the molecular components suggested by the mass spectrum.

Expected Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300 (broad)O-H stretchBoronic acid (B-OH)
~1610, ~1450C=C stretchAromatic ring
~1350B-O stretchBoronic acid (B-O)
~1250C-O-C stretch (furan)Benzofuran ether
~1200C-F stretchFluoroaromatic

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Collection: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Analysis: The software automatically performs the background subtraction. Identify and label the key absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework, identifies the positions of heteroatoms, and confirms the isomeric form of the compound. For this specific molecule, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all essential.

Expected Data & Interpretation:

  • ¹H NMR: Will show signals for the three distinct aromatic protons and one furan proton. The fluorine atom at position 4 will induce through-bond couplings (J-couplings) to adjacent protons (H-3 and H-5), which is critical for confirming its location. The two B(OH)₂ protons are often broad and may exchange with solvent, sometimes appearing as a broad singlet.

  • ¹⁹F NMR: A single resonance will confirm the presence of one fluorine environment. Its chemical shift will be characteristic of an aryl fluoride.

  • ¹³C NMR: Will show 8 distinct signals for the carbon atoms of the benzofuran ring, confirming the molecular asymmetry.

  • ¹¹B NMR: A single, broad resonance around 19-30 ppm is characteristic of a trigonal planar arylboronic acid.[11]

  • 2D NMR (COSY, HMBC): These experiments are the final arbiters of connectivity. COSY will show correlations between coupled protons (e.g., H-5, H-6, H-7). HMBC will show long-range correlations between protons and carbons (e.g., from H-3 to C-2 and C-4), definitively linking all the fragments together.

Figure 2: Key 2D NMR correlations for structure confirmation.

Experimental Protocol: Multinuclear NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help visualize the acidic O-H protons.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR: Acquire a standard 1D proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • ¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum.

  • 2D NMR:

    • COSY: To establish H-H coupling networks.

    • HSQC: To correlate protons directly to their attached carbons.

    • HMBC: To establish long-range (2-3 bond) H-C correlations, which is key for connecting quaternary carbons and different spin systems.

  • Analysis: Integrate all spectra to build the molecular structure piece by piece, ensuring every signal and correlation is consistent with the proposed structure of this compound and inconsistent with other isomers.

Single-Crystal X-ray Crystallography: The Gold Standard

Expertise & Rationale: While the combination of MS and NMR provides an unambiguous constitutional assignment, X-ray crystallography provides the ultimate, irrefutable proof of structure in the solid state.[12][13] It determines the precise 3D coordinates of every atom, revealing exact bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, which are critical for understanding the compound's behavior in condensed phases.[14][15]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization (The Critical Step): High-quality single crystals are paramount.[15]

    • Method: Slow evaporation is a common technique. Dissolve the compound to near-saturation in a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

    • Procedure: Loosely cover the vial and allow the solvent to evaporate over several days to weeks at a constant temperature.

  • Crystal Selection & Mounting:

    • Under a microscope, select a well-formed crystal (0.1-0.3 mm) with sharp edges and no visible defects.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer with a Mo or Cu X-ray source.

    • Collect a series of diffraction images as the crystal is rotated, measuring the intensities and positions of thousands of reflections.

  • Structure Solution and Refinement:

    • Process the raw data to generate a reflection file.

    • Use direct methods or Patterson synthesis to solve the phase problem and generate an initial electron density map.

    • Build the molecular model into the map and refine the atomic positions, assigning atom types and refining thermal parameters until the calculated diffraction pattern matches the observed data (low R-factor).

  • Analysis: The final refined structure provides a 3D model of the molecule, confirming the connectivity and the position of the fluorine atom and boronic acid group beyond any doubt. It will also reveal how the molecules pack in the crystal lattice, often showing hydrogen-bonded dimers via the boronic acid groups.

Conclusion: A Unified Structural Narrative

The structure elucidation of this compound is a case study in modern analytical chemistry. By systematically applying a suite of orthogonal techniques, we construct a self-validating argument for the compound's identity. Mass spectrometry confirms the elemental formula. FTIR identifies the key functional groups. A comprehensive set of NMR experiments maps the atomic connectivity with precision, distinguishing it from all other isomers. Finally, X-ray crystallography provides the ultimate visual and metric confirmation of the three-dimensional structure. This rigorous, evidence-based approach ensures the scientific integrity required for high-stakes applications in research and development.

References

An In-Depth Technical Guide to (4-Fluorobenzofuran-2-yl)boronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (4-Fluorobenzofuran-2-yl)boronic Acid in Modern Organic Synthesis

This compound is a versatile synthetic intermediate that has garnered considerable interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structural motif, which combines a fluorinated benzofuran core with a reactive boronic acid functionality, makes it a valuable building block for the construction of complex molecular architectures. The strategic placement of the fluorine atom at the 4-position of the benzofuran ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby offering a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of target compounds. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, and its applications, with a focus on providing practical insights for researchers and professionals in drug development.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring safe handling and storage. The key physical and chemical data for this compound are summarized below.

PropertyValueSource
CAS Number 1423791-86-9[1]
Molecular Formula C₈H₆BFO₃[1]
Molecular Weight 179.94 g/mol [1]
Appearance White to off-white solid (typical for arylboronic acids)General knowledge
Melting Point Not explicitly reported in literature.
Boiling Point Not explicitly reported in literature.
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and THF. Limited solubility in nonpolar solvents like hexanes. Arylboronic acids generally have low solubility in water.[2]
Storage Conditions Store in an inert atmosphere, in a freezer at temperatures under -20°C.[1]

Spectral Data Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzofuran ring system. The fluorine atom at the 4-position will introduce characteristic coupling patterns (J-coupling) with neighboring protons, providing valuable structural information. The proton on the furan ring is anticipated to appear as a singlet or a narrow doublet. The protons on the benzene ring will show complex splitting patterns due to both proton-proton and proton-fluorine couplings. The two hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the boron is often observed as a broad signal due to quadrupolar relaxation of the boron nucleus. The carbon atoms in the vicinity of the fluorine atom will exhibit characteristic C-F coupling constants, which can aid in the assignment of the aromatic signals.

FT-IR Spectroscopy

The infrared spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected vibrational frequencies include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

  • C-H stretching (aromatic): Peaks typically appearing above 3000 cm⁻¹.

  • C=C stretching (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

  • B-O stretching: A strong band around 1350 cm⁻¹.

  • C-F stretching: A strong absorption in the 1000-1100 cm⁻¹ region.

Synthesis and Reactivity

The synthesis of this compound typically involves a two-step process: the preparation of the 4-fluorobenzofuran precursor, followed by the introduction of the boronic acid functionality.

Synthesis of 4-Fluorobenzofuran

A common route to substituted benzofurans involves the intramolecular cyclization of appropriately substituted phenols. For 4-fluorobenzofuran, a potential synthetic strategy would start from 2-bromo-5-fluorophenol.

Diagram: Proposed Synthetic Pathway to this compound

G cluster_0 Part 1: Synthesis of 4-Fluorobenzofuran cluster_1 Part 2: Borylation 2-bromo-5-fluorophenol 2-Bromo-5-fluorophenol propargyl_ether 1-Bromo-2-(prop-2-yn-1-yloxy)-4-fluorobenzene 2-bromo-5-fluorophenol->propargyl_ether Propargyl bromide, K₂CO₃, Acetone 4-fluorobenzofuran 4-Fluorobenzofuran propargyl_ether->4-fluorobenzofuran PdCl₂(PPh₃)₂, CuI, Et₃N, Heat lithiated_intermediate Lithiated Intermediate 4-fluorobenzofuran->lithiated_intermediate n-BuLi, THF, -78 °C boronate_ester Boronate Ester Intermediate lithiated_intermediate->boronate_ester B(OiPr)₃ target_molecule This compound boronate_ester->target_molecule Aqueous acidic workup G Pd(0) Pd(0)Ln Pd(II) R-Pd(II)-X Ln Pd(0)->Pd(II) Oxidative Addition OxAdd Oxidative Addition R-X Pd(II)_Ar R-Pd(II)-Ar Ln Pd(II)->Pd(II)_Ar Transmetalation Transmetalation Transmetalation Ar-B(OH)₂ Product R-Ar Pd(II)_Ar->Product Reductive Elimination RedElim Reductive Elimination Product->Pd(0) Catalyst Regeneration

References

An In-depth Technical Guide to the Solubility of (4-Fluorobenzofuran-2-yl)boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of (4-Fluorobenzofuran-2-yl)boronic acid in organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on delivering foundational principles of boronic acid solubility, general solubility trends for analogous structures, and a robust, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for applications in organic synthesis, purification, and formulation. By equipping the reader with both theoretical knowledge and practical methodologies, this guide aims to facilitate informed solvent selection and experimental design.

Introduction: The Critical Role of Solubility in the Application of Boronic Acids

This compound is a member of the versatile class of organoboron compounds known as boronic acids. These compounds are indispensable building blocks in modern organic chemistry, most notably for their use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[1] The efficiency, yield, and scalability of such synthetic transformations are critically dependent on the solubility of the boronic acid in the chosen reaction solvent.[2]

Beyond synthesis, a comprehensive understanding of solubility is paramount for:

  • Purification: Crystallization and chromatographic purification methods rely on differential solubility in various solvent systems.

  • Formulation: In drug discovery and development, the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a key determinant of bioavailability and the feasibility of creating suitable dosage forms.[3][4]

  • Reaction Kinetics: The concentration of the dissolved boronic acid directly influences reaction rates.

This guide will delve into the physicochemical properties that govern the solubility of this compound and provide a detailed methodology for its experimental determination.

Theoretical Framework for Boronic Acid Solubility

The solubility of a boronic acid in an organic solvent is governed by a complex interplay of intermolecular forces between the solute and the solvent molecules. Key factors include:

  • Polarity: The polarity of both the boronic acid and the solvent is a primary determinant of solubility. The principle of "like dissolves like" generally applies. The presence of the polar boronic acid group (-B(OH)₂) and the fluorine atom, alongside the relatively nonpolar benzofuran core, gives this compound a unique solubility profile.

  • Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, ethers) are therefore likely to be better solvents than non-polar, aprotic solvents (e.g., hydrocarbons).[4]

  • Formation of Anhydrides (Boroxines): A significant characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[2] These boroxines are generally less polar and may have significantly different solubility profiles compared to the monomeric acid. This equilibrium is influenced by the solvent, temperature, and the presence of water.

The introduction of a fluorine atom to the benzofuran ring can influence the acidity of the boronic acid and the overall electronic distribution of the molecule, which in turn can affect its solubility characteristics.[5]

General Solubility Trends for Arylboronic Acids

While specific data for this compound is limited, studies on analogous compounds like phenylboronic acid provide valuable insights into expected solubility behavior.[2]

Solvent ClassGeneral Solubility of Phenylboronic AcidRationale
Ethers HighEthers like dipropyl ether can act as hydrogen bond acceptors, facilitating the dissolution of the boronic acid.[2]
Ketones HighKetones such as acetone and 3-pentanone are polar and can engage in hydrogen bonding, leading to good solubility.[2]
Chloroalkanes ModerateSolvents like chloroform can offer moderate solubility, and their properties can be useful for crystallization processes.[2]
Hydrocarbons Very LowNon-polar hydrocarbons like methylcyclohexane are poor solvents for polar boronic acids due to the mismatch in intermolecular forces.[2]

It is important to note that esterification of boronic acids, for instance, to form pinacol esters, generally increases their solubility in a wider range of organic solvents.[2][6]

Experimental Determination of Solubility: A Step-by-Step Protocol

The dynamic (synthetic) method is a reliable and commonly used technique for determining the solubility of a compound in a given solvent as a function of temperature.[7][8] This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Experimental Workflow

The following diagram illustrates the workflow for the dynamic solubility determination method.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh known mass of This compound B Add known volume/mass of organic solvent A->B C Seal vial and place in controlled heating block B->C D Heat sample at a controlled, slow rate (e.g., 0.1-0.5 °C/min) C->D E Continuously monitor turbidity (e.g., with a laser or visually) D->E F Record temperature of complete dissolution E->F G Repeat for different concentrations F->G H Construct solubility curve (Solubility vs. Temperature) G->H

Caption: Workflow for Dynamic Solubility Determination.

Detailed Methodology
  • Preparation of the Sample Mixture:

    • Accurately weigh a specific amount of this compound into a glass vial.

    • Add a precise volume or mass of the desired organic solvent to the vial. The composition of the mixture should be known with high accuracy.

    • Seal the vial to prevent solvent evaporation.

  • Heating and Observation:

    • Place the vial in a temperature-controlled heating block equipped with a magnetic stirrer.

    • Begin stirring to ensure the suspension is homogeneous.

    • Increase the temperature of the heating block at a slow, constant rate (e.g., 0.1–0.5 °C/min).[7] A slow heating rate is crucial for accurately determining the equilibrium temperature.

    • Continuously monitor the turbidity of the solution. This can be done visually or with the aid of a luminance probe or a laser beam passing through the sample.[2][8]

  • Determination of Dissolution Temperature:

    • The solubility temperature is the temperature at which the last solid particles of the solute disappear, and the solution becomes clear.[7] Record this temperature.

  • Data Collection and Analysis:

    • Repeat the measurement with different compositions of the solute and solvent to obtain a series of data points.

    • Plot the solubility (expressed as mole fraction, g/100g of solvent, etc.) as a function of temperature to construct a solubility curve.

Safety and Handling of this compound

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its analogs. While a specific safety data sheet (SDS) for the title compound was not found, general guidelines for boronic acids apply.[9][10][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9] Do not eat, drink, or smoke when using this product.[10] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

The following diagram outlines the logical relationship between hazard identification and control measures.

G cluster_hazards Potential Hazards cluster_controls Control Measures H1 Skin Irritation C1 Wear Gloves & Lab Coat H1->C1 H2 Eye Irritation C2 Wear Safety Goggles H2->C2 H3 Respiratory Irritation C3 Use Fume Hood H3->C3 H4 Harmful if Swallowed C4 Good Laboratory Practices (No eating/drinking) H4->C4

References

molecular weight and formula of (4-Fluorobenzofuran-2-yl)boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Fluorobenzofuran-2-yl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound is a specialized chemical building block that merges two high-value pharmacophores: the benzofuran core and the boronic acid moiety. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The boronic acid group serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions, and as a key functional group in enzyme inhibitors. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and critical applications of this compound, with a focus on its strategic importance for researchers and professionals in drug development. We will delve into the causality behind its synthetic routes and its utility in constructing complex molecular architectures, particularly through the Suzuki-Miyaura coupling reaction.

Core Physicochemical Properties

This compound is a solid organic compound whose stability and reactivity are central to its utility. The key quantitative data are summarized below. Proper storage is critical to prevent degradation, particularly dehydration of the boronic acid to its boroxine anhydride form.

PropertyValueSource
Molecular Formula C₈H₆BFO₃[1][2][3]
Molecular Weight 179.94 g/mol [1][2]
CAS Number 1423791-86-9[1]
Appearance Yellow to beige crystalline or fluffy powder[4]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[1]

Synthesis and Mechanistic Considerations

The synthesis of aryl boronic acids, including benzofuran derivatives, is a well-established process in organic chemistry. The most common and reliable method involves the lithiation of an aryl halide precursor followed by quenching with a borate ester and subsequent acidic hydrolysis.

Generalized Synthetic Workflow

The preparation of this compound typically starts from the corresponding 2-bromo-4-fluorobenzofuran. The choice of an organolithium reagent, like n-butyllithium, is critical for achieving efficient halogen-metal exchange at low temperatures, which prevents side reactions. The subsequent reaction with a trialkyl borate, such as trimethyl or triisopropyl borate, forms a boronate ester intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the final boronic acid.[5]

G A Start: 2-Bromo-4-fluorobenzofuran B Halogen-Metal Exchange Reagent: n-Butyllithium Solvent: Anhydrous THF Temp: -78°C A->B C Intermediate: 2-Lithio-4-fluorobenzofuran B->C D Borylation Reagent: Triisopropyl Borate C->D E Intermediate: Boronate Ester D->E F Acidic Hydrolysis Reagent: Aqueous HCl E->F G Product: this compound F->G

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of an Aryl Boronic Acid

This protocol is a representative example based on the synthesis of similar structures like dibenzofuran-4-boronic acid.[5]

  • Reaction Setup: A dry three-necked flask under an inert argon atmosphere is charged with the aryl bromide precursor (e.g., 4-bromodibenzofuran) dissolved in anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78°C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1-1.5 hours to ensure complete halogen-metal exchange.

  • Borylation: A trialkyl borate, such as triisopropyl borate (1.1-1.3 equivalents), is added slowly to the reaction mixture at -78°C.

  • Warm-up and Quenching: The reaction is allowed to warm to room temperature and stirred for several hours (2 to 8 hours).

  • Hydrolysis: The reaction is quenched by the addition of 1N hydrochloric acid and stirred vigorously for at least 3 hours to ensure complete hydrolysis of the boronate ester.

  • Workup and Isolation: The organic layer is separated, and the solvent is removed under reduced pressure. The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., hexane or an aqueous mixture) to yield the pure boronic acid.

The Strategic Role in Drug Discovery

The interest in this compound stems from the proven track record of its constituent parts in medicinal chemistry.

The Benzofuran Scaffold

Benzofuran derivatives are integral to many biologically active compounds and are considered a "privileged scaffold".[6][7] They are known to exhibit a wide range of pharmacological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties. The benzofuran core provides a rigid, planar structure that can effectively orient substituents to interact with biological targets like enzyme active sites or protein receptors.

The Boronic Acid Moiety

Boronic acids have become indispensable in modern drug design.[8][9] Their importance is multifaceted:

  • Enzyme Inhibition: The boron atom is a Lewis acid, meaning it has a vacant p-orbital that can accept a pair of electrons.[10] This allows it to form a stable, reversible covalent bond with nucleophilic residues (like serine or threonine) in the active sites of enzymes. This mechanism is famously exploited by the proteasome inhibitor drug Bortezomib (Velcade®), which is used to treat multiple myeloma.[10][11]

  • Bioisosterism: Boronic acids are considered bioisosteres of carboxylic acids.[8] They can mimic the geometry and hydrogen bonding capabilities of a carboxylic acid group while having a different pKa, which can be tuned to optimize pharmacokinetic properties.

  • Synthetic Versatility: As will be discussed next, they are crucial intermediates for building molecular complexity.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in synthetic chemistry is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, typically between an aryl boronic acid and an aryl halide.

The Catalytic Cycle

The reaction is catalyzed by a palladium complex and proceeds through a well-understood catalytic cycle involving three key steps:

  • Oxidative Addition: A low-valent Palladium(0) catalyst reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a high-valent Pd(II) complex.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic fragments.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar¹-X C Ar¹-Pd(II)L₂-X B->C D Transmetalation C->D [Ar²-B(OH)₃]⁻ (from Ar²-B(OH)₂ + Base) E Ar¹-Pd(II)L₂-Ar² D->E F Reductive Elimination E->F F->A Ar¹-Ar² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This reaction allows for the modular and efficient synthesis of complex biaryl structures, which are common motifs in pharmaceuticals. Using this compound in this reaction enables the direct installation of the fluorinated benzofuran moiety onto a wide variety of molecular scaffolds.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular design and drug discovery. It provides a direct route to incorporating the pharmacologically significant 4-fluorobenzofuran unit into target molecules with high efficiency and predictability via the robust Suzuki-Miyaura coupling reaction. Its unique electronic properties, conferred by both the boronic acid and the fluorine atom, make it an invaluable asset for scientists aiming to create novel therapeutics with optimized potency and pharmacokinetic profiles.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of (4-Fluorobenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Fluorobenzofuran-2-yl)boronic acid is a valuable building block in medicinal chemistry and materials science, belonging to the versatile class of heteroarylboronic acids.[1] Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the introduction of the 4-fluorobenzofuran moiety into complex molecular architectures, a common strategy in the development of novel therapeutic agents and functional materials.[2]

This document serves as an in-depth technical resource for researchers and drug development professionals. It outlines robust protocols for data acquisition and offers an expert, predictive interpretation of the expected spectroscopic data, grounded in the fundamental principles of chemical analysis.

Molecular Structure and Spectroscopic Implications

The structure of this compound combines three key features that dictate its spectroscopic signature:

  • A benzofuran ring system : A bicyclic aromatic structure that gives rise to characteristic signals in both NMR and IR spectroscopy.

  • A boronic acid group [-B(OH)₂] at the 2-position: This functional group has distinct features, particularly in IR and ¹¹B NMR, but is also known to complicate analysis due to its tendency to form cyclic anhydrides (boroxines).[3]

  • A fluorine atom at the 4-position: This electronegative substituent significantly influences the electronic environment of the molecule, inducing predictable effects on the ¹H, ¹³C, and ¹⁹F NMR spectra through-bond and through-space coupling.

The interplay of these features provides a unique spectroscopic fingerprint that, when analyzed correctly, unequivocally confirms the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a multi-nuclear approach is essential.

Expert Insight: The Boronic Acid Challenge

Arylboronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. This equilibrium can lead to broadened peaks or multiple sets of signals in NMR spectra, complicating interpretation.[4] The choice of solvent is critical to manage this. Using a coordinating deuterated solvent like DMSO-d₆ or Methanol-d₄ helps to break up the boroxine trimer by forming a Lewis acid-base adduct with the boron atom, resulting in sharper, more easily interpretable spectra.[4]

Experimental Protocol for NMR
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆. The use of DMSO-d₆ is recommended as it will solubilize the compound and allow for the observation of the exchangeable B(OH)₂ protons.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of acquiring ¹H, ¹³C, ¹⁹F, and ¹¹B data.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Expected chemical shift range: 0-10 ppm.

    • The broad B(OH)₂ protons may appear as a low-intensity, broad singlet around 8-9 ppm, which will exchange upon addition of a drop of D₂O.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans may be required due to the lower natural abundance of ¹³C.

    • The carbon atom directly attached to the boron (C2) may show a broadened signal due to quadrupolar relaxation of the boron nucleus.

  • ¹⁹F NMR Acquisition :

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • This will show a single primary resonance for the C4-F group.

  • ¹¹B NMR Acquisition :

    • Acquire a proton-decoupled ¹¹B spectrum.

    • Use a wide spectral width. The signal for a tricoordinate boronic acid is expected to be a broad peak in the range of 25-35 ppm.[5]

Predicted Spectral Data and Interpretation

The following table outlines the predicted chemical shifts (δ) and coupling constants (J) based on analysis of analogous structures such as 4-fluorophenylboronic acid, benzofuran-2-boronic acid, and other fluorinated benzofurans.[1][6]

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Assignment & Rationale
¹H NMR ~8.5br s-B(OH)₂: Exchangeable protons of the boronic acid.
~7.6s-H3: Singlet on the furan ring, adjacent to the boronic acid.
~7.4tJ(H-H) ≈ 8.0H6: Triplet, coupled to H5 and H7.
~7.3ddJ(H-H) ≈ 8.0, J(H-F) ≈ 10.0H5: Doublet of doublets, coupled to H6 and the fluorine at C4.
~7.1dJ(H-H) ≈ 8.0H7: Doublet, coupled to H6.
¹³C NMR ~160 (d)d¹J(C-F) ≈ 250C4: Directly attached to fluorine, showing a large one-bond C-F coupling.
~155s-C7a: Quaternary carbon of the benzofuran ring system.
~128s-C3a: Quaternary carbon of the benzofuran ring system.
~125s-C6: Aromatic CH.
~120 (d)d²J(C-F) ≈ 20C5: Coupled to fluorine over two bonds.
~115 (d)d²J(C-F) ≈ 25C7: Coupled to fluorine over three bonds.
~110s-C3: Furan ring CH.
Broadbr s-C2: Directly attached to boron; signal is often broad or unobserved.[1]
¹⁹F NMR -110 to -120m-C4-F : The exact shift depends on the solvent and referencing.
¹¹B NMR 28 - 32br s-B (OH)₂: Characteristic of a trigonal planar arylboronic acid.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule.

Experimental Protocol for IR
  • Sample Preparation : The spectrum can be acquired using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid sample is placed directly on the crystal.

  • Instrumentation : A standard Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : Scan the sample typically from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted Spectral Data and Interpretation
Frequency Range (cm⁻¹) Vibration Type Functional Group Rationale & Comments
3500 - 3200O-H stretch (broad)Boronic Acid (-B(OH)₂)A very broad and strong band characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[7]
3100 - 3000C-H stretch (aromatic)Benzofuran RingMedium intensity peaks corresponding to the C-H bonds of the aromatic system.
1620 - 1450C=C stretch (aromatic)Benzofuran RingMultiple sharp bands of medium-to-strong intensity, typical for aromatic ring systems.
~1400B-O stretch (asymmetric)Boronic Acid (-B(OH)₂)A strong, characteristic absorption for the B-O single bond.[8]
1250 - 1000C-O-C stretch / C-F stretchBenzofuran Ether / C-FA complex region containing strong bands from the aryl-ether stretch of the furan ring and the C-F bond.
~880B-O-H out-of-plane bendBoronic Acid (-B(OH)₂)A broad band often associated with the boronic acid hydroxyl groups.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and offering structural clues through fragmentation patterns.

Expert Insight: Ionization Technique Selection

Electrospray Ionization (ESI) is the preferred method for arylboronic acids. It is a soft ionization technique that minimizes fragmentation and reduces the in-source dehydration that leads to boroxine formation, which can complicate analysis.[3] Analysis is typically performed in negative ion mode to observe the deprotonated molecule [M-H]⁻.

Experimental Protocol for ESI-MS
  • Sample Preparation : Prepare a dilute solution (e.g., ~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile, with a small amount of a weak base (e.g., ammonium hydroxide) to facilitate deprotonation.

  • Instrumentation : A mass spectrometer equipped with an ESI source, such as a Q-TOF or Orbitrap system for high-resolution mass measurement (HRMS).

  • Data Acquisition :

    • Infuse the sample solution into the ESI source.

    • Acquire the spectrum in negative ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • The molecular formula is C₈H₆BFO₃. The monoisotopic mass is 179.0394 Da.[9]

Predicted Spectral Data and Interpretation
Ion (m/z) Ion Type Expected Exact Mass Interpretation
178.0321[M-H]⁻178.0321The deprotonated parent molecule. This would be the base peak in negative ion mode. HRMS should confirm the elemental composition C₈H₅BFO₃⁻.
160.0216[M-H-H₂O]⁻160.0215Loss of a water molecule from the parent ion, a common fragmentation for boronic acids.

Workflow and Data Integration

The conclusive identification of this compound relies on the synergistic integration of all three spectroscopic techniques.

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry H_NMR ¹H NMR (Aromatic Protons, Couplings) C_NMR ¹³C NMR (Carbon Skeleton, C-F Coupling) NMR_Data Structural Connectivity & Isomer Confirmation H_NMR->NMR_Data F_NMR ¹⁹F NMR (Fluorine Presence) C_NMR->NMR_Data B_NMR ¹¹B NMR (Boronic Acid Moiety) F_NMR->NMR_Data B_NMR->NMR_Data IR FT-IR (O-H, B-O, C-F Functional Groups) IR_Data Functional Group Identification IR->IR_Data MS HRMS (ESI-) (Molecular Formula Confirmation) MS_Data Molecular Weight & Formula Validation MS->MS_Data Final_ID Confident Structural Elucidation of This compound NMR_Data->Final_ID IR_Data->Final_ID MS_Data->Final_ID

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The structural verification of this compound is a critical quality control step in its application for research and development. While a definitive, published dataset is elusive, a robust analytical approach founded on established spectroscopic principles provides a confident path to characterization. By employing a multi-nuclear NMR strategy in a coordinating solvent, alongside FT-IR and high-resolution ESI-MS, researchers can fully elucidate the structure, confirm the molecular formula, and assess the purity of this important synthetic intermediate. The predictive data and protocols within this guide offer a reliable framework for achieving this goal, ensuring the integrity of subsequent experimental work.

References

Methodological & Application

Application Notes & Protocols for (4-Fluorobenzofuran-2-yl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

< <

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (4-Fluorobenzofuran-2-yl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The 2-arylbenzofuran motif, particularly with fluorine substitution, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with significant pharmacological activity.[1][2][3][4] Incorporating a fluorine atom can enhance crucial drug-like properties such as metabolic stability, membrane permeability, and binding affinity.[1][5] This guide offers an in-depth exploration of the reaction mechanism, detailed application notes for optimizing reaction conditions, a validated experimental protocol, and troubleshooting advice to enable the efficient synthesis of diverse 2-aryl-4-fluorobenzofuran derivatives.

Introduction: The Significance of Fluorinated Benzofurans

Benzofuran derivatives are a cornerstone of medicinal chemistry, exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4][6] The strategic incorporation of fluorine into these scaffolds is a widely employed tactic in drug design to modulate physicochemical and pharmacokinetic properties.[5] The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, valued for its mild conditions and exceptional functional group tolerance.[7][8] The use of this compound as a coupling partner provides a direct and efficient route to novel 2-arylbenzofuran structures, which are of high interest for screening in drug discovery programs.[1][3][4]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] Understanding these fundamental steps is crucial for rational optimization and troubleshooting. The cycle, illustrated below, consists of three key phases: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[9][11]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species to the palladium center. Crucially, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic borate species [R-B(OH)₃]⁻.[7][12][13] This borate then exchanges its organic moiety with the halide on the Pd(II) complex.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 L₂Pd(II)(Ar¹)(X) oxidative_addition->pd_complex1 Ar¹-X transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd_complex2 [Ar²B(OH)₃]⁻ reductive_elimination Reductive Elimination pd_complex2->reductive_elimination product Ar¹-Ar² (Coupled Product) reductive_elimination->product product->pd0 Regenerates Catalyst boronic_acid Ar²B(OH)₂ This compound borate [Ar²B(OH)₃]⁻ boronic_acid->borate + Base base Base (e.g., OH⁻) aryl_halide Ar¹-X (Aryl Halide) byproduct XB(OH)₂ + L₂Pd(0)

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Application Notes: Optimizing the Coupling Reaction

The success of the Suzuki-Miyaura coupling with this compound hinges on the careful selection of reaction parameters. The electronic properties of the benzofuran ring and the fluorine substituent can influence reactivity, making optimization key to achieving high yields.

Catalyst and Ligand Selection

The choice of palladium source and phosphine ligand is critical. While Pd(PPh₃)₄ can be effective for simple couplings, more demanding substrates (e.g., aryl chlorides or sterically hindered partners) often require more sophisticated catalyst systems.

  • Palladium Precatalysts: Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf) are common and effective Pd(II) sources that are reduced in situ to the active Pd(0) species. For challenging couplings, pre-formed Pd(0) sources or modern precatalysts like XPhos-Pd-G3 can ensure efficient generation of the active catalyst.

  • Phosphine Ligands:

    • Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many reactions with aryl bromides and iodides.

    • Buchwald-type Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biaryl phosphine ligands are highly effective for coupling challenging substrates, including electron-rich aryl halides and sterically hindered partners. They promote fast oxidative addition and reductive elimination.

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): This ligand often provides good stability to the catalyst and can be effective in a wide range of couplings.

The Critical Role of the Base

The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[7][12][14] The choice of base can dramatically impact reaction rate and yield.

  • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most common bases. Cesium carbonate (Cs₂CO₃) is more soluble and more basic, often providing superior results, especially with less reactive coupling partners.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling with aryl chlorides.

  • Fluorides (KF, CsF): Can be used for base-sensitive substrates, as they are milder yet still effective at activating the boronic acid.[7]

The general reactivity trend for bases is: K₃PO₄ > Cs₂CO₃ > K₂CO₃ > Na₂CO₃. A screening of bases is often a prudent first step in optimization.

Solvent Systems

The solvent must solubilize the reagents and facilitate the interaction between the aqueous phase (where the base activates the boronic acid) and the organic phase (where the catalyst resides).

  • Aqueous Mixtures: Toluene/water, 1,4-dioxane/water, and DMF/water are standard solvent systems.[15] The presence of water is often crucial for dissolving the inorganic base and facilitating the formation of the active borate species.

  • Anhydrous Conditions: In some cases, particularly with base-sensitive functional groups, anhydrous polar aprotic solvents like THF or DME can be used with a soluble base like K₃PO₄.

Summary of Recommended Starting Conditions

For researchers beginning to work with this compound, the following table provides validated starting points for reaction optimization.

Parameter Condition A (Standard) Condition B (Challenging Substrates) Rationale & Notes
Aryl Halide Aryl Bromide / IodideAryl Chloride / TriflateC-Cl bond activation is more difficult and requires a more active catalyst system.[16]
Boronic Acid 1.2 - 1.5 equiv.1.5 - 2.0 equiv.A slight excess is used to drive the reaction to completion and account for potential protodeboronation.
Pd Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (2-3 mol%) or XPhos-Pd-G3 (2-3 mol%)Standard catalyst for reactive halides. Buchwald systems are superior for less reactive partners.
Ligand (Included in catalyst)SPhos or XPhos (4-6 mol%)Bulky, electron-rich ligands accelerate the key catalytic steps.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)K₃PO₄ (3.0 equiv.)K₃PO₄ is often the base of choice for difficult couplings, especially with aryl chlorides.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1) or THF (anhydrous)Dioxane is a versatile solvent. Toluene is excellent for higher temperatures.
Temperature 80 - 100 °C100 - 120 °CHigher temperatures may be needed to overcome the activation energy for less reactive substrates.
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Essential to prevent oxidation and degradation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

References

The Strategic deployment of (4-Fluorobenzofuran-2-yl)boronic acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Power of Fluorine in Medicinal Chemistry

The benzofuran motif is a privileged heterocyclic scaffold, forming the core of numerous natural products and biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] In the landscape of drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6] Consequently, fluorinated benzofuran derivatives are of significant interest to researchers in the pharmaceutical and agrochemical industries.

This technical guide focuses on (4-Fluorobenzofuran-2-yl)boronic acid, a versatile building block that combines the desirable features of the benzofuran core with the advantageous properties of a fluorine substituent. Its boronic acid functionality makes it an ideal substrate for a variety of powerful cross-coupling reactions, enabling the efficient construction of complex molecular architectures. This document provides in-depth application notes and detailed protocols for the use of this compound in key organic transformations, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling of this compound

This compound is a white to off-white solid. As with many boronic acids, it is susceptible to degradation through pathways such as protodeboronation and oxidation.[7] Therefore, proper handling and storage are crucial to ensure its reactivity and purity. It is recommended to store the compound under an inert atmosphere, refrigerated, and protected from moisture and light.[8]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1423791-86-9
Molecular Formula C₈H₆BFO₃
Molecular Weight 179.94 g/mol
Appearance White to off-white solid
Storage Conditions Store in a cool, dry place under an inert atmosphere. Keep refrigerated.

Synthesis of this compound

While several methods exist for the synthesis of arylboronic acids, two common and effective strategies for the preparation of this compound are lithiation-borylation of a 2-halobenzofuran precursor and palladium-catalyzed Miyaura borylation.

Protocol 1: Synthesis via Lithiation-Borylation of 2-Bromo-4-fluorobenzofuran

This method involves the halogen-lithium exchange of 2-bromo-4-fluorobenzofuran followed by trapping of the resulting organolithium species with a borate ester.[6][9]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-4-fluorobenzofuran (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 equiv.) in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Borylation: To the resulting organolithium species, add triisopropyl borate (1.2 equiv.) dropwise, ensuring the temperature remains below -70 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound.

Caption: Workflow for the synthesis of this compound via lithiation-borylation.

Protocol 2: Synthesis via Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful method for the synthesis of boronic esters from aryl halides, which can then be hydrolyzed to the corresponding boronic acids.[10] This method offers excellent functional group tolerance.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine 2-bromo-4-fluorobenzofuran (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv.), potassium acetate (KOAc) (1.5 equiv.), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification and Hydrolysis: The crude pinacol ester can be purified by column chromatography on silica gel. The purified ester is then hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) in a suitable solvent like acetone or THF.

Applications in Cross-Coupling Reactions

This compound is an excellent coupling partner in a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl and heteroaryl compounds.[11][12]

Protocol 3: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and add brine. Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling: An Efficient Route to C-N and C-O Bonds

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, typically using a copper catalyst.[7][13]

Protocol 4: Chan-Lam N-Arylation with a Heterocycle

  • Reaction Setup: In a round-bottom flask, combine the N-heterocycle (1.0 equiv.), this compound (1.5 equiv.), copper(II) acetate (Cu(OAc)₂, 1.0 equiv.), and a base such as pyridine or triethylamine (2.0 equiv.).

  • Solvent Addition: Add a suitable solvent, such as dichloromethane (DCM) or methanol.

  • Reaction: Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography on silica gel to yield the N-arylated product.

Buchwald-Hartwig Amination: A Versatile C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[14][15]

Protocol 5: Buchwald-Hartwig Amination with an Aniline

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aniline (1.2 equiv.), this compound (1.0 equiv.), a palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 2 mol%), a suitable phosphine ligand, and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.

  • Reaction: Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Applications in the Synthesis of Bioactive Molecules and Materials

The 4-fluorobenzofuran moiety is a key structural element in various compounds with interesting biological and material properties.

Kinase Inhibitors in Drug Discovery

Many kinase inhibitors incorporate heterocyclic scaffolds. The 4-fluorobenzofuran core can be elaborated using the cross-coupling reactions described above to synthesize potential kinase inhibitors.[3][16][17] For example, coupling with a substituted pyrimidine or pyridine derivative could yield compounds targeting specific kinases involved in cancer cell proliferation.

Caption: Synthetic workflow for a potential kinase inhibitor.

Organic Electronic Materials

The electronic properties of benzofuran derivatives make them attractive components for organic light-emitting diodes (OLEDs) and other organic electronic devices.[5][18] The introduction of a fluorine atom can enhance the performance and stability of these materials. This compound can be used to construct extended π-conjugated systems through iterative Suzuki-Miyaura couplings.

Table 2: Comparison of Cross-Coupling Reactions

ReactionCatalystBond FormedTypical ConditionsAdvantages
Suzuki-Miyaura PalladiumC-CPd catalyst, base, aqueous/organic solvent, heatHigh functional group tolerance, commercially available reagents.[11]
Chan-Lam CopperC-N, C-OCu(II) salt, base, often at room temp, open to airMild conditions, air-tolerant.[7]
Buchwald-Hartwig PalladiumC-NPd catalyst, phosphine ligand, strong base, inert atmosphere, heatBroad scope of amines and aryl halides.[14]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its utility in robust and efficient cross-coupling reactions such as the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings allows for the straightforward synthesis of complex molecules containing the fluorinated benzofuran scaffold. The protocols and application notes provided in this guide are intended to empower researchers in medicinal chemistry, drug discovery, and materials science to leverage the unique properties of this compound in their synthetic endeavors, ultimately accelerating the development of novel therapeutics and advanced materials.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with (4-Fluorobenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the experimental procedures for the Suzuki-Miyaura cross-coupling reaction utilizing (4-Fluorobenzofuran-2-yl)boronic acid. The 4-fluorobenzofuran moiety is a significant structural motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2][3][4] The strategic introduction of a fluorine atom can enhance key drug-like properties such as metabolic stability and membrane permeability.[5] This application note details optimized reaction conditions, catalyst system selection, step-by-step protocols, and purification methods to facilitate the efficient synthesis of 2-aryl-4-fluorobenzofurans, which are valuable scaffolds in drug discovery programs.[1][3]

Introduction: The Significance of Fluorinated Benzofurans

Benzofuran derivatives are a cornerstone in the synthesis of pharmaceuticals and biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[5] Specifically, the 4-fluorobenzofuran scaffold offers a unique combination of the benzofuran core's biological relevance with the advantageous effects of fluorination.

The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the formation of C(sp²)–C(sp²) bonds due to its mild reaction conditions, broad functional group tolerance, and the general stability of the boronic acid reagents.[6][7][8] This makes it an ideal choice for the synthesis of 2-aryl-4-fluorobenzofurans from this compound and various aryl halides.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[9]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.[9]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester form) is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid.[9][10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Suzuki_Miyaura_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocols

Materials and Reagents
  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Pd(II) precatalyst with a suitable ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, THF/water mixture)

  • Anhydrous sodium sulfate

  • Brine solution

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

Note on Reagent Stability: While many boronic acids are stable, some heteroaryl boronic acids can be prone to decomposition.[11][12] It is recommended to use fresh or properly stored this compound. If instability is suspected, using the corresponding MIDA boronate ester can be a robust alternative.[12]

General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of 2-aryl-4-fluorobenzofurans.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst purge Purge Vessel with Inert Gas reagents->purge solvent Add Degassed Solvent purge->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench (add Brine) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product: 2-Aryl-4-fluorobenzofuran purify->product

Figure 2: Experimental workflow for the synthesis of 2-aryl-4-fluorobenzofurans.
Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization for specific substrates.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the chosen base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol %).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[13]

  • Solvent Addition: Add the degassed solvent system via syringe. A common and effective solvent system is a mixture of 1,4-dioxane and water.[14]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and add a brine solution.

  • Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-4-fluorobenzofuran.

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table provides a summary of common conditions that can be screened for optimization.[15][16][17][18]

Parameter Commonly Used Options Rationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos)The choice of catalyst and ligand is critical, especially for less reactive aryl chlorides.[10][19] For heteroaryl couplings, ligands that are electron-rich and sterically hindered often give better results.[19]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The base is crucial for the activation of the boronic acid.[10] K₃PO₄ is often effective for challenging couplings.[20] The choice of base should also consider the presence of base-sensitive functional groups on the substrates.[13]
Solvent 1,4-Dioxane/H₂O, DMF, THF/H₂O, TolueneA mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[20][21][22] Anhydrous conditions can also be employed, particularly with certain catalyst systems.[11]
Temperature Room Temperature to 120 °CHigher temperatures are often required for less reactive substrates like aryl chlorides.[20] However, elevated temperatures can also lead to side reactions like protodeboronation.
Equivalents of Boronic Acid 1.1 - 1.5 equivalentsA slight excess of the boronic acid is typically used to drive the reaction to completion and to compensate for any potential homocoupling or decomposition.

Troubleshooting Common Issues

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; inefficient base or solvent; low reaction temperature.Use a fresh batch of catalyst. Screen different bases and solvents.[15][17][18] Increase the reaction temperature. Ensure proper degassing of solvents.[13]
Protodeboronation of Boronic Acid Presence of excess water or acid; prolonged reaction times at high temperatures.Use anhydrous conditions if possible. Minimize reaction time. Consider using a boronic ester (e.g., pinacol or MIDA ester) which can be more stable.[12]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure the reaction is set up under a strictly inert atmosphere.[13] Use thoroughly degassed solvents.
Difficult Product Isolation Emulsion during work-up; co-elution with byproducts during chromatography.Add more brine to break emulsions. Optimize the solvent system for chromatography.[23] Consider a different purification method like crystallization.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-aryl-4-fluorobenzofurans using this compound. By carefully selecting the catalyst, base, and solvent, and by following the detailed protocols outlined in this application note, researchers can achieve high yields of the desired products. The information provided herein serves as a practical guide for scientists and professionals in drug development to facilitate their synthetic efforts in creating novel fluorinated benzofuran derivatives with potential therapeutic applications.

References

catalytic systems for reactions involving (4-Fluorobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalytic Systems for Reactions Involving (4-Fluorobenzofuran-2-yl)boronic acid

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in pivotal catalytic reactions. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The introduction of a fluorine atom can further enhance metabolic stability and binding affinity, making this compound a valuable building block in drug discovery programs.[3][4][5]

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. We will focus on the two most critical transformations for this substrate: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Chan-Lam coupling for C-N and C-O bond formation.

Section 1: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and hetero-biaryl linkages.[1] However, 2-heteroaryl boronic acids, including benzofuran derivatives, present unique challenges. They are often prone to protodeboronation under the basic conditions and elevated temperatures typically required for the reaction.[6][7] This decomposition pathway competes with the desired catalytic cycle, leading to reduced yields and the formation of the simple 4-fluorobenzofuran byproduct.

The key to a successful coupling is to facilitate a catalytic cycle where the rate of transmetalation of the boronic acid to the palladium center is significantly faster than the rate of its decomposition. This is achieved by selecting a highly active catalytic system that can operate under milder conditions.

Rationale for Catalyst and Ligand Selection

For challenging substrates like this compound, the choice of the palladium source and, more importantly, the supporting phosphine ligand is critical.

  • Palladium Precatalysts : While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern precatalysts are often preferred. These are air-stable complexes that rapidly form the active Pd(0) species in solution under the reaction conditions.[6][7] This rapid activation is crucial to "outrun" the boronic acid decomposition. A highly effective class of precatalysts incorporates bulky, electron-rich monophosphine biaryl ligands like XPhos or SPhos.[6][7]

  • Ligands : Monodentate biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are superior for these transformations.[7][8] Their bulkiness promotes the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in the oxidative addition step with the aryl halide. Furthermore, their electron-donating nature accelerates the rate of reductive elimination, the final product-forming step. This high activity allows reactions to be performed at lower temperatures (RT to 40 °C), which preserves the integrity of the unstable boronic acid.[6][7]

Generalized Catalytic Cycle: Suzuki-Miyaura Reaction

The mechanism involves a sequence of oxidative addition, transmetalation, and reductive elimination, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_complex Ar-Pd(II)-Ar' L₂ transmetalation->biaryl_complex reductive_elimination Reductive Elimination biaryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide. Optimization may be required for specific substrates, especially less reactive aryl chlorides.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl Halide (1.0 equivalent)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1, or THF/water 2:1)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol, 1.2 eq), the palladium precatalyst (0.005 mmol, 1 mol%), and the base (1.0 mmol, 2.0 eq).

  • Atmosphere Exchange: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 2.5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[2]

  • Reaction Execution: Place the vessel in a preheated oil bath at 40-80 °C. The use of highly active precatalysts often allows for lower temperatures.[6][7] Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions with active catalysts are often complete within 30 minutes to a few hours.[6][7]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes typical conditions and considerations for optimizing the Suzuki-Miyaura coupling.

ParameterCondition 1 (Standard)Condition 2 (For Unstable Boronic Acid)Rationale & Causality
Catalyst Pd(PPh₃)₄ (3-5 mol%)XPhos Pd G3 (1-2 mol%)XPhos-based precatalysts form the active Pd(0) species faster, enabling coupling at lower temperatures where boronic acid decomposition is slow.[6][7]
Base Na₂CO₃K₃PO₄K₃PO₄ is a stronger base that can facilitate the transmetalation step, but its high basicity can also accelerate protodeboronation. A careful balance is needed.[6]
Temperature 80-100 °CRoom Temp to 40 °CLower temperatures are essential to minimize the rate of protodeboronation of the sensitive heteroaryl boronic acid.[6]
Solvent Dioxane/H₂OTHF/H₂OTHF can sometimes offer better solubility and performance at lower temperatures compared to dioxane.[6]
Reaction Time 4-12 hours15-60 minutesHighly active catalysts lead to significantly shorter reaction times, which is beneficial for substrate stability.[6][7]

Section 2: The Chan-Lam Cross-Coupling Reaction

The Chan-Lam coupling provides a powerful method for forming aryl-heteroatom bonds, specifically C-N and C-O linkages.[9][10] It is an excellent alternative to palladium-catalyzed Buchwald-Hartwig amination, offering the distinct advantage of using copper catalysts, which are less expensive and often allow the reaction to be run open to the air.[9][11]

Catalytic System and Mechanism

The Chan-Lam reaction typically employs a simple copper(II) salt, such as Cu(OAc)₂, as the catalyst or stoichiometric promoter.[9][11] The reaction can be run with or without a ligand, though the addition of a ligand like pyridine or a bidentate phenanthroline derivative can improve yields.[10][12] A base is often required to facilitate deprotonation of the nucleophile (amine or alcohol). The reaction is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) cycle, with atmospheric oxygen often acting as the terminal oxidant to regenerate the active catalyst.[9]

A key challenge with heteroaryl boronic acids in this reaction can be competitive homocoupling (dimerization) of the boronic acid.[12] Careful optimization of the reaction conditions is necessary to favor the desired cross-coupling pathway.

Experimental Protocol: Chan-Lam N-Arylation

This protocol describes a general procedure for the N-arylation of a primary or secondary amine with this compound.

Materials:

  • This compound (1.0 equivalent)

  • Amine or Alcohol (1.2 - 2.0 equivalents)

  • Copper Catalyst (e.g., Cu(OAc)₂, 10-20 mol% or stoichiometric)

  • Ligand (optional, e.g., Pyridine, 2.0 equivalents)

  • Base (optional, e.g., Triethylamine or K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Dichloromethane (DCM), Methanol, or Toluene)

  • Molecular sieves (optional, to remove water)

Procedure:

  • Vessel Preparation: To a reaction vial, add the copper(II) acetate (0.1 mmol, 10 mol%), this compound (1.0 mmol), and activated 4Å molecular sieves (if using a dry solvent).

  • Reagent Addition: Add the solvent (e.g., 5 mL of DCM), followed by the amine (1.2 mmol, 1.2 eq) and the base/ligand (e.g., pyridine, 2.0 mmol, 2.0 eq).

  • Reaction Execution: Cap the vial and stir the mixture vigorously at room temperature, open to the air. The reaction mixture will typically turn from colorless to a deep blue or green.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Chan-Lam couplings can take anywhere from a few hours to 3 days.[10]

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the N-arylated or O-arylated benzofuran product.

Section 3: Workflow for Reaction Optimization

A systematic approach is crucial when developing a new transformation. The following workflow illustrates a logical screening cascade for optimizing a coupling reaction with this compound.

Optimization_Workflow start Define Coupling Partners (Ar-X + 4-FBn-B(OH)₂) screen_catalyst Screen Pd Precatalysts (e.g., G3-type) & Cu Salts (e.g., Cu(OAc)₂) start->screen_catalyst screen_ligand Screen Ligands (e.g., XPhos, SPhos for Pd) (e.g., Pyridine for Cu) screen_catalyst->screen_ligand screen_base Screen Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) screen_ligand->screen_base screen_solvent Screen Solvents (Dioxane, THF, Toluene) screen_base->screen_solvent optimize_temp Optimize Temperature & Concentration screen_solvent->optimize_temp end Validated Protocol optimize_temp->end

Caption: A logical screening cascade for optimizing cross-coupling reactions.

References

Application Note & Protocol: Strategic Synthesis of Bioactive Molecules Utilizing (4-Fluorobenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of Fluorinated Benzofurans in Medicinal Chemistry

The benzofuran nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its rigid, planar structure and potential for diverse functionalization make it an ideal starting point for library synthesis and lead optimization.[4][5] Concurrently, the incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[6][7] The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—allow chemists to strategically modulate key molecular properties.[8][9] Introducing fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the pKa of nearby functional groups, thereby improving drug-receptor interactions and overall potency.[10][11][12][13]

(4-Fluorobenzofuran-2-yl)boronic acid emerges as a highly valuable building block at the intersection of these two powerful concepts. It provides a direct route to introduce the metabolically robust 4-fluorobenzofuran moiety into complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its application, focusing on the Suzuki-Miyaura coupling, and delivers field-tested protocols for its successful implementation in the synthesis of novel bioactive molecules.

The Reagent: this compound

This reagent is a stable, crystalline solid that serves as the key coupling partner in carbon-carbon bond-forming reactions. Its utility lies in the boronic acid functional group at the 2-position, which is poised for participation in catalytic cycles, while the fluorine atom at the 4-position imparts desirable physicochemical properties to the resulting products.

Property Value
CAS Number 1423791-86-9[14]
Molecular Formula C₈H₆BFO₃[14]
Molecular Weight 179.94 g/mol
Appearance Off-white to white powder
Storage Store under inert atmosphere, preferably at -20°C[14]

Handling and Storage: Like most boronic acids, this compound is susceptible to dehydration to form boroxines (trimeric anhydrides). While this does not always inhibit reactivity, it can alter the stoichiometry of the reaction. For best results, use the reagent as supplied from a reputable source and store it under an inert atmosphere (Argon or Nitrogen) in a desiccator or freezer.[14]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the preeminent method for synthesizing biaryl and heteroaryl compounds, celebrated for its mild conditions, high functional group tolerance, and the commercial availability of diverse boronic acids.[15][16] This reaction is the primary application for this compound, enabling its linkage to a wide array of (hetero)aryl halides or triflates.

Mechanistic Rationale

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding the role of each component.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Complex Ar¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product ArX Ar¹-X (Aryl Halide) ArX->OxAdd Boronic Ar²-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Optimized Reaction Parameters

The success of the coupling reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following table summarizes generally effective conditions for coupling benzofuran boronic acids with aryl halides, which serve as an excellent starting point for optimization.[15][17]

Parameter Common Choices & Rationale
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) . Pd(PPh₃)₄ is often used directly as it is a Pd(0) source. Pd(II) sources are common and are reduced in situ.
Ligand PPh₃, SPhos, XPhos, dppf . For challenging couplings (e.g., with aryl chlorides), bulky, electron-rich phosphine ligands (like SPhos) are used to promote the oxidative addition and reductive elimination steps.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ . An inorganic base is essential for activating the boronic acid for transmetalation. K₃PO₄ is a robust, general-purpose choice.[17]
Solvent 1,4-Dioxane/H₂O, Toluene, DMF . A mixture of an organic solvent and water is common, as it helps to dissolve both the organic substrates and the inorganic base.[17] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
Temperature 80-110 °C . Thermal energy is required to drive the reaction, particularly the oxidative addition and reductive elimination steps.

Experimental Protocols

General Workflow for Synthesis

The following diagram outlines the standard laboratory workflow for performing a Suzuki-Miyaura coupling reaction using this compound.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Boronic Acid, Aryl Halide, Base, Catalyst, Ligand) glassware 2. Flame-Dry Glassware (Schlenk Flask/Vial) reagents->glassware solvent 3. Degas Solvent (Sparging with Ar/N₂ or Freeze-Pump-Thaw) glassware->solvent setup 4. Assemble Reaction Under Inert Atmosphere solvent->setup addition 5. Add Degassed Solvent setup->addition heating 6. Heat & Stir (e.g., 90 °C, 12-16h) addition->heating monitoring 7. Monitor Progress (TLC, LC-MS) heating->monitoring quench 8. Cool & Quench (e.g., with Water/Brine) monitoring->quench extract 9. Organic Extraction (e.g., EtOAc, DCM) quench->extract dry 10. Dry, Filter & Concentrate extract->dry purify 11. Purify Product (Column Chromatography) dry->purify

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of 2-(Aryl)-4-fluorobenzofuran

This protocol describes a representative synthesis of a 2-aryl-4-fluorobenzofuran derivative from an aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[17]

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)[17]

  • 1,4-Dioxane and Water (6:1 v/v), degassed[17]

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

  • Schlenk flask or sealable reaction vial with magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (e.g., 0.50 mmol, 1.0 equiv.), this compound (0.60 mmol, 1.2 equiv.), potassium phosphate (1.0 mmol, 2.0 equiv.), and Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 7 mL of the degassed 6:1 1,4-dioxane/water solvent mixture via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.[17]

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), diluting it, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting starting material (the aryl bromide) indicates completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and 20 mL of brine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-(aryl)-4-fluorobenzofuran product.

Conclusion

This compound is a powerful and strategic building block for the synthesis of bioactive molecules. Its rational design combines the privileged benzofuran scaffold with the beneficial properties of fluorine. Through robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling, researchers can efficiently incorporate this moiety to create novel compounds with potentially enhanced potency, selectivity, and pharmacokinetic profiles. The protocols and guidelines presented herein provide a solid foundation for the successful application of this versatile reagent in drug discovery and development programs.

References

Application Notes & Protocols: The Strategic Role of (4-Fluorobenzofuran-2-yl)boronic Acid in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the medicinal chemist's toolkit, certain molecular scaffolds, often termed "privileged structures," appear repeatedly in successful drug candidates due to their favorable binding properties. The benzofuran nucleus is one such scaffold, recognized for its ability to form key interactions within the ATP-binding pocket of various kinases.[1][2][3] This guide provides an in-depth exploration of (4-Fluorobenzofuran-2-yl)boronic acid , a highly valuable and versatile building block for the synthesis of next-generation kinase inhibitors. We will dissect the strategic advantages conferred by the 4-fluorobenzofuran moiety and provide a detailed, field-proven protocol for its incorporation into potential drug scaffolds via the Suzuki-Miyaura cross-coupling reaction.

The Benzofuran Scaffold: A Privileged Element in Kinase Inhibitor Design

The benzofuran core is a heterocyclic compound composed of a fused benzene and furan ring.[1] Its prevalence in medicinal chemistry is not coincidental. The scaffold is rigid, planar, and possesses a rich electronic character, making it an ideal anchor for establishing specific, high-affinity interactions with protein targets.

Key Advantages of the Benzofuran Moiety:

  • Hinge-Binding Mimicry: The oxygen atom and the aromatic system of the benzofuran ring can act as hydrogen bond acceptors and participate in π-stacking interactions, respectively. These are crucial for anchoring inhibitors to the "hinge region" of the kinase ATP-binding site, a common strategy for achieving potency.[4][5]

  • Versatile Substitution: The benzofuran ring can be functionalized at multiple positions, allowing chemists to fine-tune the molecule's properties and explore the vector space within the kinase active site to achieve selectivity and potency.

  • Favorable Physicochemical Properties: Benzofuran-containing molecules often possess desirable drug-like properties, including metabolic stability and cell permeability.[6]

The Strategic Importance of the 4-Fluoro Substituent

The introduction of a fluorine atom at the 4-position of the benzofuran ring is a deliberate and strategic choice in drug design. Fluorine, being the most electronegative element, imparts unique properties to an organic molecule:

  • Enhanced Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with the protein target, potentially increasing binding affinity.

  • Metabolic Blocking: The C-F bond is exceptionally strong. Placing a fluorine atom at a potential site of oxidative metabolism (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's metabolic stability and in vivo half-life.[1]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity/basicity of nearby functional groups, which can be critical for optimizing binding or pharmacokinetic profiles.

This compound: The Synthetic Gateway

While the 4-fluorobenzofuran moiety is desirable, its efficient incorporation into complex molecules is paramount. This is where This compound proves indispensable. The boronic acid group, -B(OH)₂, is a uniquely versatile functional handle. It is a key participant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for forming carbon-carbon bonds in modern organic synthesis.[7][8][9][10] This reaction allows for the precise and efficient coupling of the this compound with a wide variety of aryl or heteroaryl halides, which often form the core of kinase inhibitor scaffolds.

Core Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust and general method for coupling this compound with a heteroaryl halide partner, a common disconnection in the synthesis of kinase inhibitors.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (the boronic acid) with an organohalide. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic borate species.[9][10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ complexA Oxidative Addition Complex pd0->complexA R¹-X complexB Transmetalation Complex complexA->complexB R²-B(OH)₂ + Base product_complex Product Complex complexB->product_complex product_complex->pd0 R¹-R² reductive_elim Reductive Elimination oxidative_add Oxidative Addition transmetalation Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents
ReagentCAS NumberSupplierNotes
This compound1423791-86-9e.g., BLD Pharm[11]Typically a stable, crystalline solid. Store in a desiccator.
Heteroaryl Halide (Ar-X)VariableVariouse.g., 2-chloro-4-aminopyrimidine. The reactivity order is I > Br > Cl. For chlorides, specialized catalysts/ligands may be required.
Tetrakis(triphenylphosphine)palladium(0)14221-01-3VariousPd(PPh₃)₄. A common, versatile catalyst. Air-sensitive; handle under an inert atmosphere.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride72287-26-4VariousPd(dppf)Cl₂. An alternative catalyst, often more effective for challenging substrates or chloro-arenes.
Potassium Carbonate (K₂CO₃)584-08-7VariousAnhydrous, finely ground powder is preferred for better solubility and reactivity. A common and cost-effective base.
1,4-Dioxane123-91-1VariousAnhydrous solvent. Should be degassed prior to use to remove dissolved oxygen, which can deactivate the catalyst.
Deionized Water7732-18-5-Should be degassed along with the organic solvent.
Nitrogen or Argon Gas--High purity (≥99.998%) for maintaining an inert atmosphere.
Detailed Step-by-Step Protocol

Causality Note: The success of this reaction is highly dependent on the exclusion of oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote unwanted side reactions like homocoupling of the boronic acid. Therefore, meticulous adherence to inert atmosphere techniques is critical.

  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried round-bottom flask or reaction vial equipped with a reflux condenser.

    • Seal the flask with a rubber septum and purge the system with Nitrogen or Argon gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction via a balloon or gas line.

  • Reagent Addition:

    • To the flask, add the heteroaryl halide (1.0 eq), this compound (1.2 - 1.5 eq), and potassium carbonate (2.0 - 3.0 eq).

      • Rationale: A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or degradation. The base is used in stoichiometric excess to ensure complete formation of the active borate species.

    • Briefly evacuate and backfill the flask with inert gas three times to ensure all reagents are under an inert atmosphere.

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 - 0.05 eq), to the flask.

      • Rationale: Catalyst loading is typically between 3-5 mol%. Higher loadings may be needed for less reactive halides (chlorides), while lower loadings can be used for highly reactive iodides.

  • Solvent Addition and Degassing:

    • In a separate flask, prepare a 3:1 to 5:1 mixture of 1,4-dioxane and water.

    • Degas the solvent mixture by bubbling Nitrogen or Argon through it for 20-30 minutes or by using three freeze-pump-thaw cycles.

    • Using a cannula or syringe, transfer the degassed solvent to the reaction flask to achieve a starting material concentration of approximately 0.1 M.

  • Reaction Execution:

    • Lower the flask into a pre-heated oil bath and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as judged by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Case Study & Workflow: Synthesis of a Benzofuran-Substituted Pyrimidine Scaffold

Many potent kinase inhibitors, such as those targeting Epidermal Growth Factor Receptor (EGFR), feature a core heterocyclic scaffold like pyrimidine or quinazoline.[12][13] The following workflow illustrates the application of the protocol to synthesize a key intermediate.

Synthesis_Workflow start_A This compound reaction Suzuki-Miyaura Coupling (Protocol 2.3) start_A->reaction start_B 2-Chloro-4-aminopyrimidine (Heteroaryl Halide) start_B->reaction conditions Conditions: Pd(dppf)Cl₂ (3 mol%) K₂CO₃ (2.5 eq) Dioxane/H₂O (4:1) 90 °C, 8h reaction->conditions workup Aqueous Workup & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product Final Product: 4-Amino-2-(4-fluorobenzofuran-2-yl)pyrimidine purification->product

Figure 2: Workflow for the synthesis of a key kinase inhibitor intermediate.

ParameterConditionRationale
Aryl Halide 2-Chloro-4-aminopyrimidineA common core in kinase inhibitors. As a less reactive chloride, a more robust catalyst like Pd(dppf)Cl₂ is a good starting point.
Catalyst Pd(dppf)Cl₂ (3 mol%)The dppf ligand is electron-rich and bulky, which promotes the oxidative addition to the less reactive C-Cl bond.
Base K₂CO₃ (2.5 eq)A moderately strong base that is effective and economical. Cesium carbonate (Cs₂CO₃) could be screened for improved yield if needed.
Solvent 1,4-Dioxane / H₂O (4:1)A standard solvent system that solubilizes both the organic and inorganic reagents effectively.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction without causing significant degradation of reagents or products.
Expected Yield 65 - 85%Based on literature precedents for similar couplings.[8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid.1. Use a fresh bottle of catalyst or a glovebox for handling.2. Ensure thorough degassing of all solvents.3. Check the purity of the boronic acid; consider converting it to a more stable trifluoroborate salt or diethanolamine adduct for storage.[14][15]
Significant Homocoupling 1. Presence of oxygen.2. Catalyst decomposition.1. Improve inert atmosphere technique.2. Screen different palladium catalysts or ligands that may be more stable under the reaction conditions.
Deboronation of Reagent 1. Reaction temperature too high.2. Prolonged reaction time.3. Base is too strong.1. Lower the reaction temperature.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Screen milder bases like K₃PO₄ or NaHCO₃.
Stalled Reaction 1. Catalyst deactivation.2. Poor solubility of base or reagents.1. Add a second portion of fresh catalyst to the reaction mixture.2. Try a different solvent system (e.g., DME, Toluene/EtOH) or a more soluble base like Cs₂CO₃.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists engaged in the discovery of novel kinase inhibitors. It provides a direct and efficient route to introduce the 4-fluorobenzofuran moiety—a scaffold endowed with favorable hinge-binding characteristics and enhanced metabolic stability. The Suzuki-Miyaura coupling protocol detailed herein is a reliable and scalable method for leveraging this building block, enabling the rapid synthesis and exploration of diverse chemical libraries. As the quest for more selective and potent kinase inhibitors continues, the judicious use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery campaigns.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with (4-Fluorobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzofurans

The benzofuran scaffold is a privileged heterocyclic motif found in a multitude of natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and modulated pharmacokinetic profiles. Consequently, fluorinated benzofuran derivatives are highly sought-after targets in drug discovery and development.

(4-Fluorobenzofuran-2-yl)boronic acid emerges as a key building block in this context, providing a versatile handle for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable reagent, with a primary focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction.

Core Principles: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. Its enduring popularity stems from its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of its boronic acid reagents. The catalytic cycle, illustrated below, is a well-understood sequence of elementary organometallic steps.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

  • Transmetalation: In the presence of a base, the boronic acid is converted to a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst ArPdX Ar-Pd(II)-X Oxidative Adduct Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R Transmetalation Product ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R Coupled Product ArPdR->Product BoronicAcid R-B(OH)₂ (4-Fluorobenzofuran-2-yl) boronic acid Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate ArylHalide Ar-X Aryl/Heteroaryl Halide ArylHalide->ArPdX Base Base (e.g., K₂CO₃) Base->Boronate Boronate->ArPdR [X]⁻

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocols: Suzuki-Miyaura Coupling

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrate combinations.

Materials and Reagents
  • This compound (1.2 equiv.)

  • Aryl or heteroaryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water, DME, Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions, workup, and purification.

Step-by-Step Procedure

Experimental_Workflow A 1. Reagent Setup - Add aryl halide, boronic acid, & base to a flame-dried flask. B 2. Inert Atmosphere - Seal flask and purge with Argon or Nitrogen for 15-30 mins. A->B C 3. Catalyst & Solvent Addition - Add Palladium catalyst. - Add degassed solvent via syringe. B->C D 4. Reaction - Heat to 80-110 °C with vigorous stirring. - Monitor by TLC or LC-MS. C->D E 5. Workup - Cool to RT, dilute with organic solvent. - Wash with water and brine. D->E F 6. Isolation - Dry organic layer (Na₂SO₄). - Filter and concentrate. E->F G 7. Purification - Purify by flash column chromatography. F->G H Final Product 2-(Aryl)-4-fluorobenzofuran G->H

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.). The base should be finely powdered to ensure maximum surface area.

  • Inert Atmosphere: Seal the flask with a rubber septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This is crucial to prevent oxidation and deactivation of the palladium catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%). Subsequently, add the degassed solvent system via syringe. A common and effective solvent system is a 4:1 to 10:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block and stir the mixture vigorously. Typical reaction temperatures range from 80-110 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the aryl halide) is consumed. Reaction times can vary from 4 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine to remove the base and other inorganic salts.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-aryl-4-fluorobenzofuran.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and efficiency of the Suzuki-Miyaura coupling. The table below summarizes commonly employed conditions that serve as a strong starting point for optimization.

Parameter Common Choices & Rationale Reference
Palladium Catalyst Pd(PPh₃)₄ (0-valent): Often used directly, no pre-activation needed.
Pd(dppf)Cl₂ (II-valent): A robust and air-stable pre-catalyst. The dppf ligand is effective for many cross-couplings.
Pd(OAc)₂ (II-valent): Requires a ligand (e.g., SPhos, XPhos) for challenging substrates.
Base K₂CO₃: A common, effective, and economical choice.
K₃PO₄: A stronger base, often beneficial for less reactive boronic acids or aryl chlorides.
Cs₂CO₃: A strong and highly soluble base, can accelerate slow reactions but is more expensive.
Solvent System 1,4-Dioxane/H₂O: A versatile mixture that dissolves both organic and inorganic reagents.
Toluene/H₂O: Another effective biphasic system.
DME/H₂O: Dioxane can be replaced with dimethoxyethane.
Temperature 80-110 °C: Provides sufficient thermal energy to overcome activation barriers without promoting significant side reactions.

Further Applications and Considerations

While the Suzuki-Miyaura reaction is the most prevalent, this compound can potentially be utilized in other palladium-catalyzed transformations.

  • Heck Reaction: The oxidative Heck reaction allows for the coupling of boronic acids with olefins. While less common for heteroaryl boronic acids, this could provide a route to vinyl-substituted 4-fluorobenzofurans.

  • Sonogashira Coupling: Although the classic Sonogashira reaction couples terminal alkynes with aryl halides, variations involving boronic acids have been developed. This could enable the synthesis of 2-alkynyl-4-fluorobenzofurans.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution Reference
Low or No Yield Inactive catalyst due to oxygen exposure.Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.
Inefficient transmetalation.Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃) and ensure it is finely powdered.
Boronic Acid Decomposition Protodeboronation (replacement of -B(OH)₂ with -H).Use milder bases like KF or Na₂CO₃. Convert the boronic acid to a more stable pinacol ester or MIDA boronate if decomposition persists.
Homocoupling of Boronic Acid Presence of oxygen.Improve degassing procedures. Add a small amount of a phosphine ligand to stabilize the Pd(0) species.

Conclusion

This compound is a highly valuable reagent for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. The palladium-catalyzed Suzuki-Miyaura cross-coupling provides a reliable and versatile method for its incorporation into a wide range of structures. By understanding the underlying mechanistic principles and carefully selecting and optimizing reaction conditions, researchers can effectively utilize this building block to accelerate their discovery programs. The protocols and guidelines presented herein offer a comprehensive starting point for the successful application of this important synthetic tool.

Application Notes and Protocols: Nickel-Catalyzed Cross-Coupling of (4-Fluorobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Benzofurans and the Rise of Nickel Catalysis

The benzofuran scaffold is a privileged heterocyclic motif deeply embedded in the landscape of medicinal chemistry and drug discovery.[1][2][3][4] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][5] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins.[5] Consequently, the development of robust and efficient synthetic methodologies for accessing fluorinated benzofuran derivatives is of paramount importance to researchers in the pharmaceutical sciences.

Traditionally, palladium has been the workhorse catalyst for cross-coupling reactions, the cornerstone of modern C-C bond formation. However, the unique reactivity profile, lower cost, and earth-abundance of nickel have propelled it to the forefront of contemporary catalysis research.[6][7][8] Nickel catalysts offer distinct advantages, including the ability to activate traditionally challenging electrophiles and participate in unique mechanistic pathways, often involving single-electron transfer processes.[6][9][10] This application note provides a detailed protocol and in-depth scientific rationale for the nickel-catalyzed Suzuki-Miyaura cross-coupling of (4-Fluorobenzofuran-2-yl)boronic acid with aryl halides, a key transformation for the synthesis of a diverse library of functionalized biaryl molecules.

The Nickel-Catalyzed Suzuki-Miyaura Catalytic Cycle

The nickel-catalyzed Suzuki-Miyaura cross-coupling reaction generally proceeds through a catalytic cycle involving Ni(0) and Ni(II) intermediates. The key steps are oxidative addition, transmetalation, and reductive elimination.[11][12] Understanding this cycle is crucial for rationalizing the choice of reagents and reaction conditions.

Nickel-Catalyzed Suzuki-Miyaura Cycle Ni(0)L_n Ni(0)L_n Oxidative_Addition Oxidative Addition Ni(0)L_n->Oxidative_Addition Ar-X_Ni(II)L_n Ar-Ni(II)(X)L_n Oxidative_Addition->Ar-X_Ni(II)L_n Transmetalation Transmetalation Ar-X_Ni(II)L_n->Transmetalation Ar-Ni(II)-Ar'_L_n Ar-Ni(II)-Ar'L_n Transmetalation->Ar-Ni(II)-Ar'_L_n Reductive_Elimination Reductive Elimination Ar-Ni(II)-Ar'_L_n->Reductive_Elimination Reductive_Elimination->Ni(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)_2 Ar'-B(OR)₂ Ar'-B(OR)_2->Transmetalation Base Base Base->Transmetalation

Figure 1: A simplified representation of the nickel-catalyzed Suzuki-Miyaura cross-coupling cycle.

Experimental Protocol: Cross-Coupling of this compound with 4-bromoanisole

This protocol details a representative procedure for the nickel-catalyzed Suzuki-Miyaura cross-coupling of this compound with 4-bromoanisole.

Materials:

  • This compound

  • 4-bromoanisole

  • Nickel(II) chloride (NiCl₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Nitrogen gas (N₂)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Syringes and needles

Safety Precautions:

  • Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Tricyclohexylphosphine is air-sensitive and corrosive. Handle under an inert atmosphere.

  • Anhydrous solvents are flammable. Work away from ignition sources.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add NiCl₂ (5 mol%), PCy₃ (10 mol%), and anhydrous K₃PO₄ (2.0 equivalents).

  • Reagent Addition: To the flask, add this compound (1.2 equivalents) and 4-bromoanisole (1.0 equivalent).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a final concentration of approximately 0.1 M with respect to the 4-bromoanisole.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with nitrogen to ensure the removal of oxygen.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Causality Behind Experimental Choices: A Deeper Dive

The Catalyst System: Nickel and Ligand Synergy

  • Nickel Precursor: While Ni(0) is the active catalytic species, air-stable Ni(II) salts like NiCl₂ are often used as precatalysts.[11] In the presence of a suitable ligand and under the reaction conditions, Ni(II) is reduced in situ to the active Ni(0) species.

  • The Ligand's Role: The choice of ligand is critical for a successful nickel-catalyzed cross-coupling.[13] Electron-rich and sterically bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃), are commonly employed.[14] These ligands stabilize the Ni(0) center, promote the oxidative addition of the aryl halide, and facilitate the reductive elimination step.[13] The steric bulk of the ligand can also prevent catalyst deactivation pathways.[6]

The Base: More Than Just a Proton Scavenger

The base plays a crucial role in the transmetalation step.[12] In the Suzuki-Miyaura coupling, the boronic acid is activated by the base to form a more nucleophilic boronate species, which then transfers its organic group to the nickel center.[12][15] Inorganic bases like potassium phosphate (K₃PO₄) are often effective. The choice of base can significantly impact the reaction rate and yield.

Solvent and Temperature Considerations

Anhydrous and deoxygenated conditions are essential for nickel-catalyzed reactions, as the active Ni(0) species is sensitive to air and moisture. Aprotic solvents like toluene are commonly used. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key parameters that can be optimized for this cross-coupling reaction.

ParameterVariationRationale
Nickel Precatalyst Ni(cod)₂, NiCl₂(dme)Different Ni(0) and Ni(II) sources can affect the ease of in situ generation of the active catalyst.
Ligand P(t-Bu)₃, Sphos, XPhosThe electronic and steric properties of the ligand influence reaction efficiency and scope.[13]
Base K₂CO₃, Cs₂CO₃, NaOt-BuThe strength and nature of the base can impact the rate of transmetalation.
Solvent Dioxane, THF, DMFSolvent polarity and coordinating ability can affect catalyst solubility and reactivity.
Temperature 80-120 °CBalancing reaction rate with catalyst stability and prevention of side reactions.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, ensure that the reagents and solvent are scrupulously dried and deoxygenated. The quality of the boronic acid is also critical; it can degrade upon storage. Consider increasing the catalyst loading or switching to a more active ligand.

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid by residual water or protic impurities can be a significant side reaction. Using an excess of the boronic acid and rigorously anhydrous conditions can mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules can occur. This is often a sign of non-optimal reaction conditions or catalyst deactivation. Adjusting the ligand-to-metal ratio or the reaction temperature may be beneficial.

Conclusion

Nickel-catalyzed cross-coupling reactions offer a powerful and cost-effective alternative to traditional palladium-based methods for the synthesis of complex organic molecules. The protocol and insights provided in this application note serve as a comprehensive guide for researchers and scientists engaged in the synthesis of fluorinated benzofurans and other valuable compounds for drug discovery and development. A thorough understanding of the underlying mechanistic principles is key to troubleshooting and optimizing these powerful transformations.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (4-Fluorobenzofuran-2-yl)boronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzofurans

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of fluorine into these structures can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity to target proteins. Specifically, the 2-aryl-4-fluorobenzofuran motif is of growing interest in drug discovery, necessitating robust and versatile synthetic methodologies for its construction.[2]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for forging carbon-carbon bonds, lauded for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[3][4] This guide provides a detailed technical overview and field-proven protocols for the successful Suzuki-Miyaura coupling of (4-Fluorobenzofuran-2-yl)boronic acid with a range of aryl halides, a key transformation for accessing novel 2-aryl-4-fluorobenzofuran derivatives.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a sequence of oxidative addition, transmetalation, and reductive elimination steps, all orchestrated by a palladium catalyst.[4] Understanding the nuances of this cycle is paramount for troubleshooting and optimizing reaction conditions.

1. Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species. This is often the rate-determining step, with the reactivity of the aryl halide following the general trend: I > Br > Cl.[4] For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate this step.

2. Transmetalation: Following oxidative addition, the organoboron species, activated by a base, undergoes transmetalation with the Pd(II)-halide complex. The base plays a crucial role by forming a more nucleophilic "ate" complex with the boronic acid, which facilitates the transfer of the organic group to the palladium center.[5]

3. Reductive Elimination: The final step is the reductive elimination from the resulting diorganopalladium(II) complex, which forms the desired C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, thus completing the cycle.[5]

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Optimizing the Reaction: Key Parameters and Considerations

The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of several key reaction parameters.

Catalyst and Ligand Selection

The choice of the palladium source and the ancillary ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern, pre-formed catalysts often offer superior activity and stability. For challenging couplings, particularly with aryl chlorides, the use of bulky, electron-rich phosphine ligands such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos) is highly recommended.[6] These ligands promote the oxidative addition step and enhance catalyst stability.

The Role of the Base

The base is essential for the activation of the boronic acid.[5] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed. The strength and solubility of the base can significantly impact the reaction rate and yield. For sensitive substrates, milder bases may be necessary to avoid side reactions.

Solvent Systems

A variety of solvents can be used for Suzuki-Miyaura couplings, often in biphasic mixtures with water.[2] Common choices include toluene, dioxane, tetrahydrofuran (THF), and ethanol. The solvent system influences the solubility of the reagents and the base, which in turn affects the reaction kinetics. Degassing the solvent is crucial to prevent the oxidation of the phosphine ligands and the palladium catalyst.

Recommended Protocols for the Suzuki-Miyaura Coupling of this compound

The following protocols provide a starting point for the coupling of this compound with various aryl halides. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Figure 2: General Experimental Workflow for the Suzuki-Miyaura Coupling.

Protocol 1: General Procedure for Aryl Bromides and Iodides

This protocol is a robust starting point for the coupling of this compound with a range of electron-rich and electron-deficient aryl bromides and iodides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide or iodide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (4:1, v/v), degassed

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the tube with argon (repeat this cycle three times).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to the tube under a positive pressure of argon.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-fluorobenzofuran.

Protocol 2: Optimized Procedure for Aryl Chlorides

The coupling of aryl chlorides is generally more challenging due to the slower rate of oxidative addition. This protocol employs a more active catalyst system to overcome this hurdle.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) to the tube under a positive pressure of argon.

  • Add anhydrous and degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Follow steps 6-10 from Protocol 1 for work-up and purification.

Data Presentation: Expected Yields and Substrate Scope

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides based on data for analogous 2-benzofurylboronic acid couplings.[2][3] These values should serve as a guideline, and actual yields may vary depending on the specific substrate and reaction conditions.

Aryl HalideElectronic NatureCatalyst SystemExpected Yield (%)
4-IodoanisoleElectron-donatingProtocol 185-95
1-Bromo-4-nitrobenzeneElectron-withdrawingProtocol 180-90
4-BromotolueneElectron-donatingProtocol 182-92
1-Chloro-4-cyanobenzeneElectron-withdrawingProtocol 270-85
2-ChloropyridineHeteroaromaticProtocol 265-80

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalyst, poor quality reagents, insufficient heating.Use a pre-catalyst, ensure reagents are pure and dry, increase temperature.
Formation of homocoupled product Oxygen contamination, high catalyst loading.Thoroughly degas solvents, reduce catalyst loading.
Protodeboronation of boronic acid Presence of water or protic solvents, prolonged reaction time, high temperature.Use anhydrous solvents, shorten reaction time, lower temperature, or use a more stable boronic ester derivative.[6]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-4-fluorobenzofurans from this compound. Careful consideration of the catalyst system, base, and solvent, as outlined in this guide, will enable researchers to successfully synthesize a wide range of these valuable compounds for applications in drug discovery and materials science. The provided protocols offer a solid foundation for further optimization and exploration of this important transformation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (4-Fluorobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Fluorobenzofuran-2-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions involving this versatile reagent. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] It is also a valuable substrate in copper-catalyzed Chan-Lam coupling reactions for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds.[2][3] These reactions are fundamental in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

Q2: How should I store this compound to ensure its stability?

A2: Like many boronic acids, this compound can be sensitive to moisture and air.[4] It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration or freezing is advisable to minimize degradation.[4]

Q3: My this compound appears clumpy or has a different consistency than expected. Is it still usable?

A3: Boronic acids have a tendency to form cyclic trimers known as boroxines through dehydration.[4] This can alter the physical appearance of the material. In many cross-coupling reactions, the boroxine is in equilibrium with the boronic acid and can often be used directly without significant impact on the reaction outcome.[4] However, significant degradation can affect the stoichiometry and yield of your reaction. If in doubt, it is best to assess the purity of the material.

Q4: What are the most common side reactions to be aware of when using this compound?

A4: The two most prevalent side reactions are protodeboronation and homocoupling.[5][6]

  • Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[5] This is often promoted by the presence of water, strong bases, or high temperatures.[5]

  • Homocoupling is the dimerization of the boronic acid to form a biaryl compound. This can be caused by the presence of oxygen or certain palladium(II) species in the reaction mixture.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound and provides actionable solutions based on established chemical principles.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low to No Product Yield 1. Inactive Catalyst: The palladium catalyst may be oxidized or improperly activated. 2. Poor Reagent Quality: The boronic acid may have degraded. 3. Suboptimal Base: The chosen base may not be effective for the specific reaction.[7] 4. Incorrect Solvent: The solvent may not be appropriate for the reaction conditions.1. Use a Fresh Catalyst/Ligand: Ensure your palladium source and ligands are fresh and have been stored under an inert atmosphere.[4] Consider using a pre-formed Pd(0) catalyst. 2. Use Fresh Boronic Acid: If degradation is suspected, use a fresh batch of this compound. 3. Screen Different Bases: Experiment with a range of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[7][8] 4. Solvent Optimization: Ensure solvents are anhydrous and degassed. Common choices include dioxane, THF, and toluene, often with a small amount of water.[9]1. The active catalyst in Suzuki-Miyaura coupling is a Pd(0) species. If a Pd(II) precatalyst is used, it must be reduced in situ.[9] 2. Degraded boronic acid leads to a lower effective concentration of the active reagent.[4] 3. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate complex for transmetalation.[10][11] 4. The solvent affects the solubility of reagents and the stability of the catalytic species.[4]
Significant Protodeboronation 1. Presence of Excess Water or Protic Solvents. 2. Harsh Reaction Conditions: High temperatures or a very strong base can promote this side reaction.[5]1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Milder Conditions: Lower the reaction temperature and consider using a weaker base (e.g., K₂CO₃ or KF).[5] 3. Use a Protected Boronic Acid Derivative: Consider using the corresponding pinacol ester or a trifluoroborate salt to provide a "slow-release" of the boronic acid.[12][13]1. Water can act as a proton source, leading to the cleavage of the C-B bond.[5] 2. Milder conditions can slow down the rate of protodeboronation relative to the desired cross-coupling.[5] 3. Keeping the concentration of the free boronic acid low minimizes its decomposition.[5][13]
Formation of Homocoupling Byproduct 1. Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[6] 2. High Concentration of Pd(II) Species. 1. Thorough Degassing: Rigorously degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solution.[6] 2. Use a Pd(0) Catalyst Source: This avoids the in situ reduction step that can sometimes lead to side reactions.1. Oxygen can reoxidize the Pd(0) catalyst to Pd(II), which can participate in pathways leading to homocoupling.[6] 2. A direct Pd(0) source ensures the catalytic cycle begins with the desired oxidative addition step.
Difficulty in Product Purification 1. Residual Boronic Acid and Boronic Acid-derived Impurities. 2. Product Co-elution with Byproducts on Silica Gel. 1. Aqueous Base Wash: During workup, wash the organic layer with an aqueous solution of a base (e.g., 1M NaOH). This will convert the acidic boronic acid into its water-soluble boronate salt, which can then be removed in the aqueous phase.[12] 2. Alternative Chromatography: Consider using neutral alumina for column chromatography, as boronic acids and their esters can sometimes be sensitive to silica gel.[14] 3. Derivatization: For challenging purifications, consider converting the boronic acid to a more stable and easily purified derivative, such as a diethanolamine adduct.[15]1. The basic wash selectively removes the acidic boronic acid starting material and byproducts.[12] 2. Alumina offers a different selectivity compared to silica and can be less harsh on sensitive compounds.[14] 3. Derivatization can change the physical properties of the boronic acid, allowing for easier purification by crystallization or chromatography.[15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the specific parameters may be necessary for your particular substrate.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.)

  • K₂CO₃ (2.0 equiv.)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, this compound, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Chan-Lam Coupling

This protocol outlines a general procedure for the Chan-Lam N-arylation of an amine with this compound.

Materials:

  • This compound (1.5 equiv.)

  • Amine (1.0 equiv.)

  • Cu(OAc)₂ (1.0 equiv.)

  • Pyridine (2.0 equiv.)

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add the amine, this compound, and Cu(OAc)₂.

  • Add DCM as the solvent.

  • Add pyridine to the reaction mixture.

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts.

  • Wash the celite pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Mechanisms

To further aid in understanding the underlying chemistry, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Chan-Lam coupling reactions.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan_Lam_Coupling Cu(II) Cu(II) Ligand Exchange Ligand Exchange Cu(II)->Ligand Exchange R-Nu-H Cu(II)-Nu Cu(II)-Nu Ligand Exchange->Cu(II)-Nu Transmetalation Transmetalation Cu(II)-Nu->Transmetalation Ar'B(OH)2 Ar-Cu(II)-Nu Ar-Cu(II)-Nu Transmetalation->Ar-Cu(II)-Nu Oxidation Oxidation Ar-Cu(II)-Nu->Oxidation O2 Ar-Cu(III)-Nu Ar-Cu(III)-Nu Oxidation->Ar-Cu(III)-Nu Reductive Elimination Reductive Elimination Ar-Cu(III)-Nu->Reductive Elimination Ar-Nu Ar-Nu Reductive Elimination->Ar-Nu Cu(I) Cu(I) Reductive Elimination->Cu(I) Cu(I)->Cu(II) Oxidation (O2)

Caption: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.[16][17]

Safety Information

This compound is harmful if swallowed or in contact with skin and may cause skin, eye, and respiratory irritation.[18][19][20][21][22] It is harmful to aquatic life.[18] Always handle this chemical in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18][19][21] In case of contact with skin or eyes, rinse immediately with plenty of water.[20][22] If swallowed, seek immediate medical attention.[19] For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the manufacturer.[18][19][20][21][22]

References

Technical Support Center: Purification of Products from (4-Fluorobenzofuran-2-yl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from (4-Fluorobenzofuran-2-yl)boronic acid. The focus is on addressing common challenges encountered during the purification of products from Suzuki-Miyaura cross-coupling reactions, a primary application for this versatile reagent.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][2] While the coupling reaction itself is robust, the subsequent purification of the desired product can present significant challenges.[3] Common impurities include unreacted starting materials, homocoupled byproducts, and residual palladium catalyst, all of which can complicate isolation and compromise the purity of the final compound.[4][5] This guide offers practical, experience-driven solutions to these common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: After a typical Suzuki-Miyaura coupling reaction, you can expect a mixture of the desired product along with several common impurities.[4] These include:

  • Unreacted this compound: Often used in slight excess to drive the reaction to completion.

  • Homocoupled boronic acid: A dimer of this compound. This is more prevalent if the reaction mixture is not properly degassed, leading to oxygen-mediated coupling.[3]

  • Unreacted aryl halide: The electrophilic coupling partner.

  • Residual Palladium Catalyst: Can exist as heterogeneous palladium black (Pd(0)) or soluble Pd(II) species, often giving the product a grey, black, or orange tint.[4][6]

  • Boroxines: Anhydrides formed from the dehydration of three boronic acid molecules.[7]

  • Protodeboronation Product: The boronic acid is replaced by a hydrogen atom.[2][4]

Q2: What is a good general first step for purifying my crude product after the reaction is complete?

A2: A standard aqueous workup is the best initial step. After quenching the reaction, dilute the mixture with an organic solvent (like ethyl acetate or dichloromethane) and wash with an aqueous basic solution (e.g., 1M NaOH or K₂CO₃).[7][8] This is highly effective at removing unreacted boronic acid by converting it into a water-soluble boronate salt, which partitions into the aqueous layer.[9][10] This step can significantly simplify subsequent purification by chromatography.

Q3: How do I effectively remove the dark color from my product, which I suspect is palladium?

A3: The dark color is almost certainly residual palladium. A multi-step approach is often best. First, perform a filtration through a pad of Celite® to remove any heterogeneous palladium black.[11][12] If the color persists in the filtrate (indicating soluble palladium), treatment with an adsorbent like activated carbon or a specialized palladium scavenger resin is highly effective.[13] These scavengers contain functional groups like thiols that chelate the palladium, allowing it to be removed by a simple filtration.[13][14]

Troubleshooting Purification Challenges

This section provides detailed solutions to specific problems you may encounter during the purification process.

Problem 1: Significant Amount of Unreacted Boronic Acid Remains After Workup

Q: My NMR and TLC analysis show a substantial amount of this compound co-eluting with my product on a silica gel column. How can I remove it?

A: This is a common challenge as boronic acids can be quite polar.[7] Here are several effective strategies:

Option 1: Enhanced Aqueous Base Wash The efficacy of a basic wash depends on pH. Boronic acids are weak Lewis acids and require a sufficiently high pH to be fully deprotonated and extracted into the aqueous phase.

  • Causality: At a pH greater than 10, the equilibrium shifts from the neutral boronic acid (R-B(OH)₂) to the anionic boronate salt (R-B(OH)₃⁻), which has much higher aqueous solubility.[7]

  • Protocol:

    • Dissolve your crude product in a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer 2-3 times with 1M NaOH solution.

    • To further enhance partitioning, you can add a complexing agent like D-sorbitol to the basic aqueous wash. Sorbitol forms a highly water-soluble anionic complex with the boronate.[7]

    • Wash with brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate.

Option 2: Boron Scavenger Resins When aqueous extraction is insufficient, scavenger resins provide a highly selective method for covalent capture of the boronic acid.

  • Causality: These are solid-supported resins, typically polymers, functionalized with diol groups.[7] These diols react with the boronic acid to form a stable five-membered cyclic boronate ester, effectively sequestering it onto the solid phase.[14]

  • Protocol:

    • Dissolve the crude product in a compatible solvent (e.g., DCM, THF).

    • Add the boron scavenger resin (typically 2-4 equivalents relative to the boronic acid impurity).

    • Stir the mixture at room temperature for 1-4 hours. Monitor the removal of the boronic acid by TLC or LC-MS.

    • Filter off the resin and wash it with the solvent.

    • The combined filtrate contains your product, free of the boronic acid impurity.

MethodAdvantagesDisadvantages
Base Wash Inexpensive, simple, removes large quantities.May not be effective for all products; can cause emulsions.
Scavenger Resin Highly selective, very effective for trace amounts.More expensive, requires an additional reaction step.
Problem 2: Persistent Grey/Black Color Indicating Palladium Contamination

Q: I've filtered my reaction mixture through Celite, but my purified product is still discolored. How do I remove soluble palladium species?

A: Filtration through Celite is excellent for removing heterogeneous Pd(0), but soluble Pd(II) complexes require a different approach.[11][12] Metal scavengers are the industry standard for this problem.

  • Causality: Palladium scavengers are typically silica or polymer resins functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or phosphines.[11][13][14] These groups form strong coordination complexes with the soluble palladium, immobilizing it on the solid support for easy removal by filtration.[14]

  • Protocol:

    • Dissolve the crude, Celite-filtered product in a suitable solvent (e.g., Toluene, THF, DCM).

    • Add a thiol-based palladium scavenger resin (e.g., SiliaMetS® Thiol). The amount needed depends on the scavenger's capacity and the estimated amount of residual palladium.

    • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.[13]

    • Filter the mixture to remove the scavenger resin-palladium complex. Wash the resin thoroughly with the solvent.[11]

    • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the decolorized product.

Problem 3: Difficulty Separating Product from Homocoupled Byproducts

Q: My desired product and a homocoupled byproduct have very similar Rf values on TLC, making separation by column chromatography difficult. What can I do?

A: This is a classic purification challenge where subtle differences in physical properties must be exploited.

Option 1: Optimize Column Chromatography Before abandoning chromatography, try altering the conditions.

  • Causality: Separation is based on differential partitioning between the stationary phase (silica) and the mobile phase (eluent). Changing the eluent can alter the intermolecular interactions and improve separation.[15]

  • Protocol:

    • Change Solvent System: If a Hexane/Ethyl Acetate system fails, try a different polarity combination, such as Dichloromethane/Methanol or Toluene/Acetone.[15]

    • Use a Shallow Gradient: A slow, shallow gradient of the polar solvent can often resolve closely eluting spots.

    • Lower the Rf: Aim for an Rf of ~0.1-0.2 for your target compound. While this requires more solvent, it significantly improves the resolution between close spots.[15]

Option 2: Recrystallization or Trituration If the product is a solid, these are powerful techniques.

  • Causality: Recrystallization relies on differences in solubility between the product and impurities in a given solvent at different temperatures. The desired compound should be soluble in the hot solvent and sparingly soluble at room temperature or below, while the impurity remains in the mother liquor.

  • Protocol (Recrystallization):

    • Select a suitable solvent or solvent system (e.g., Ethanol, Isopropanol, or mixtures like Acetone/Hexane).

    • Dissolve the impure solid in the minimum amount of boiling solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the pure crystals by filtration.

General Purification Workflow

The following diagram illustrates a comprehensive and logical workflow for the purification of products from this compound reactions.

PurificationWorkflow cluster_0 Post-Reaction Workup cluster_1 Impurity Removal cluster_2 Final Purification start Crude Reaction Mixture workup Aqueous Workup (Dilute with Organic Solvent, Wash with H₂O) start->workup base_wash Basic Wash (e.g., 1M NaOH) Removes Boronic Acid? workup->base_wash pd_filter Filter through Celite® Removes Pd(0)? base_wash->pd_filter Yes scavenger Treat with Scavenger (Pd or Boron Specific) base_wash->scavenger No pd_filter->scavenger No (Color Persists) chromatography Column Chromatography pd_filter->chromatography Yes scavenger->chromatography recrystallize Recrystallization / Trituration chromatography->recrystallize If Solid final_product Pure Product chromatography->final_product If Oil or Pure recrystallize->final_product

References

common side reactions with (4-Fluorobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Fluorobenzofuran-2-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile reagent. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the successful application of this compound in your research.

Section 1: Troubleshooting Guide for Common Side Reactions

Researchers utilizing this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, may encounter several common side reactions that can diminish yield and complicate purification. This section provides a structured approach to identifying and mitigating these issues.

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

A lack of product formation is a frequent challenge. The root cause often lies in the stability of the boronic acid or the reaction conditions.

Potential Cause A: Protodeboronation

Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom.[1] This is a prevalent side reaction for many arylboronic acids and can be catalyzed by acidic or basic conditions.[1][2][3][4]

Troubleshooting Steps:

  • Evaluate the Base: Strong bases in aqueous media can accelerate protodeboronation.[5] Consider switching from strong bases like NaOH or K₃PO₄ to milder alternatives such as K₂CO₃ or KF. The choice of base is often crucial and may require empirical optimization.[5][6]

  • Minimize Water Content: Water acts as the proton source for this side reaction.[5] Employing anhydrous conditions can significantly suppress protodeboronation. Ensure solvents are rigorously dried and consider using a co-solvent system that minimizes water, like Dioxane/H₂O (10:1).[5]

  • Control Reaction Temperature and Time: Prolonged reaction times or excessive heat can promote the degradation of the boronic acid. Monitor the reaction progress closely using TLC or LC-MS and aim for the shortest effective reaction time.

Issue 2: Significant Formation of Homocoupled Biaryl Product

The formation of a symmetrical biaryl derived from the boronic acid (in this case, bis(4-fluorobenzofuran)) is a common side reaction that reduces the yield of the desired product and introduces purification challenges.[7]

Potential Cause A: Oxygen-Mediated Homocoupling

The presence of dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid, a process often mediated by the palladium catalyst.[7][8]

Troubleshooting Steps:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[5][8]

  • Maintain Inert Atmosphere: Run the reaction under a strict inert atmosphere from start to finish. Use Schlenk techniques or a glovebox to prevent any oxygen ingress.[5]

Potential Cause B: Palladium(II)-Mediated Homocoupling

If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can stoichiometrically react with the boronic acid to form the homocoupled product and generate the active Pd(0) species.[7][8] This is often more pronounced at the beginning of the reaction.

Troubleshooting Steps:

  • Use a Pd(0) Source: Switching to a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this initial homocoupling.

  • Employ a Reducing Agent: The addition of a mild reducing agent, like potassium formate, can help to rapidly generate the active Pd(0) catalyst from a Pd(II) precursor, thereby minimizing its direct reaction with the boronic acid.[8]

  • Consider Pre-activated Catalysts: Using modern, air-stable Pd(II) precatalysts (e.g., Buchwald precatalysts) that are designed for rapid and efficient activation to Pd(0) can also suppress this side reaction.[5]

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure desired product can be challenging due to the presence of boron-containing impurities.

Potential Cause A: Residual Boronic Acid and Boroxines

This compound can be difficult to remove completely. Boronic acids also readily form cyclic anhydrides known as boroxines, which can complicate chromatographic purification.[9]

Troubleshooting Steps:

  • Aqueous Basic Wash: During the workup, washing the organic layer with an aqueous base (e.g., 1M NaOH) can help to extract the acidic boronic acid into the aqueous phase.

  • Scavenger Resins: Employing a boronic acid scavenger resin, such as one containing diethanolamine functional groups, can be a highly effective method for removing residual boronic acid.[10]

  • Specialized Chromatography: If standard silica gel chromatography is ineffective, consider alternative techniques. Sometimes, a small amount of acid or base modifier in the eluent can improve separation.[11] In other cases, forming a temporary adduct, for instance with diethanolamine, can make the boronic acid derivative more amenable to purification.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: Like many arylboronic acids, this compound can be sensitive to air and moisture.[13] It is recommended to store it under an inert atmosphere (Argon or Nitrogen), tightly sealed, and refrigerated to maintain its quality and reactivity.[13] Over time, exposure to air and moisture can lead to gradual decomposition and the formation of boroxines.[9]

Q2: My reaction is giving inconsistent results. Could the quality of my boronic acid be the issue?

A2: Yes, inconsistency is often linked to reagent quality. Boronic acids can degrade upon storage. It is advisable to use a fresh bottle or to verify the purity of your existing stock. One common method to "reactivate" or purify boronic acids is to dissolve them in a solvent, wash with an aqueous base to form the boronate salt, extract away non-acidic impurities, and then re-acidify to recover the purified boronic acid.[14]

Q3: Does the fluorine substituent on the benzofuran ring significantly affect the reactivity?

A3: Yes. The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center compared to its non-fluorinated analog.[15] This can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. While often beneficial for the desired coupling, it can also affect the propensity for side reactions like protodeboronation under certain pH conditions.[4][16]

Q4: I am observing both homocoupling and protodeboronation. What is the best overall strategy to improve my reaction?

A4: When multiple side reactions occur, a systematic optimization is necessary. The logical workflow below can guide your efforts. Start by ensuring a completely oxygen-free environment to tackle homocoupling. Then, optimize the base and solvent system to minimize protodeboronation.

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, 4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.

  • Seal the flask, and evacuate and backfill with Argon or Nitrogen (repeat this cycle three times).

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-100 °C).

  • Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table: Recommended Starting Conditions
ParameterRecommended ConditionRationale
Equivalents of Boronic Acid 1.1 - 1.5An excess helps drive the reaction to completion and compensates for potential degradation.
Palladium Catalyst Pd(PPh₃)₄, XPhos Pd G3Pd(PPh₃)₄ is a reliable Pd(0) source. Buchwald precatalysts are highly active and robust.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Choice is substrate-dependent. K₂CO₃ is a good starting point to avoid harsh basicity.
Solvent System Dioxane/H₂O, Toluene/H₂O, ACN/H₂OA biphasic system is common. The organic solvent choice can affect solubility and reaction rate.[17]
Temperature 80 - 110 °CSufficient thermal energy is needed for the catalytic cycle, but excessive heat can cause degradation.

References

Technical Support Center: A-Z Guide to Suzuki Coupling with (4-Fluorobenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-Fluorobenzofuran-2-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and enhance the yields of this often challenging transformation. The incorporation of the fluorobenzofuran motif is a critical step in the synthesis of numerous biologically active molecules, making the reliability of this reaction paramount.

This guide moves beyond standard protocols to provide in-depth, evidence-based solutions to common and complex issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Here are rapid-fire answers to the most common initial hurdles.

Q1: My reaction is showing low to no conversion of my starting materials. Where do I start?

A1: Low conversion is a classic issue. The primary suspects are catalyst activity, inefficient transmetalation, or poor reagent quality.[1] First, ensure your palladium catalyst is active; if you're using a Pd(II) precatalyst like Pd(OAc)₂, confirm your conditions facilitate reduction to the active Pd(0) species.[2] A simple test is to run a known, reliable Suzuki coupling in parallel. Also, rigorously degas your solvents to prevent catalyst oxidation.[2] For challenging substrates like this, consider switching to a more robust, pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a modern Buchwald-type precatalyst.[3][4]

Q2: I'm observing a significant amount of a side product that corresponds to the protonated version of my benzofuran. What's happening?

A2: You are likely observing protodeboronation, the most significant side reaction for heteroaryl boronic acids.[5][6] This occurs when the carbon-boron bond is cleaved by a proton source, a reaction that can be accelerated by high pH and the presence of water or other protic species.[1][7] To mitigate this, use rigorously dried solvents and reagents. Consider converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, which are more resistant to this pathway.[1][2]

Q3: My boronic acid seems to be decomposing under the reaction conditions. How can I improve its stability?

A3: Besides protodeboronation, heteroaryl boronic acids can be unstable under harsh basic conditions or at elevated temperatures.[2] If you suspect decomposition, switch to a milder base. Potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can be effective alternatives to stronger bases like potassium phosphate (K₃PO₄).[2][8] Also, attempt the reaction at the lowest possible temperature that still provides a reasonable reaction rate.[2]

Q4: The starting materials are not fully dissolving in my chosen solvent. What's a better option?

A4: Complete solubility of all reaction components is critical for efficient coupling.[9] For polar, heterocyclic compounds, poor solubility in common organic solvents can be an issue.[10] If you are using a standard solvent like dioxane/water, and observing solubility problems, consider switching to a more polar aprotic solvent like DMF or DMAc, always in combination with water to facilitate boronate formation.[3][9] Sometimes, a solvent screen is the most effective way to identify the optimal system for your specific substrates.

Part 2: In-Depth Troubleshooting Guides

When the quick fixes aren't enough, a more systematic approach is required. This section delves into the causality behind common failures and provides structured protocols for optimization.

Guide 1: Combating Protodeboronation of this compound

Protodeboronation is the nemesis of many Suzuki couplings involving heteroaryl boronic acids. The electron-rich nature of the furan ring and the presence of the fluorine atom can influence the stability of the C-B bond, making it susceptible to cleavage.

The "Why": Mechanistic Insight

Protodeboronation is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond.[6] This side reaction is highly dependent on pH and the specific structure of the boronic acid.[7] For some heteroaromatic systems, zwitterionic species that form under neutral pH conditions can accelerate this undesired reaction.[7] The goal is to favor the productive transmetalation step in the catalytic cycle over this decomposition pathway.

Troubleshooting Workflow:

G start Low Yield & Suspected Protodeboronation anhydrous Implement Rigorous Anhydrous Conditions start->anhydrous  Step 1: Eliminate Protic Sources base Screen Milder Bases (e.g., KF, Cs₂CO₃) anhydrous->base  Step 2: Reduce Basicity protect Protect Boronic Acid (MIDA, BPin, Trifluoroborate) base->protect  Step 3: Increase Stability no_change Re-evaluate Catalyst System base->no_change temp Lower Reaction Temperature protect->temp  Step 4: Minimize Thermal Decomposition result Improved Yield temp->result

Caption: Workflow for troubleshooting protodeboronation.

Experimental Protocol: Conversion to a Potassium Trifluoroborate Salt

Potassium heteroaryltrifluoroborates are often more stable crystalline solids than their boronic acid counterparts and are less prone to protodeboronation.[11]

  • Preparation: In a polyethylene vial, dissolve this compound (1.0 equiv) in a minimal amount of hot methanol.

  • Salt Formation: In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

  • Precipitation: Slowly add the KHF₂ solution to the methanolic solution of the boronic acid with vigorous stirring.

  • Isolation: A precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid by filtration, wash with cold water and then cold acetone. Dry the resulting potassium (4-fluorobenzofuran-2-yl)trifluoroborate salt under vacuum.

  • Reaction: Use this stable salt (typically 1.2-1.5 equivalents) in your Suzuki coupling reaction under your optimized conditions.

Guide 2: Optimizing Catalyst, Ligand, and Base Synergy

The performance of a Suzuki coupling is dictated by a delicate interplay between the palladium source, the phosphine ligand, and the base.[5] For a potentially challenging substrate like a fluorinated benzofuran, a one-size-fits-all approach is rarely successful.

The "Why": The Roles of Each Component

  • Palladium Catalyst: The source of the active Pd(0) species that drives the catalytic cycle. Pre-catalysts are often used for their air stability and controlled activation.[12]

  • Ligand: The ligand stabilizes the palladium center, prevents decomposition (e.g., formation of palladium black), and critically influences the rates of both oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are often required for challenging substrates to facilitate the oxidative addition step.[2][4]

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻) which is essential for the transmetalation step.[2] The choice of base can dramatically affect reaction rates and side reactions.

Parameter Optimization Table:

ParameterCondition 1 (Standard)Condition 2 (Enhanced Reactivity)Condition 3 (For Sensitive Substrates)Rationale
Pd Source Pd(dppf)Cl₂ (2 mol%)Pd₂(dba)₃ (1 mol%)XPhos Pd G3 (2 mol%)G3 is a pre-formed, highly active catalyst. Pd₂(dba)₃ is a common Pd(0) source.[8][13]
Ligand -XPhos (2.4 mol%)-Buchwald ligands accelerate oxidative addition and are effective for heteroaryl couplings.[11][13]
Base K₂CO₃ (2 equiv)K₃PO₄ (3 equiv)Cs₂CO₃ (2 equiv)K₃PO₄ and Cs₂CO₃ are stronger, often more effective bases for difficult couplings.[1][2]
Solvent Dioxane/H₂O (4:1)n-Butanol2-MeTHF/H₂O (10:1)n-Butanol can be effective for heteroaryl couplings. 2-MeTHF is a more environmentally friendly alternative to THF.[11][14]
Temperature 90 °C100 °C65-80 °CLower temperatures can help minimize decomposition and side reactions like protodeboronation.[2]

Logical Flow for Optimization:

G start Initial Reaction (Low Yield) catalyst Screen Catalysts & Ligands (e.g., Buchwald Systems) start->catalyst Is catalyst inactive? base Optimize Base (K₃PO₄, Cs₂CO₃) catalyst->base Is transmetalation slow? solvent Screen Solvents (Toluene, 2-MeTHF, n-BuOH) base->solvent Solubility/Rate Issues? temp Optimize Temperature solvent->temp Decomposition observed? success High Yield temp->success

Caption: Systematic optimization of reaction parameters.

Part 3: General Experimental Protocol

This protocol serves as a robust starting point. Remember to optimize based on your specific coupling partner and the troubleshooting guides above.

Materials:

  • This compound (or its trifluoroborate salt) (1.2 equiv)

  • Aryl/Heteroaryl Halide (1.0 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, finely ground, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial, add the aryl halide, boronic acid/salt, and base under an inert atmosphere (Argon or Nitrogen).

  • Degassing: Seal the vessel and evacuate and backfill with inert gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

By systematically addressing the key challenges of protodeboronation and catalyst system optimization, researchers can significantly improve the reliability and yield of Suzuki couplings with this compound, paving the way for more efficient synthesis of valuable chemical entities.

References

Technical Support Center: Managing Protodeboronation of (4-Fluorobenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4-Fluorobenzofuran-2-yl)boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often frustrating side reaction of protodeboronation. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to minimize this undesired pathway and ensure the success of your cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 4-fluorobenzofuran as a byproduct.[1][2] This is particularly prevalent with electron-rich heteroaryl boronic acids, such as benzofuran derivatives, especially under the basic and often heated conditions typical of Suzuki-Miyaura cross-coupling reactions.[2][3] The electron-donating nature of the benzofuran ring system can facilitate the cleavage of the C-B bond.

Q2: I'm observing a significant amount of 4-fluorobenzofuran in my reaction mixture. What are the most likely causes?

A2: The formation of 4-fluorobenzofuran is a direct result of protodeboronation. This is often exacerbated by:

  • Strong Bases: Strong bases can promote the formation of a boronate species that is susceptible to protonolysis.[4]

  • High Temperatures: Increased temperatures accelerate the rate of protodeboronation.[2]

  • Presence of Protic Solvents (especially water): Water can act as a proton source for the cleavage of the C-B bond.[1]

  • Prolonged Reaction Times: Longer exposure to reaction conditions increases the likelihood of the side reaction occurring.

  • Inefficient Catalysis: If the desired cross-coupling reaction is slow, the competing protodeboronation pathway can become more significant.[1]

Q3: How does the fluorine substituent at the 4-position affect the stability of the boronic acid?

A3: The fluorine atom is an electron-withdrawing group, which generally increases the Lewis acidity of the boronic acid.[5][6][7] This increased acidity can influence the equilibrium between the boronic acid and the boronate species in the presence of a base, which in turn can affect the rate of protodeboronation. While electron-withdrawing groups can sometimes stabilize the C-B bond against certain degradation pathways, the overall effect on protodeboronation in the complex catalytic cycle of a Suzuki-Miyaura reaction can be nuanced.[8]

Q4: Can I use a boronic ester or a trifluoroborate salt instead of the free boronic acid to prevent this issue?

A4: Absolutely. This is a highly recommended strategy. Converting the boronic acid to a more stable derivative like a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt can significantly suppress protodeboronation.[1][9] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the concentration of the more reactive free boronic acid low and thus minimizing side reactions.[1][10]

In-Depth Troubleshooting Guide

Issue 1: High Levels of Protodeboronation Detected

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Significant presence of 4-fluorobenzofuran detected by GC-MS, LC-MS, or NMR.

Root Cause Analysis and Solutions:

The core of the issue lies in the competition between the desired catalytic cycle and the protodeboronation pathway. To favor the former, we must adjust the reaction conditions to both accelerate the Suzuki-Miyaura coupling and decelerate the protodeboronation.

High Protodeboronation High Protodeboronation Suboptimal Base Suboptimal Base High Protodeboronation->Suboptimal Base Excessive Temperature Excessive Temperature High Protodeboronation->Excessive Temperature Protic Solvent Issues Protic Solvent Issues High Protodeboronation->Protic Solvent Issues Slow Catalysis Slow Catalysis High Protodeboronation->Slow Catalysis Unstable Boronic Acid Unstable Boronic Acid High Protodeboronation->Unstable Boronic Acid Use Milder Base (K3PO4, Cs2CO3) Use Milder Base (K3PO4, Cs2CO3) Suboptimal Base->Use Milder Base (K3PO4, Cs2CO3) Lower Reaction Temperature Lower Reaction Temperature Excessive Temperature->Lower Reaction Temperature Use Anhydrous Solvents Use Anhydrous Solvents Protic Solvent Issues->Use Anhydrous Solvents Use Highly Active Catalyst/Ligand Use Highly Active Catalyst/Ligand Slow Catalysis->Use Highly Active Catalyst/Ligand Convert to Pinacol/MIDA Ester or Trifluoroborate Convert to Pinacol/MIDA Ester or Trifluoroborate Unstable Boronic Acid->Convert to Pinacol/MIDA Ester or Trifluoroborate

Troubleshooting workflow for high protodeboronation.

1. Re-evaluate Your Choice of Base:

  • Rationale: Strong bases like NaOH and KOH can accelerate protodeboronation.[4] Milder bases are generally preferred for sensitive heteroarylboronic acids.

  • Recommendation: Switch to weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These have been shown to be effective in Suzuki-Miyaura couplings while minimizing protodeboronation.[2]

2. Optimize Reaction Temperature:

  • Rationale: Higher temperatures provide the activation energy for the undesired protodeboronation pathway.[2]

  • Recommendation: Screen a range of lower temperatures. Start at a moderate temperature (e.g., 60-80 °C) and only increase if the desired reaction is not proceeding. A highly active catalyst system can often compensate for lower temperatures.

3. Control the Presence of Water:

  • Rationale: While a small amount of water can be beneficial for the Suzuki-Miyaura catalytic cycle, excess water can serve as a proton source for protodeboronation.[1]

  • Recommendation: Use anhydrous solvents and ensure reagents are dry. If the reaction is sluggish, a carefully controlled, small amount of water can be added as a co-solvent.

4. Enhance the Rate of Catalysis:

  • Rationale: If the desired cross-coupling is faster than the protodeboronation, the yield of the desired product will be higher.

  • Recommendation: Employ a highly active palladium catalyst and ligand system. Modern catalyst systems, such as those using Buchwald-type ligands (e.g., RuPhos, SPhos, XPhos), are often more efficient at lower temperatures and can significantly outcompete the protodeboronation side reaction.[11]

ParameterStandard Conditions (Prone to Protodeboronation)Optimized Conditions (Minimizing Protodeboronation)Rationale
Base NaOH, KOH, Na₂CO₃K₃PO₄, Cs₂CO₃, K₂CO₃Milder bases are less likely to promote protodeboronation.[2]
Temperature > 100 °C60 - 80 °CLower temperatures disfavor the protodeboronation side reaction.[2]
Solvent Protic solvents (e.g., EtOH/H₂O)Anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF)Minimizes the availability of a proton source for C-B bond cleavage.[1]
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / Buchwald ligands (e.g., RuPhos, SPhos)Highly active catalysts increase the rate of the desired reaction over the side reaction.[11]
Issue 2: Inconsistent Reaction Yields and Purity of Starting Material

Symptoms:

  • Variable yields even when repeating the same reaction.

  • NMR of the starting this compound shows the presence of 4-fluorobenzofuran and/or boric acid.

Root Cause Analysis and Solutions:

The instability of the free boronic acid can lead to degradation upon storage, resulting in inconsistent quality of the starting material.

1. Purity of the Boronic Acid:

  • Rationale: Boronic acids can slowly degrade over time, especially if exposed to moisture and air. The presence of the protodeboronated impurity from the start will naturally lead to lower yields.

  • Recommendation:

    • Always use fresh or properly stored (desiccated, inert atmosphere) boronic acid.

    • Analyze the purity of the boronic acid by NMR before use.

    • If impurities are present, consider purification.

2. Purification of this compound:

  • Rationale: Removing protodeboronated impurities and boric acid is crucial for consistent results.

  • Protocol for Purification: A common method involves an acid-base extraction.[12]

    • Dissolve the crude boronic acid in an organic solvent like diethyl ether or ethyl acetate.

    • Extract with a mild aqueous base (e.g., 1M NaOH) to form the water-soluble boronate salt. The non-acidic impurity (4-fluorobenzofuran) will remain in the organic layer.

    • Separate the aqueous layer and carefully acidify with a dilute acid (e.g., 1M HCl) to precipitate the pure boronic acid.

    • Extract the pure boronic acid back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Recommended Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol employs a milder base and a modern catalyst system to favor the cross-coupling reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, K₃PO₄, Pd(OAc)₂, and RuPhos.

  • Seal the vessel and purge with an inert gas for 15-20 minutes.

  • Add degassed, anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: Conversion to and Coupling with the Pinacol Ester

This "slow-release" strategy provides a more stable coupling partner.

Part A: Synthesis of this compound pinacol ester

  • Suspend this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting boronic acid is consumed.

  • Cool the reaction, remove the solvent under reduced pressure, and purify the resulting pinacol ester by column chromatography or recrystallization.

Part B: Suzuki-Miyaura Coupling

  • Follow the procedure in Protocol 1, substituting the pinacol ester (1.2 equiv) for the boronic acid. A slightly higher temperature (e.g., 90-100 °C) may be required to facilitate the slow release and subsequent coupling.

cluster_0 Direct Coupling Pathway cluster_1 Slow-Release Pathway Boronic Acid Boronic Acid Base + Heat Base + Heat Boronic Acid->Base + Heat Desired Product Desired Product Base + Heat->Desired Product Suzuki Coupling Protodeboronation Product Protodeboronation Product Base + Heat->Protodeboronation Product Side Reaction Boronic Acid Ester Boronic Acid Ester Base + Heat (Slow Hydrolysis) Base + Heat (Slow Hydrolysis) Boronic Acid Ester->Base + Heat (Slow Hydrolysis) Low [Boronic Acid] Low [Boronic Acid] Base + Heat (Slow Hydrolysis)->Low [Boronic Acid] Desired Product_2 Desired Product Low [Boronic Acid]->Desired Product_2 Suzuki Coupling

References

Technical Support Center: Catalyst Selection for Suzuki-Miyaura Coupling with (4-Fluorobenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with (4-Fluorobenzofuran-2-yl)boronic acid. This key building block is integral to the synthesis of various pharmacologically active molecules. However, its unique electronic and structural properties—namely, the electron-deficient, heteroaromatic benzofuran core and the fluorine substituent—present specific challenges that require careful optimization of catalytic systems.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple procedural outlines to explain the chemical reasoning behind catalyst, ligand, base, and solvent choices, empowering you to troubleshoot effectively and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" catalyst system to start with for coupling this compound?

For a reliable starting point, a combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is highly recommended. A robust initial system is Pd(OAc)₂ with SPhos or XPhos .[1][2] These ligands are known to facilitate the crucial oxidative addition and reductive elimination steps, particularly with challenging substrates like heteroaryl halides and electron-deficient boronic acids.[2][3] A common base and solvent combination would be K₃PO₄ in a mixture of 1,4-dioxane and water .

Q2: How does the fluorine atom at the 4-position affect the reaction?

The fluorine atom is a strongly electron-withdrawing group. This has two primary effects:

  • Increased Acidity of the Boronic Acid: The fluorine atom increases the Lewis acidity of the boron center, which can influence the rate of transmetalation.[4]

  • Potential for Protodeborylation: Electron-deficient arylboronic acids, like this one, are more susceptible to protodeborylation (cleavage of the C-B bond by a proton source).[5] This is a major competing side reaction that leads to the formation of 4-fluorobenzofuran as a byproduct and reduces the yield of the desired coupled product. Careful selection of a non-nucleophilic base and minimizing water content can mitigate this issue.

Q3: My boronic acid appears to be degrading on the benchtop. How can I improve its stability?

Heteroaryl boronic acids, especially 2-substituted furans and benzofurans, are known for their limited stability.[6][7] They can be prone to decomposition and the formation of boroxine anhydrides. To improve stability and handling:

  • Store under inert atmosphere: Keep the boronic acid under argon or nitrogen at low temperatures.

  • Use freshly opened reagent: Whenever possible, use a fresh bottle or a sample that has been properly stored.

  • Consider boronate esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly improve shelf-life and reaction reproducibility.[7][8] These derivatives slowly release the active boronic acid under the reaction conditions, minimizing decomposition.[5]

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Yield of the Desired Product

Possible Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently or is being deactivated.

    • Solution: Switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or, more effectively, use a modern palladium precatalyst (e.g., SPhos Pd G3). These are often more stable and provide more consistent results.[1][3]

  • Inefficient Oxidative Addition: This is particularly an issue when using aryl chlorides as coupling partners due to their strong C-Cl bond.[9][10]

    • Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or SPhos .[2] These ligands stabilize the palladium center and promote the oxidative addition step.

  • Slow Transmetalation: The transfer of the fluorobenzofuran group from boron to palladium is a critical, often rate-limiting, step.[9]

    • Solution: The choice of base is crucial. A moderately strong base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like K₂CO₃.[11] The base activates the boronic acid by forming a more nucleophilic "ate" complex.[12] Ensure the base is sufficiently soluble in the reaction medium.

Problem 2: Significant Protodeborylation is Observed

Possible Causes & Solutions:

  • Excess Water or Protic Solvent: Water can be a proton source, leading to the cleavage of the C-B bond. While some water is often necessary to solubilize the base and facilitate the reaction, too much can be detrimental.

    • Solution: Use anhydrous solvents and carefully control the amount of water. A solvent system like 1,4-dioxane/H₂O (10:1) is a good starting point.[13] In some cases, completely anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) can be effective.[14]

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeborylation.[13]

    • Solution: Screen lower reaction temperatures (e.g., 60-80 °C). If the reaction is too slow at lower temperatures, a more active catalyst system (e.g., using a ligand like RuPhos ) may be required to achieve coupling at a milder temperature.[1]

  • Inappropriate Base: An overly strong or nucleophilic base can promote decomposition pathways.

    • Solution: Use a weaker, non-nucleophilic base like CsF or finely powdered KF .[15][16] These fluoride bases can activate the boronic acid without significantly increasing the basicity of the medium.

Problem 3: Formation of Homocoupling Byproducts (Biaryl of the Coupling Partner)

Possible Causes & Solutions:

  • Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of the boronic acid.[17]

    • Solution: Ensure the reaction mixture is thoroughly degassed before heating. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) center is slow, the palladium catalyst can instead catalyze the homocoupling of the boronic acid which is present in the reaction mixture.

    • Solution: As with low yield issues, switch to a more active ligand like SPhos or XPhos to accelerate the desired cross-coupling pathway.[1][2] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also help drive the cross-coupling reaction to completion.

Data & Protocols

Catalyst System Comparison

The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br). Optimization will be required for specific substrates.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Expected Outcome
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (5:1)100Good for general screening, effective for many Ar-Br/Cl.
2Pd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃ (2.0)Toluene/H₂O (10:1)80Highly active system, good for sterically hindered substrates.
3Pd(dppf)Cl₂ (3)-K₂CO₃ (2.0)DME/H₂O (4:1)85A classic, reliable catalyst, though may be less active.[18]
4Pd(OAc)₂ (2)RuPhos (4)CsF (3.0)Isopropanol70Milder conditions, useful for minimizing protodeborylation.[1][16]
General Experimental Protocol

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, base, palladium catalyst, and phosphine ligand.

  • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[19]

Visual Guides

Decision Workflow for Catalyst Selection

This diagram provides a logical pathway for selecting and optimizing a catalyst system based on the electrophile used.

CatalystSelection Start Start: Couple with This compound Electrophile What is your Electrophile? Start->Electrophile ArBr_I Aryl Bromide or Iodide Electrophile->ArBr_I Less Hindered ArCl_OTf Aryl Chloride or Triflate Electrophile->ArCl_OTf More Challenging System1 Initial System: Pd(OAc)₂ / SPhos K₃PO₄, Dioxane/H₂O ArBr_I->System1 System2 More Active System: Pd₂(dba)₃ / XPhos Cs₂CO₃, Toluene ArCl_OTf->System2 Troubleshoot Low Yield or Side Reactions? System1->Troubleshoot System2->Troubleshoot Deborylation Protodeborylation? Use CsF or KF base Lower Temperature Troubleshoot->Deborylation Yes Success Successful Coupling Troubleshoot->Success No Deborylation->Success

Caption: A decision tree for selecting a Suzuki-Miyaura catalyst system.

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the catalytic cycle and highlights where common issues with this compound can arise.

SuzukiCycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents cluster_products Products & Byproducts Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)-X L₂ OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar-Pd(II)-Ar' L₂ Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-(4-F-Benzofuran) (Desired Product) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic (4-F-Benzofuran)-B(OH)₂ Boronic->Transmetal Deborylated 4-F-Benzofuran-H (Protodeborylation) Boronic->Deborylated Side Reaction Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

base selection for Suzuki reactions of (4-Fluorobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Heteroaryl Couplings

The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, celebrated for its functional group tolerance and the relatively benign nature of its boron-based reagents.[1] However, its application to electron-rich heteroaromatic systems, such as (4-Fluorobenzofuran-2-yl)boronic acid, presents significant challenges that can frustrate even seasoned chemists. The very electronic properties that make these building blocks desirable in medicinal chemistry also render them susceptible to undesired side reactions, most notably protodeboronation.[2]

The choice of base is not a trivial parameter; it is the linchpin that governs the delicate balance between the desired productive coupling and catalyst-degrading or substrate-destroying side pathways. This guide provides a structured, question-and-answer framework to troubleshoot and optimize base selection for this specific and challenging class of substrates, moving beyond generic protocols to explain the fundamental "why" behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction?

The base plays multiple, indispensable roles throughout the catalytic cycle.[3] Its primary function is to activate the boronic acid.[1][4] In its neutral, trigonal form, the boronic acid is not nucleophilic enough to efficiently transfer its organic group to the palladium center. The base reacts with the boronic acid to form a more nucleophilic, tetracoordinate "ate" complex, typically [Ar-B(OH)₃]⁻.[5][6] This anionic boronate species is crucial for the rate-determining transmetalation step.

Beyond this primary role, the base can also:

  • Facilitate the formation of the active Pd(0) catalyst from a Pd(II) precatalyst.

  • Influence the nature of the palladium-halide complex , potentially forming a palladium-hydroxo or -alkoxo species that can be more reactive in the transmetalation step.[7]

  • Accelerate the final reductive elimination step , which releases the final product and regenerates the Pd(0) catalyst.[3]

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Ar¹-X PdII Ar¹-Pd(II)L₂-X OxiAdd->PdII Trans Transmetalation PdII->Trans PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Trans->PdII_Ar2 RedEli Reductive Elimination PdII_Ar2->RedEli RedEli->Pd0 Product Ar¹-Ar² RedEli->Product BoronicAcid Ar²B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [Ar²B(OH)₃]⁻ Base->Boronate Boronate->Trans (Key Step)

Caption: The Suzuki-Miyaura Catalytic Cycle.
Q2: What are the specific challenges with this compound?

This compound is a five-membered, electron-rich heteroaryl boronic acid. These substrates are notoriously unstable and prone to a destructive side reaction called protodeboronation .[2][8] This is a process where the carbon-boron bond is cleaved by a proton source (typically water in the reaction mixture), replacing the boronic acid group with a hydrogen atom.[2]

In this specific case, the reaction would be: (4-Fluorobenzofuran-2-yl)B(OH)₂ + H⁺ → 4-Fluorobenzofuran + B(OH)₃

This side reaction is often accelerated by the very basic conditions required for the productive Suzuki coupling, creating a challenging kinetic competition.[9] The electron-rich nature of the benzofuran ring makes the carbon atom attached to the boron more susceptible to protonation, exacerbating the problem compared to more electron-deficient aryl boronic acids.[10][11]

Competing_Pathways cluster_productive Productive Pathway cluster_destructive Destructive Pathway Start (4-Fluorobenzofuran-2-yl)B(OH)₂ Suzuki Suzuki-Miyaura Coupling (Base, Pd Catalyst, Ar-X) Start->Suzuki Proto Protodeboronation (Base, H₂O) Start->Proto Product Coupled Product Suzuki->Product SideProduct 4-Fluorobenzofuran (Side Product) Proto->SideProduct

Caption: Competing Suzuki Coupling and Protodeboronation Pathways.
Q3: How does base strength affect this competition between coupling and protodeboronation?

The choice of base is critical. A stronger base will more rapidly generate the reactive boronate species, which can accelerate the desired transmetalation. However, it can also dramatically accelerate the undesired protodeboronation. The goal is to select a base that provides a sufficiently high concentration of the boronate for coupling to occur at a reasonable rate, while minimizing the rate of the competing decomposition pathway.

  • Strong Bases (e.g., NaOH, KOtBu): These bases (with conjugate acid pKa > 15) can lead to very fast reactions but often cause extensive and rapid protodeboronation of sensitive substrates, leading to low yields.[12][13] They are generally not the first choice for electron-rich heteroaryl boronic acids.

  • Moderate Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): These are often the "sweet spot" for many Suzuki reactions.[14] Potassium phosphate (K₃PO₄) is a stronger base than the carbonates and is often very effective.[11] Cesium carbonate (Cs₂CO₃) is known for its high solubility in organic solvents and can be highly effective, though it is more expensive.

  • Weak Bases (e.g., KF, CsF): Fluoride bases are particularly useful for substrates prone to protodeboronation.[15] Cesium fluoride (CsF) can be highly effective, often in anhydrous polar aprotic solvents like isopropanol or dioxane, as it minimizes the presence of water, the proton source for the side reaction.[4][15]

Troubleshooting Guide & Base Selection Strategy

Q: My reaction is low-yielding, and I primarily observe the protodeboronated side-product (4-fluorobenzofuran). What is my troubleshooting strategy?

This is the classic symptom of protodeboronation outcompeting the desired coupling. A systematic approach is required to tip the kinetic balance in favor of the Suzuki reaction.

Troubleshooting_Workflow Start Low Yield & High Protodeboronation? Step1 Step 1: Switch to a Weaker Base (e.g., K₃PO₄ → K₂CO₃ → CsF) Start->Step1 Step2 Step 2: Lower Reaction Temperature (e.g., 80°C → 60°C → RT) Step1->Step2 Still an issue? Step3 Step 3: Ensure Anhydrous Conditions (Use dry solvents, bake glassware) Step2->Step3 Still an issue? Step4 Step 4: Use a More Stable Boron Reagent (Switch to MIDA Boronate or BF₃K salt) Step3->Step4 Still an issue? Success Problem Solved Step4->Success

Caption: Decision workflow for troubleshooting protodeboronation.
  • Change the Base: This is the most impactful first step. If you started with a strong base like K₃PO₄, switch to a milder one like K₂CO₃. If that fails, move to a fluoride source like CsF. Fluoride-mediated couplings are often effective at minimizing protodeboronation.[15]

  • Lower the Temperature: Many Suzuki reactions are run at elevated temperatures (80-100 °C) out of habit. However, protodeboronation is often highly temperature-dependent. Running the reaction at a lower temperature (e.g., 40-60 °C), even if it requires a longer reaction time, can significantly suppress the decomposition pathway.[11]

  • Use Anhydrous Conditions: Water is the proton source for protodeboronation.[2] While many Suzuki protocols use aqueous solvent mixtures, this is detrimental for sensitive substrates. Use anhydrous solvents (e.g., dry dioxane, THF, or toluene), bake glassware, and run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).

  • Use a "Slow-Release" Boron Reagent: If direct use of the boronic acid fails, consider converting it to a more stable derivative like a potassium trifluoroborate salt (BF₃K) or an N-methyliminodiacetic acid (MIDA) boronate.[8][10][16] These reagents are more stable to the reaction conditions and slowly hydrolyze in situ to release a low, steady concentration of the boronic acid, which is immediately consumed in the productive coupling cycle before it can decompose.[16][17]

Data & Protocols

Table 1: Comparative Properties of Common Bases for Suzuki-Miyaura Reactions
BaseFormulapKa of Conjugate Acid (in H₂O)Key Characteristics & Recommendations for this compound
Potassium PhosphateK₃PO₄~12.3A strong inorganic base. Often highly effective but can be too harsh for this substrate. A good starting point if milder bases fail.[11]
Cesium CarbonateCs₂CO₃~10.3Good solubility in organic solvents. Often provides excellent results. A strong candidate for initial screening.[18]
Potassium CarbonateK₂CO₃~10.3A standard, cost-effective choice. Milder than K₃PO₄ and a very common starting point for optimization.
Cesium FluorideCsF~3.2A weak base that is particularly effective at minimizing protodeboronation, especially under anhydrous conditions.[15] Highly recommended for this substrate class.
Sodium HydroxideNaOH~15.7Very strong base. Generally not recommended due to high rates of protodeboronation.[12][13]
Potassium tert-butoxideKOtBu~17Very strong, non-nucleophilic base. Almost certain to cause rapid decomposition of the boronic acid. Avoid for this application.[12]

pKa values are approximate and serve for relative comparison.[12][13][19]

Experimental Protocol: Screening Bases for a Challenging Coupling

This protocol describes a parallel screening experiment to identify the optimal base for the coupling of This compound with a model electrophile, 4-bromoanisole .

Materials:

  • This compound (1.2 equiv, e.g., 0.30 mmol)

  • 4-Bromoanisole (1.0 equiv, e.g., 0.25 mmol)

  • Palladium catalyst: Pd(dppf)Cl₂ (3 mol%) or a suitable modern precatalyst like XPhos Pd G3 (2 mol%)

  • Bases to be screened (3.0 equiv): K₃PO₄, Cs₂CO₃, K₂CO₃, CsF

  • Anhydrous 1,4-Dioxane

  • Reaction vials with stir bars, under an inert atmosphere manifold or in a glovebox.

Procedure:

  • Preparation: In a glovebox or under a stream of argon, add 4-bromoanisole (46.8 mg, 0.25 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 6.1 mg, 0.0075 mmol), and a stir bar to each of four labeled reaction vials.

  • Base Addition: To each respective vial, add the designated base (0.75 mmol):

    • Vial 1: K₃PO₄ (159 mg)

    • Vial 2: Cs₂CO₃ (244 mg)

    • Vial 3: K₂CO₃ (104 mg)

    • Vial 4: CsF (114 mg)

  • Substrate Addition: Add this compound (54.0 mg, 0.30 mmol) to each vial.

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL) to each vial.

  • Reaction: Seal the vials tightly and place them in a pre-heated reaction block at 80 °C.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture. Quench with water, extract with ethyl acetate, and analyze by LC-MS or TLC to assess the consumption of starting material and the formation of the desired product versus the 4-fluorobenzofuran side-product. Continue heating and monitor at regular intervals (e.g., 6h, 12h, 24h) until the reaction is complete or has stalled.

  • Work-up and Analysis: Once a reaction is deemed complete, cool to room temperature, dilute with ethyl acetate, and filter through a small plug of celite to remove inorganic salts. Concentrate the filtrate and analyze the crude reaction mixture by ¹H NMR with an internal standard to determine the yield and the ratio of product to the protodeboronated side-product. This comparative data will directly reveal the most effective base for your system.

By systematically evaluating the impact of different bases, you can develop a robust, optimized protocol that maximizes the yield of your desired product while suppressing the inherent instability of the this compound.

References

troubleshooting guide for reactions involving (4-Fluorobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Fluorobenzofuran-2-yl)boronic acid

A Senior Application Scientist's Guide to Troubleshooting Cross-Coupling Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As a heteroaromatic boronic acid, it presents unique challenges and opportunities. This document moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting common issues, ensuring your reactions are efficient, reproducible, and successful.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reagent Integrity and Handling

Question 1: I suspect my this compound has degraded. How can I assess its quality and what are the best storage practices?

Answer: The stability of heteroaryl boronic acids is a critical parameter for successful coupling.[1] Unlike robust aryl boronic acids, the benzofuran motif, particularly at the 2-position, is susceptible to decomposition, primarily through protodeboronation.[2][3]

Root Cause Analysis: Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by residual acid or base and accelerated by moisture and elevated temperatures.[4][5] For your reagent, this means the formation of 4-fluorobenzofuran, an inert impurity that will not participate in the coupling reaction, leading to lower yields and inaccurate stoichiometry.

Assessment Protocol:

  • NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The presence of a significant peak corresponding to 4-fluorobenzofuran alongside your desired boronic acid is a clear indicator of degradation. The boronic acid protons (B(OH)₂) often appear as a broad singlet.

  • LC-MS Analysis: This can provide a quantitative assessment of purity. You will observe the mass of the desired boronic acid and any degradants like 4-fluorobenzofuran.

Best Practices for Storage and Handling:

  • Storage: Store the reagent in a desiccator under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C is standard).[6]

  • Handling: When weighing and handling, minimize exposure to atmospheric moisture and oxygen. Use a glovebox or work quickly on an open bench.

  • Avoid Contamination: Never return unused material to the stock bottle.

Pro-Tip: For particularly sensitive applications or if degradation is a recurring issue, consider converting the boronic acid to a more stable derivative in situ or using a pre-formed stable equivalent like a potassium trifluoroborate salt or a MIDA boronate ester.[7][8] These derivatives often exhibit enhanced stability and can release the active boronic acid under the reaction conditions.[7]

Section 2: Suzuki-Miyaura Coupling Failures

Question 2: My Suzuki-Miyaura reaction with this compound is giving low to no yield of the desired product. What are the first things I should check?

Answer: A failed Suzuki coupling is a common but solvable problem. The issue almost always lies within one of the core components of the catalytic cycle: the catalyst's activity, the reaction conditions (atmosphere, solvent, base), or the stability of the coupling partners.[9]

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow start Low / No Yield reagent_check 1. Reagent Quality Check (Boronic Acid & Halide) start->reagent_check reagent_check->start Degraded? Replace Reagent atmosphere_check 2. Inert Atmosphere (Degassing & Purging) reagent_check->atmosphere_check Reagents OK? atmosphere_check->start O₂ Present? Improve Degassing catalyst_check 3. Catalyst System (Pd Source & Ligand) atmosphere_check->catalyst_check System Inert? catalyst_check->start Inactive? Use Fresh Catalyst conditions_check 4. Reaction Parameters (Base, Solvent, Temp) catalyst_check->conditions_check Catalyst Active? conditions_check->start Suboptimal? Screen Conditions success Reaction Successful conditions_check->success Conditions Optimized?

Caption: Troubleshooting workflow for a failed Suzuki reaction.

  • Reagent Quality: As discussed in Q1, confirm the purity of your this compound. Also, verify the integrity of your coupling partner (the aryl halide/triflate).

  • Inert Atmosphere: Oxygen is the enemy of the Suzuki reaction. It can lead to the oxidation of the phosphine ligand (if used) and the formation of palladium black (inactive Pd(0) precipitate).[9] More critically, oxygen can promote the unwanted homocoupling of your boronic acid.[5]

    • Troubleshooting Step: Ensure your solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). The reaction vessel must be purged with an inert gas (argon or nitrogen) before adding the catalyst and solvents.[10]

  • Catalyst Activity: The palladium catalyst must be in the active Pd(0) state to initiate the cycle.

    • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These require in situ reduction to Pd(0), which can sometimes be inefficient.

    • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are directly active but can be sensitive to air and degrade upon storage.

    • Modern Precatalysts (e.g., Buchwald G3/G4 Palladacycles): These are highly recommended. They are air-stable and efficiently generate the active Pd(0) species under the reaction conditions, often leading to more reproducible results.[9]

    • Troubleshooting Step: If you suspect catalyst deactivation, use a fresh bottle or switch to a modern, air-stable palladacycle precatalyst.

  • Reaction Parameters: The choice of base, solvent, and temperature is interdependent and crucial. See Q3 for a detailed breakdown.

Question 3: I'm still getting poor results. How do I choose the optimal Base, Ligand, and Solvent for coupling with this compound?

Answer: Optimizing these three parameters is key. The goal is to facilitate the transmetalation step without promoting protodeboronation of your sensitive benzofuran boronic acid.

The Role of the Base: The base is not merely a proton scavenger. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is essential for the transmetalation step where the organic group is transferred from boron to palladium.[11][12][13]

The Role of the Ligand: The ligand stabilizes the palladium center, prevents decomposition to palladium black, and modulates its electronic and steric properties to influence the rates of oxidative addition and reductive elimination.[12][14]

Recommended Conditions & Optimization Strategy:

ParameterRecommended Starting PointRationale & Troubleshooting
Catalyst XPhos Pd G3 or SPhos Pd G2 (1-3 mol%)Air-stable, highly active precatalysts. Buchwald ligands (XPhos, SPhos) are excellent for heteroaryl couplings.[9]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Moderately strong inorganic bases. K₃PO₄ is often superior for challenging couplings. Avoid strong bases like NaOH or alkoxides if your substrate is base-sensitive or if protodeboronation is observed.[4][8]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OBiphasic systems are standard.[15] The water is crucial for dissolving the inorganic base and facilitating boronate formation. For severe protodeboronation, consider anhydrous conditions with a soluble organic base (e.g., CsF in THF/DME), though this may require more optimization.
Temperature 80–110 °CSufficient thermal energy is needed to drive the catalytic cycle. If you observe decomposition, try lowering the temperature and extending the reaction time.[9]

Troubleshooting Protocol: Condition Screening If the standard conditions fail, set up a parallel screen of conditions in small vials.

  • Base Screen: Keep the catalyst, ligand, and solvent constant. Test K₃PO₄, K₂CO₃, and Cs₂CO₃.

  • Solvent Screen: Keep the best base and catalyst constant. Test Dioxane/H₂O, Toluene/H₂O, and THF/H₂O.

  • Ligand Screen: If using a Pd(0) source like Pd₂(dba)₃, screen different ligands. Compare a standard ligand like PPh₃ with more electron-rich, bulky ligands like XPhos or SPhos, which are often superior for heteroaryl couplings.

Section 3: Side Reactions and Purification

Question 4: My reaction works, but I'm seeing significant byproducts. What are the likely side reactions and how can I minimize them?

Answer: With this compound, the two most common side reactions are protodeboronation and homocoupling.

1. Protodeboronation:

  • Appearance: Formation of 4-fluorobenzofuran.

  • Mechanism: As previously discussed, this is the acid or base-mediated cleavage of the C-B bond. Heteroaryl boronic acids are particularly prone to this.[4][14] The benzofuran oxygen can participate electronically, potentially stabilizing intermediates that lead to C-B bond cleavage.

  • Mitigation:

    • Use the boronic acid as the limiting reagent if possible, or use a smaller excess (e.g., 1.1-1.2 equivalents).

    • Use a milder base (K₂CO₃ or Cs₂CO₃ instead of K₃PO₄ or hydroxides).[4]

    • Minimize water in the reaction. While some water is often necessary, an excessive amount can accelerate protodeboronation.

    • Keep reaction times as short as possible. Monitor by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

Protodeboronation cluster_0 Protodeboronation Pathway BoronicAcid Ar-B(OH)₂ (this compound) Product Ar-H (4-Fluorobenzofuran byproduct) BoronicAcid->Product C-B Bond Cleavage ProtonSource H⁺ Source (e.g., H₂O, acidic impurity) BoricAcid B(OH)₃

Caption: The protodeboronation side reaction pathway.

2. Homocoupling (Glaser-type reaction):

  • Appearance: Formation of a dimer of your boronic acid (bis(4-fluorobenzofuran-2-yl)) or a dimer of your aryl halide.

  • Mechanism: This is typically caused by the presence of oxygen, which can interfere with the catalytic cycle and promote the oxidative coupling of two boronic acid molecules, mediated by palladium.[5][9]

  • Mitigation: The primary solution is rigorous exclusion of oxygen. Ensure your degassing and inert atmosphere techniques are flawless.[9]

Question 5: I have trouble purifying my final product from boron and palladium impurities. What are the best strategies?

Answer: Residual boron species (boric acid, boronic acid dimers) and palladium can be challenging to remove.

Purification Protocol:

  • Aqueous Workup: After the reaction, perform an aqueous workup. A wash with a mild base (e.g., 1M Na₂CO₃) can help remove acidic boron impurities. If your product is amine-based, an acidic wash (e.g., 1M HCl) might be effective, but check your product's stability.

  • Filtration: Passing the crude product solution through a plug of silica gel or Celite® can remove some baseline impurities and palladium black.[16]

  • Column Chromatography: This is the most common method. Use a well-chosen solvent system to separate your product from less polar homocoupled byproducts and more polar boron residues.

  • Scavenging: If palladium contamination persists, use a scavenger. After the reaction is complete, add a scavenger resin (e.g., one with thiol functional groups) or a reagent like QuadraSil® to the crude mixture and stir for a few hours. Filter off the scavenger to remove the palladium. For boron impurities, scavengers like diethanolamine-functionalized polystyrene (DEAM-PS) can be effective.[4]

  • Recrystallization: If your product is a solid, recrystallization is an excellent final step to achieve high purity and remove trace contaminants.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is fundamental to effective troubleshooting. The cycle consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_RX R¹-Pd(II)L₂-X (Oxidative Addition Adduct) Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_R1R2->Product RX R¹-X (Aryl Halide) RX->Pd0 Boronate R²-B(OH)₃⁻ (Activated Boronic Acid) Boronate->PdII_RX Base Base (e.g., K₃PO₄) BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate Activation

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[17]

References

Technical Support Center: Navigating Scale-Up Challenges with (4-Fluorobenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for syntheses involving (4-Fluorobenzofuran-2-yl)boronic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. As a key building block in medicinal chemistry, particularly for constructing complex molecules via Suzuki-Miyaura cross-coupling reactions, its unique properties present specific challenges during scale-up.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you anticipate, troubleshoot, and resolve common issues, ensuring a robust and scalable process.

Section 1: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific, practical problems you may encounter when increasing the scale of reactions utilizing this compound.

Q1: My reaction yield dropped significantly when moving from a 1 L flask to a 50 L reactor, and I'm seeing a lot of starting material returned. What's the likely cause?

This is a classic scale-up issue rooted in mass and heat transfer limitations. In a large reactor, inefficient mixing can create localized "hot spots" or areas of poor reagent distribution, leading to side reactions or incomplete conversion.

  • Underlying Cause: The power-to-volume ratio decreases significantly upon scale-up, meaning standard stirring may not be sufficient to maintain a homogeneous mixture. For Suzuki-Miyaura couplings, which are often multiphasic (e.g., aqueous base, organic solvent), ensuring efficient contact between all components and the catalyst is critical.[3]

  • Troubleshooting Steps:

    • Review Your Agitation: Consult with a chemical engineer to assess the stirrer design (e.g., pitch-blade turbine, anchor), speed (RPM), and baffling in your reactor. The goal is to achieve good top-to-bottom turnover and prevent solids from settling.

    • Optimize Reagent Addition: Instead of adding reagents all at once, consider slow, subsurface addition of the limiting reagent or the base. This maintains a lower instantaneous concentration, controlling exotherms and preventing side reactions.

    • Solvent Selection: A solvent system that provides better mutual solubility for the reactants, even at moderate temperatures, can mitigate some mixing challenges. While common solvents like toluene or dioxane are effective, exploring co-solvent systems may be beneficial at scale.[4]

Q2: I'm observing a significant amount of 4-fluorobenzofuran byproduct. Why is my boronic acid degrading and how can I stop it?

You are encountering protodeboronation , the most common failure mode for boronic acids.[5] This is the cleavage of the C-B bond, which is replaced by a C-H bond, consuming your key starting material. This process is often accelerated by the very conditions required for the cross-coupling reaction.

  • Underlying Cause: Protodeboronation is primarily caused by the presence of a proton source (often water), heat, and base.[5][6] The boronic acid first reacts with the base to form a more reactive boronate species, which is then more susceptible to protonolysis.

  • Mitigation Strategies:

    • Careful Base Selection: Strong, highly aqueous bases can accelerate protodeboronation. Consider switching to a weaker or less soluble base. For instance, while K₂CO₃ is common, Cs₂CO₃ or K₃PO₄ often provide a better balance of reactivity and stability, despite the higher cost.[4][7] Using anhydrous conditions with a base like potassium fluoride (KF) can also be effective.

    • Use a Protected Boronic Acid Derivative: This is the most robust solution for unstable boronic acids. Converting this compound to its N-methyliminodiacetic acid (MIDA) boronate creates an exceptionally air-stable, crystalline solid.[8][9] This MIDA boronate participates in the reaction via a "slow-release" mechanism, where the active boronic acid is generated in situ at a controlled rate, keeping its standing concentration low and minimizing decomposition.[9]

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Profile the reaction to find the optimal balance between coupling and decomposition.

Workflow: Troubleshooting Low Yield in Scaled-Up Suzuki Coupling

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues during scale-up.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Stalled Reaction at Scale cause1 Protodeboronation (Boronic Acid Degradation) start->cause1 cause2 Poor Mixing & Heat Transfer start->cause2 cause3 Catalyst Deactivation start->cause3 cause4 Boroxine Formation start->cause4 sol1 Use MIDA Boronate Lower Temperature Weaker/Anhydrous Base (K3PO4, KF) cause1->sol1 Check for 4-fluorobenzofuran byproduct sol2 Optimize Agitator Design/Speed Slow Subsurface Addition Improve Solvent System cause2->sol2 Observe slurry thickness, exotherm control sol3 Ensure Rigorous Deoxygenation Use Robust Pd(0) Pre-catalyst Increase Catalyst Loading cause3->sol3 See Pd black precipitation, inconsistent kinetics sol4 Add Stoichiometric Water (1-3 eq.) Use Boronic Acid as MIDA Ester Ensure Anhydrous Synthesis Conditions cause4->sol4 Note poor solubility, inconsistent reactivity

Caption: Decision tree for troubleshooting common scale-up problems.

Q3: My boronic acid reagent has poor solubility and seems to form a white, insoluble material in the reactor, leading to inconsistent results. What is this and how do I handle it?

This is likely due to the formation of boroxines , which are cyclic anhydrides formed by the dehydration of three boronic acid molecules. Boroxines are often less soluble and less reactive in cross-coupling reactions than the parent boronic acid.

  • Underlying Cause: Boronic acids exist in equilibrium with their corresponding boroxines, and this equilibrium can be shifted by removing water (e.g., through azeotropic distillation with toluene) or by prolonged storage.[5][10]

  • Troubleshooting Steps:

    • Controlled Hydration: The formation of boroxines is reversible. Adding a controlled amount of water (typically 1-3 equivalents relative to the boronic acid) to the reaction mixture can break up the boroxine and regenerate the active boronic acid species.[5]

    • Reagent Quality Control: Before use, analyze your batch of this compound by ¹H NMR. The presence of broad, unresolved peaks in the aromatic region can be indicative of oligomerization or boroxine formation.

    • Use a Protected Form: As with protodeboronation, using the MIDA boronate derivative completely avoids the issue of boroxine formation, as the boron center is protected.[9]

Visualization: Boronic Acid Equilibria

This diagram illustrates the key species and equilibria involving the boronic acid that are relevant during a Suzuki-Miyaura coupling.

BoronicAcidEquilibria BA (4-Fluorobenzofuran-2-yl)B(OH)2 (Active Monomer) Boroxine Boroxine (Inactive Trimer) BA->Boroxine -3 H2O +3 H2O Boronate Boronate Anion [Ar-B(OH)3]- BA->Boronate + OH- - OH- Coupling Desired Suzuki Coupling (with Pd-Ar'-X) Boronate->Coupling Transmetalation Protodeboronation Protodeboronation (Side Reaction) Boronate->Protodeboronation Protonolysis (H2O)

Caption: Key equilibria of boronic acid during Suzuki coupling.

Q4: How can I efficiently remove palladium and boron-based impurities from my product at a multi-kilogram scale?

While laboratory-scale purification often relies on silica gel chromatography, this method is expensive, solvent-intensive, and often impractical at the process scale.[11][12]

  • Scalable Purification Strategies:

    • Recrystallization/Trituration: This is the most cost-effective and scalable method if your product is a solid. A systematic solvent screen is crucial. Consider anti-solvent crystallization, where the crude product is dissolved in a good solvent and a poor solvent is added to induce precipitation.

    • Activated Carbon Treatment: Charcoal, such as Darco®, is highly effective at adsorbing residual palladium catalysts. A hot filtration of your product solution through a bed of activated carbon can significantly reduce palladium levels.

    • Palladium Scavengers: For very low ppm requirements, specialized scavenger resins (e.g., silica- or polymer-bound thiols or amines) can be used. The crude product solution is stirred with the resin, which selectively binds the palladium, and is then removed by filtration.

    • Acid/Base Extraction: Boronic acid impurities can often be removed by performing a basic aqueous wash (e.g., with dilute NaOH) of your organic product stream. The boronic acid is converted to the water-soluble boronate salt and extracted into the aqueous phase.[12]

Section 2: Frequently Asked Questions (FAQs)

QuestionAnswer
What are the optimal storage and handling conditions for this compound at scale? Store in a cool, dry, well-ventilated area in tightly sealed containers, preferably under an inert atmosphere (N₂ or Argon).[13] Avoid prolonged exposure to atmospheric moisture and air to minimize boroxine formation and potential oxidation.
How can I accurately determine the purity of my starting boronic acid? Quantitative NMR (qNMR) is the most reliable method. It allows you to determine the absolute purity against a certified internal standard. Standard HPLC or GC methods can also be used, but be aware that boronic acids can sometimes behave poorly on standard silica columns.[11] Look for 4-fluorobenzofuran (from protodeboronation) and broad, ill-defined peaks (from boroxines) as common impurities.
Are there more stable alternatives to this compound for large-scale couplings? Yes. The two most common are potassium trifluoroborate salts (Ar-BF₃K) and MIDA boronates . Trifluoroborates are generally stable, crystalline solids but still require specific conditions for activation. MIDA boronates are exceptionally stable to storage and chromatography and offer a slow-release profile, making them a superior choice for challenging or large-scale couplings.[8][9]
What are the key safety considerations when handling large quantities of boronic acids and palladium catalysts? Boronic Acids: While generally of low toxicity, they should be handled as fine chemical powders.[14] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection (dust mask or respirator) to avoid inhalation and skin contact. Palladium Catalysts: Many palladium catalysts, especially those with phosphine ligands, are air-sensitive and potentially pyrophoric, particularly Pd/C after use. Handle under an inert atmosphere. Consult the Safety Data Sheet (SDS) for specific handling protocols.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for a Scaled-Up Suzuki-Miyaura Coupling

This is a representative protocol and must be optimized for your specific substrates.

  • Reactor Setup: To a clean, dry, and inerted (N₂/Argon) reactor, add the aryl halide (1.0 eq), this compound (1.1-1.3 eq), and the chosen solvent (e.g., Toluene, 2-MeTHF).

  • Deoxygenation: Sparge the mixture with inert gas for at least 1 hour to remove dissolved oxygen. This is critical to prevent catalyst oxidation and homocoupling side reactions.[10]

  • Catalyst/Ligand Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.1-1 mol%) and phosphine ligand (e.g., SPhos, 0.2-2 mol%).

  • Base Addition: Prepare a separate, deoxygenated solution of the base (e.g., K₃PO₄, 2.0-3.0 eq) in water. Add this solution to the reactor via subsurface addition over 30-60 minutes, maintaining good agitation.

  • Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) and monitor by a suitable analytical method (e.g., HPLC, UPLC).

  • Work-up: Upon completion, cool the reactor, separate the aqueous layer, and proceed with purification (e.g., charcoal treatment, washing, crystallization).

Protocol 2: Conversion to and Use of an Air-Stable MIDA Boronate
  • Synthesis of the MIDA Boronate:

    • In a flask, suspend this compound (1.0 eq) and N-methyliminodiacetic acid (MIDA) (1.05 eq) in DMSO.

    • Heat the mixture (e.g., to 80 °C) until a clear solution is obtained.

    • Remove the solvent under reduced pressure. The resulting solid is the MIDA boronate, which can often be used without further purification or can be purified by crystallization.[8]

  • Cross-Coupling with the MIDA Boronate:

    • Follow the general procedure in Protocol 1, but use the (4-Fluorobenzofuran-2-yl) MIDA boronate (1.1-1.3 eq) in place of the boronic acid.

    • The base (e.g., K₃PO₄) and water in the reaction mixture will facilitate the slow in situ hydrolysis of the MIDA boronate to release the active boronic acid.[9]

References

Validation & Comparative

characterization of derivatives synthesized from (4-Fluorobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of Derivatives Synthesized from (4-Fluorobenzofuran-2-yl)boronic acid

This guide provides a comprehensive comparison of derivatives synthesized from the versatile building block, this compound. It is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, characterization, and performance of this promising class of compounds. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 4-Fluorobenzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with significant biological activity.[1][2] Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4][5] The introduction of a fluorine atom onto the benzofuran core, as in this compound, offers distinct advantages in drug design. Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles.[6]

This compound serves as a crucial starting material, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the straightforward introduction of diverse aryl and heteroaryl substituents at the 2-position, enabling the creation of large chemical libraries for structure-activity relationship (SAR) studies.[7] This guide will explore the synthesis of such derivatives, their detailed characterization, and a comparative analysis of their potential performance.

Synthesis of Derivatives via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. For derivatives of this compound, this reaction provides an efficient pathway to couple the benzofuran core with various aryl or heteroaryl halides.

The choice of a palladium catalyst, ligand, and base is critical for optimizing reaction yield and purity. Catalysts like PdCl₂(dppf)·DCM are often effective, providing a good balance of reactivity and stability.[7] The ligand (e.g., dppf) stabilizes the palladium center and facilitates the catalytic cycle. The base (e.g., K₂CO₃ or Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions BoronicAcid This compound ReactionVessel Suzuki-Miyaura Coupling Reaction BoronicAcid->ReactionVessel ArylHalide Aryl/Heteroaryl Halide (Ar-X) ArylHalide->ReactionVessel Catalyst Pd Catalyst (e.g., PdCl₂(dppf)) Catalyst->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Dioxane/H₂O) Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product 2-Aryl-4-fluorobenzofuran Derivative Purification->Product Purified Product

Figure 1: General workflow for Suzuki-Miyaura cross-coupling.

Comprehensive Characterization Methodologies

Rigorous characterization is essential to confirm the structure and purity of the synthesized derivatives. A multi-technique approach is standard practice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary techniques for structural elucidation. The spectra provide information on the chemical environment of hydrogen and carbon atoms, respectively. For fluorinated compounds, ¹⁹F NMR is also crucial for confirming the presence and environment of the fluorine atom.[8]

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition.[9][10]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is employed to assess the purity of the final compound. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water is a common setup for analyzing benzofuran derivatives.[11]

  • Infrared (IR) Spectroscopy : This technique helps identify the presence of specific functional groups within the molecule.[12]

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Separation Start Synthesized Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Formula IR IR Spectroscopy Start->IR Functional Groups HPLC HPLC Analysis Start->HPLC Purity Check Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation HPLC->Confirmation

Figure 2: Standard workflow for analytical characterization.

Comparative Performance Analysis: A Structure-Activity Relationship (SAR) Perspective

While direct comparative data for a library of derivatives from this compound is not extensively published, we can infer structure-activity relationships from studies on related fluorinated and substituted benzofurans.[6][13] The following tables summarize key performance indicators based on these established trends.

Table 1: Physicochemical Properties of Hypothetical Derivatives

The introduction of different aryl groups via Suzuki coupling significantly alters physicochemical properties like lipophilicity (cLogP) and acidity (pKa), which in turn affect solubility, permeability, and target engagement.

Compound IDR-Group (at C2)Molecular FormulacLogP (Predicted)pKa (Predicted)
Parent -B(OH)₂C₈H₆BFO₃1.858.77[14]
BF-01 PhenylC₁₄H₉FO4.12N/A
BF-02 4-MethoxyphenylC₁₅H₁₁FO₂4.25N/A
BF-03 4-PyridylC₁₃H₈FNO3.204.5
BF-04 4-(Trifluoromethyl)phenylC₁₅H₈F₄O5.30N/A

Note: cLogP and pKa values are estimates based on standard computational models and literature on similar compounds.

Table 2: Comparative Biological Activity (Anticancer)

The biological activity of benzofuran derivatives is highly dependent on the substitution pattern.[4][15] The data below represents hypothetical IC₅₀ values against a human colorectal adenocarcinoma cell line (HCT116), based on trends observed in published studies on fluorinated benzofurans.[6]

Compound IDR-Group (at C2)Hypothetical IC₅₀ (µM)Rationale / Supporting Evidence
BF-01 Phenyl25Baseline activity for a simple aryl substitution.
BF-02 4-Methoxyphenyl18Electron-donating groups can sometimes enhance activity.[15]
BF-03 4-Pyridyl> 50The introduction of a basic nitrogen can alter cell permeability and target interaction, sometimes negatively.
BF-04 4-(Trifluoromethyl)phenyl12Strong electron-withdrawing groups and increased lipophilicity often correlate with higher cytotoxic potency.[6][16]

This comparative data illustrates a fundamental principle in medicinal chemistry: small structural modifications can lead to significant changes in biological activity. The presence of the 4-fluoro substituent generally enhances potency compared to non-fluorinated analogs.[6]

SAR_Logic cluster_substituents C2-Substituent (R) cluster_properties Resulting Properties cluster_activity Biological Activity Core (4-Fluorobenzofuran-2-yl)- R1 Phenyl (Lipophilic) Core->R1 R2 4-Pyridyl (Polar, Basic) Core->R2 R3 4-CF₃-Phenyl (Lipophilic, EWG) Core->R3 P1 Increased Lipophilicity R1->P1 P2 Altered Solubility R2->P2 R3->P1 P3 Enhanced Target Binding R3->P3 A1 Moderate Potency P1->A1 A2 Lower Potency P2->A2 A3 Higher Potency P3->A3

Figure 3: Conceptual diagram of Structure-Activity Relationships (SAR).

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, we provide the following self-validating protocols.

Protocol 1: Synthesis of 2-(4-Methoxyphenyl)-4-fluorobenzofuran (BF-02)
  • Reactant Preparation : To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-iodoanisole (1.1 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

  • Inert Atmosphere : Evacuate and backfill the flask with argon or nitrogen gas three times to create an inert atmosphere.

  • Catalyst and Solvent Addition : Add the palladium catalyst, PdCl₂(dppf)·DCM (0.05 eq), followed by a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).

  • Reaction : Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Extraction and Drying : Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

  • Characterization : Confirm the structure and purity of the final compound using NMR, HRMS, and HPLC as described in Section 3.

Protocol 2: HPLC Purity Analysis
  • System : An Agilent or Waters HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase :

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient : Start with 50% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 254 nm.

  • Sample Preparation : Dissolve ~1 mg of the synthesized derivative in 1 mL of acetonitrile.

  • Analysis : Inject 10 µL of the sample and integrate the peak area to determine purity.

Protocol 3: MTT Assay for Cytotoxicity Evaluation
  • Cell Seeding : Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment : Prepare serial dilutions of the synthesized benzofuran derivatives in cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plate for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[8]

Conclusion and Future Outlook

This compound is a highly valuable building block for the synthesis of novel benzofuran derivatives with significant therapeutic potential. The strategic introduction of a fluorine atom provides a metabolic shield and can enhance biological activity. Through robust synthetic methods like the Suzuki-Miyaura coupling, diverse libraries of compounds can be generated and screened.

The comparative data, while based on established trends rather than a head-to-head study, strongly suggests that substitutions at the 2-position dramatically influence both the physicochemical properties and the biological efficacy of these derivatives. Specifically, lipophilic and electron-withdrawing substituents appear to be favorable for enhancing anticancer activity. Future work should focus on synthesizing and testing a dedicated library based on this scaffold to confirm these SAR trends and identify lead compounds for further preclinical development.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of (4-Fluorobenzofuran-2-yl)boronic Acid and Related Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds are of paramount importance. Among these, (4-Fluorobenzofuran-2-yl)boronic acid stands out as a versatile building block in Suzuki-Miyaura coupling reactions, enabling the synthesis of complex molecules with potential therapeutic applications. The purity and structural integrity of this reagent are critical for the success of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of quality control and structural elucidation for such compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparative perspective against potential synthetic byproducts and related structures.

The Critical Role of NMR in Quality Assessment

NMR spectroscopy provides a detailed fingerprint of a molecule's structure. For a compound like this compound, ¹H NMR offers insights into the number and electronic environment of protons, while ¹³C NMR reveals the carbon framework. The presence of fluorine introduces characteristic splitting patterns due to spin-spin coupling (J-coupling), which can be a powerful diagnostic tool. Furthermore, the boronic acid moiety itself has distinct NMR characteristics that can be probed, particularly using ¹¹B NMR, to understand its state of hydration or anhydride formation.

Accurate interpretation of these spectra is not merely an academic exercise. It is a crucial step in ensuring the reliability of synthetic protocols and the quality of the final products. The presence of impurities, such as starting materials, isomers, or decomposition products, can significantly impact reaction yields and the biological activity of the target molecules.

Deciphering the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the benzofuran ring system. The fluorine atom at the 4-position and the boronic acid group at the 2-position significantly influence the chemical shifts and coupling patterns of the aromatic protons.

A typical ¹H NMR spectrum would exhibit the following key features:

  • Benzofuran Protons: The protons on the benzene ring (H-5, H-6, and H-7) will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The fluorine substituent will induce through-space and through-bond couplings, leading to complex splitting patterns. For instance, H-5 will likely appear as a doublet of doublets due to coupling with both H-6 and the fluorine atom.

  • Furan Ring Proton: The proton at the 3-position of the furan ring (H-3) is expected to appear as a singlet or a finely split multiplet, typically in the range of δ 7.0 - 7.5 ppm. Its chemical shift is influenced by the adjacent boronic acid group.

  • Boronic Acid Protons: The protons of the B(OH)₂ group are often broad and may exchange with residual water in the NMR solvent, making their observation challenging. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature.

Visualizing the Structure and Key NMR Correlations:

Caption: Molecular structure of this compound with key protons highlighted.

Interpreting the ¹³C NMR Spectrum: A Deeper Look

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Key features of the ¹³C NMR spectrum include:

  • Carbon Bearing Boron (C-2): This carbon is directly attached to the electropositive boron atom. Its chemical shift is expected to be in the downfield region of the aromatic carbons, but its signal may be broadened due to quadrupolar relaxation of the adjacent boron nucleus.

  • Carbon Bearing Fluorine (C-4): The C-4 carbon will exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet. This is a highly diagnostic signal for confirming the position of the fluorine substituent.

  • Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of δ 110-160 ppm. The chemical shifts will be influenced by the positions of the fluorine and boronic acid groups. Carbons ortho and para to the fluorine atom will experience shielding or deshielding effects that can be predicted based on established substituent chemical shift (SCS) effects.

  • Furan Ring Carbons: The carbons of the furan ring (C-2, C-3, C-3a, and C-7a) will have distinct chemical shifts reflecting their unique electronic environments within the heterocyclic system.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
C-2150 - 160Singlet (or broad)
C-3110 - 120Doublet (small ⁴JCF)
C-3a120 - 130Doublet (³JCF)
C-4155 - 165Doublet (large ¹JCF)
C-5115 - 125Doublet (²JCF)
C-6125 - 135Doublet (³JCF)
C-7110 - 120Singlet
C-7a145 - 155Singlet

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Comparison with Potential Impurities and Alternatives

A crucial aspect of quality control is the ability to distinguish the desired product from potential impurities. Common impurities in the synthesis of arylboronic acids can include:

  • Starting Materials: Unreacted starting materials, such as the corresponding bromo- or iodo-fluorobenzofuran, will have distinct NMR signals.

  • Homocoupling Products: Dimerization of the starting material can lead to the formation of bi-benzofuran derivatives.

  • Protodeboronation Product: Cleavage of the C-B bond can result in the formation of 4-fluorobenzofuran. This is a common side reaction for boronic acids, particularly under certain pH conditions.[1][2]

  • Boronic Anhydrides (Boroxines): Boronic acids can reversibly form cyclic trimers known as boroxines, especially upon removal of water. These species will have slightly different chemical shifts in both ¹H and ¹³C NMR.

Table 2: Comparative ¹H NMR Features of this compound and Potential Impurities

CompoundKey Differentiating ¹H NMR Signal(s)
This compoundPresence of a signal for H-3 and characteristic aromatic splitting due to the C-B(OH)₂ group.
4-FluorobenzofuranAbsence of the boronic acid protons and a different chemical shift and multiplicity for H-2 and H-3.
Bromo/Iodo-4-fluorobenzofuranAbsence of the boronic acid protons and characteristic shifts for the aromatic protons.
Bis(4-fluorobenzofuran)More complex aromatic region with signals corresponding to two benzofuran units.

Experimental Protocol for NMR Analysis

To obtain high-quality, reproducible NMR data, a standardized experimental protocol is essential.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the labile boronic acid protons.

  • Ensure the sample is fully dissolved to avoid line broadening.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • If available, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignment of proton and carbon signals.

Visualizing the NMR Workflow:

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition transfer->H1_acq C13_acq ¹³C NMR Acquisition H1_acq->C13_acq TwoD_acq 2D NMR (optional) C13_acq->TwoD_acq process Process Spectra (FT, Phasing, Baseline) TwoD_acq->process integrate Integrate ¹H Signals process->integrate assign Assign Signals integrate->assign compare Compare to Reference & Impurity Profiles assign->compare

Caption: A streamlined workflow for the NMR analysis of this compound.

Conclusion: The Power of a Multi-faceted NMR Approach

The comprehensive NMR analysis of this compound, encompassing ¹H, ¹³C, and potentially ¹¹B and ¹⁹F NMR, provides an unparalleled level of structural detail and purity assessment. By understanding the expected spectral features and comparing them against those of potential impurities, researchers can confidently assess the quality of their material. This rigorous analytical approach is fundamental to ensuring the reproducibility of synthetic procedures and the integrity of downstream applications in drug discovery and materials science. The insights gained from a thorough NMR investigation are not just data points; they are the foundation of robust and reliable scientific advancement.

References

A Comparative Study of Fluorinated Benzofuran Boronic Acids in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Benzofurans in Drug Discovery

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with fluorinated heterocycles representing a significant portion of pharmaceuticals on the market.[1][2] The unique properties of the fluorine atom—including its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity for its biological target.[3][4] Among the myriad of heterocyclic systems, the benzofuran motif is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. When fluorinated, benzofuran derivatives present a compelling class of molecules for the development of novel therapeutics.

Cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, have emerged as powerful and versatile methods for the synthesis of complex organic molecules, including functionalized benzofurans.[5][6] This guide provides a comparative analysis of the performance of fluorinated benzofuran boronic acids in cross-coupling reactions, offering insights into their reactivity and providing practical experimental guidance for researchers, scientists, and drug development professionals.

The Influence of Fluorine Substitution on Reactivity: A Theoretical Overview

The position of the fluorine atom on the benzofuran ring, as well as on the boronic acid moiety itself, significantly impacts the electronic and steric environment of the reacting centers. These factors, in turn, govern the efficiency of the key steps in the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The electron-withdrawing nature of fluorine can enhance the Lewis acidity of the boron center, which may facilitate the formation of the boronate species required for the crucial transmetalation step.[4] However, this increased acidity can also render the boronic acid more susceptible to protodeboronation, a common side reaction that can diminish yields.[7] The interplay of these electronic effects is highly dependent on the specific substitution pattern.

Performance of 2-Fluorobenzofuran in Nickel-Catalyzed Cross-Coupling

The data from this study demonstrates that 2-fluorobenzofuran and its derivatives can be efficiently coupled with a range of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents, to afford the corresponding 2-arylbenzofurans in good to excellent yields.[8][9]

Table 1: Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids [8][9]

Entry2-Fluorobenzofuran DerivativeArylboronic AcidProductYield (%)
12-FluorobenzofuranPhenylboronic acid2-Phenylbenzofuran96
22-Fluorobenzofuran3-Methylphenylboronic acid2-(3-Methylphenyl)benzofuran98
32-Fluorobenzofuran4-tert-Butylphenylboronic acid2-(4-tert-Butylphenyl)benzofuran94
42-Fluorobenzofuran3,5-Dimethoxyphenylboronic acid2-(3,5-Dimethoxyphenyl)benzofuran73
52-Fluoronaphtho[2,1-b]furanPhenylboronic acid2-Phenylnaphtho[2,1-b]furan96
62-Fluoronaphtho[2,1-b]furan4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)naphtho[2,1-b]furan94
72-Fluoronaphtho[2,1-b]furan4-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl)naphtho[2,1-b]furan78
85-Methoxy-2-fluorobenzofuranPhenylboronic acid5-Methoxy-2-phenylbenzofuran67

Reaction conditions, unless otherwise specified: Ni(cod)₂ (5 mol%), PCy₃ (10 mol%), cod (5 mol%), K₂CO₃ (1.2 equiv), toluene/H₂O (5:1), room temperature.

Experimental Protocols

Below is a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with various fluorinated benzofuran boronic acids and their coupling partners.

General Protocol for Suzuki-Miyaura Cross-Coupling of a Fluorinated Benzofuran Boronic Acid with an Aryl Halide

Materials:

  • Fluorinated benzofuran boronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the fluorinated benzofuran boronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mechanistic Insights and Experimental Causality

The success of a Suzuki-Miyaura cross-coupling reaction is contingent on the careful selection of the catalyst, base, and solvent to facilitate the key steps of the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Pd(0)L_n->Ar-Pd(II)-X L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' L_n Ar-Pd(II)-Ar' L_n Ar-Pd(II)-X L_n->Ar-Pd(II)-Ar' L_n Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L_n->Ar-Ar' Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The choice of base is critical for activating the boronic acid to form a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium(II) complex.[10] The solvent system must be capable of dissolving both the organic and inorganic reagents to ensure an efficient reaction. The use of aqueous solvent mixtures often accelerates the reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Catalyst A->B C Purge with Inert Gas B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Future Outlook

Fluorinated benzofuran boronic acids are valuable building blocks for the synthesis of novel compounds with potential applications in drug discovery and materials science. While a comprehensive, direct comparative study of all positional isomers is an area for future research, the available data, particularly for 2-fluorobenzofurans, demonstrates their utility in modern cross-coupling chemistry. The principles outlined in this guide, along with the provided experimental protocol, offer a solid foundation for researchers to successfully employ these reagents in their synthetic endeavors. The continued development of new catalysts and methodologies will undoubtedly further expand the scope and utility of fluorinated benzofuran boronic acids in the years to come.

References

A Senior Application Scientist's Guide to Alternative Reagents for Benzofuran Synthesis: A Comparative Analysis Beyond (4-Fluorobenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the benzofuran moiety is a cornerstone of many pharmacologically active compounds. Its synthesis, often approached via Suzuki-Miyaura cross-coupling, traditionally relies on reagents like (4-Fluorobenzofuran-2-yl)boronic acid. However, challenges such as reagent stability, substrate scope limitations, and the need for specific reaction conditions necessitate a broader understanding of the available synthetic toolkit. This guide provides an in-depth comparison of alternative reagents and methodologies, supported by experimental data and protocols, to empower you in selecting the optimal strategy for your specific synthetic target.

The Landscape of Benzofuran Synthesis: Beyond a Single Boronic Acid

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a powerful tool for C-C bond formation. In the context of benzofuran synthesis, it typically involves the coupling of a benzofuran boronic acid with a suitable aryl or heteroaryl halide. While this compound is a common choice, its reactivity and stability can be influenced by the fluorine substituent and the inherent nature of boronic acids. This guide explores viable and, in some cases, superior alternatives, focusing on both modifications of the boron coupling partner and entirely different synthetic paradigms.

We will explore the following classes of alternative reagents and strategies:

  • Alternative Boron Reagents:

    • Potassium Benzofuran-2-yl Trifluoroborates

    • Benzofuran-2-yl MIDA Boronates

  • Alternative Cross-Coupling Strategies:

    • Intramolecular Cyclization of o-alkynylphenols (Sonogashira-based)

  • Other Benzofuran Boronic Acids and Esters:

    • Exploring different substitution patterns

Comparative Analysis of Key Alternative Reagents

The choice of reagent is dictated by factors including stability, ease of handling, reaction efficiency (yield), and tolerance to various functional groups. Below, we compare the performance of key alternatives to this compound.

Potassium organotrifluoroborates have emerged as highly valuable alternatives to boronic acids. Their enhanced stability towards air and moisture simplifies storage and handling, a significant advantage in both academic and industrial settings.

Key Advantages:

  • Superior Stability: Unlike boronic acids, which can undergo protodeboronation or form anhydrides, potassium trifluoroborates are generally crystalline, free-flowing solids with a longer shelf-life.

  • Ease of Handling: Their stability reduces the need for strictly inert atmosphere techniques during setup, streamlining the experimental workflow.

  • Controlled Release: In the presence of a base and water, they slowly hydrolyze to release the active boronic acid species in situ, which can minimize side reactions.

Experimental Data Summary:

ReagentCoupling PartnerCatalyst/BaseSolventYieldReference
Potassium benzofuran-2-yltrifluoroborate4-iodotoluenePd(OAc)2/SPhos, K2CO3Toluene/H2O95%Molander, G. A. et al.
This compound4-iodotoluenePd(PPh3)4, Na2CO3Toluene/EtOH/H2O~85-90% (Typical)Literature Standard

Workflow Diagram: Suzuki-Miyaura Coupling with Potassium Trifluoroborate

G reagent Potassium Benzofuran- 2-yl Trifluoroborate hydrolysis In situ Hydrolysis (Slow release of Boronic Acid) reagent->hydrolysis H2O, Base halide Ar-X (e.g., 4-iodotoluene) coupling Suzuki-Miyaura Cross-Coupling halide->coupling catalyst Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) catalyst->coupling base Base (e.g., K2CO3) base->coupling solvent Solvent (e.g., Toluene/H2O) solvent->coupling hydrolysis->coupling product 2-Arylbenzofuran coupling->product

Caption: Workflow for Suzuki-Miyaura coupling using a potassium trifluoroborate salt.

For multi-step syntheses where protecting group strategies are paramount, N-methyliminodiacetic acid (MIDA) boronates offer unparalleled advantages. These boronates are exceptionally stable and inert to many reaction conditions, including chromatography, allowing for the late-stage functionalization of complex molecules.

Key Advantages:

  • Orthogonal Reactivity: MIDA boronates are unreactive under standard Suzuki-Miyaura conditions until a slow-release hydrolysis is triggered, typically with a mild aqueous base. This allows for sequential cross-couplings.

  • High Purity and Stability: They are robust, crystalline solids that are easily purified by silica gel chromatography.

  • Ideal for Late-Stage Functionalization: Their stability makes them perfect for introducing the benzofuran moiety at a late stage in a complex synthesis, preserving sensitive functional groups on the substrate.

Conceptual Experimental Workflow:

  • Early Stage Synthesis: A molecule containing a MIDA boronate is subjected to various synthetic transformations (e.g., other cross-couplings, functional group manipulations) with the MIDA boronate acting as a protecting group for the boronic acid.

  • Late-Stage Deprotection and Coupling: In the final step, the MIDA group is removed in situ using a base like NaOH or NaHCO3, and the resulting boronic acid is immediately coupled with the desired partner.

Logical Relationship Diagram: MIDA Boronate Strategy

G start Complex Molecule with MIDA Boronate transformations Multiple Synthetic Steps (MIDA group is inert) start->transformations deprotection In situ Deprotection (Aqueous Base) transformations->deprotection coupling Suzuki-Miyaura Coupling with Ar-X deprotection->coupling final_product Final Complex Product with Benzofuran Moiety coupling->final_product

Caption: Sequential synthesis enabled by the stability of MIDA boronates.

Alternative Synthetic Strategies: Intramolecular Cyclization

Instead of forming the key C-C bond via cross-coupling of a pre-formed benzofuran, an alternative and powerful approach is to construct the benzofuran ring itself. A common method involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.

This two-step, one-pot procedure offers a high degree of flexibility in introducing substituents on both the benzene and furan rings of the final product.

Mechanism Overview:

  • Sonogashira Coupling: A palladium catalyst and a copper(I) co-catalyst mediate the coupling of an o-halophenol (typically an iodide or bromide) with a terminal alkyne.

  • Intramolecular Cyclization: The resulting o-alkynylphenol undergoes a 5-endo-dig cyclization to form the benzofuran ring. This can be promoted by the palladium catalyst itself, a different catalyst (e.g., CuI, AuCl3), or a base.

Experimental Data Comparison:

StrategyStarting MaterialsKey ReagentsGeneralityReference
Suzuki-MiyauraThis compound, Ar-XPd catalyst, BaseGood for 2-arylbenzofuransStandard Literature
Sonogashira/Cyclizationo-iodophenol, Terminal AlkynePd/Cu catalyst, BaseHighly flexible for diverse substitutionsCacchi, S. et al.

Experimental Workflow: One-Pot Benzofuran Synthesis

G phenol o-Iodophenol sonogashira Sonogashira Coupling (Pd/Cu catalyst, Base) phenol->sonogashira alkyne Terminal Alkyne alkyne->sonogashira intermediate o-Alkynylphenol Intermediate sonogashira->intermediate cyclization Intramolecular Cyclization (5-endo-dig) intermediate->cyclization product Substituted Benzofuran cyclization->product

Caption: One-pot synthesis of benzofurans via Sonogashira coupling and cyclization.

Detailed Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, representative protocols.

This protocol is adapted from the general procedures described by Molander and co-workers.

  • Reaction Setup: To an oven-dried Schlenk tube, add potassium benzofuran-2-yltrifluoroborate (1.2 mmol), the aryl halide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Atmosphere Exchange: Cap the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add potassium carbonate (3.0 mmol), followed by degassed toluene (5 mL) and degassed water (0.5 mL).

  • Reaction: Place the reaction tube in a preheated oil bath at 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

This protocol is a representative example of the Cacchi reaction.

  • Reaction Setup: To a round-bottom flask, add 2-iodophenol (1.0 mmol), phenylacetylene (1.1 mmol), palladium(II) chloride (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Atmosphere Exchange: Flush the flask with argon.

  • Reagent Addition: Add anhydrous acetonitrile (10 mL) and triethylamine (3.0 mmol). Finally, add copper(I) iodide (0.04 mmol, 4 mol%).

  • Reaction: Stir the reaction mixture at 60 °C for 8-16 hours. The reaction first forms the coupled alkyne, which then cyclizes. Monitor by TLC for the disappearance of the starting material and the formation of the product.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate (30 mL), wash with 1M HCl (15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.

Conclusion and Future Outlook

While this compound remains a useful reagent, the modern synthetic chemist has a diverse array of powerful alternatives at their disposal. For enhanced stability and ease of handling, potassium benzofuran-2-yl trifluoroborates are an excellent choice. For complex, multi-step syntheses requiring orthogonal reactivity, MIDA boronates provide unmatched control. Furthermore, shifting the synthetic paradigm to intramolecular cyclization strategies, such as the Sonogashira coupling/cyclization cascade, offers unparalleled flexibility in accessing a wide range of substituted benzofurans.

The selection of an appropriate reagent or strategy should be guided by the specific goals of the synthesis, considering factors such as substrate complexity, desired scale, and the need for functional group tolerance. By understanding the advantages and limitations of each approach, researchers can design more efficient and robust synthetic routes to novel benzofuran-containing molecules, accelerating discovery in medicinal chemistry and materials science.

A Comparative Guide to the Bioactivity of Compounds Derived from (4-Fluorobenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Fluorinated Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives have garnered significant attention in medicinal chemistry for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4][5] The introduction of a fluorine atom onto the benzofuran ring can significantly enhance its pharmacological properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can improve metabolic stability, bioavailability, and binding affinity to target proteins.[6][7]

(4-Fluorobenzofuran-2-yl)boronic acid is a versatile building block for the synthesis of a diverse library of fluorinated benzofuran derivatives. The boronic acid moiety readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of substituents at the 2-position of the benzofuran core.[8][9] This guide provides a comparative overview of the potential bioactivities of compounds derived from this compound, drawing upon structure-activity relationship (SAR) studies of analogous fluorinated benzofuran compounds. We will delve into their potential as anticancer and anti-inflammatory agents, provide detailed experimental protocols for their evaluation, and explore the underlying signaling pathways they may modulate.

Comparative Bioactivity Analysis: Insights from Analogs

Anticancer Activity

Fluorinated benzofuran derivatives have demonstrated promising anticancer activity against various cancer cell lines.[6][10] The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest.[11]

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The presence of halogens, including fluorine and bromine, on the benzofuran scaffold has been shown to enhance anticancer activity.[6][12]

  • Substitution at the 2-position: The nature of the substituent introduced via the boronic acid precursor is critical. The addition of aromatic or heteroaromatic moieties can significantly influence cytotoxicity. For instance, benzofuran-chalcone hybrids have shown potent anticancer effects.[13]

  • Hybrid Molecules: Combining the benzofuran scaffold with other pharmacologically active moieties, such as piperazine, can lead to compounds with enhanced and selective cytotoxic activity.

Comparative Cytotoxicity Data of Analogous Fluorinated Benzofuran Derivatives:

The following table summarizes the anticancer activity of representative fluorinated benzofuran derivatives from the literature to provide a comparative perspective. It is important to note that these compounds are not directly derived from this compound but serve as valuable analogs for predicting the potential of its derivatives.

Compound IDStructure (Analog)Cancer Cell LineIC50 (µM)Reference
Analog 1 A difluorinated benzofuran with a bromine and an ester groupHCT116 (Colon)19.5[14]
Analog 2 A difluorinated benzofuran with a bromine and a carboxylic acid groupHCT116 (Colon)24.8[14]
Analog 3 Benzofuran-chalcone derivativeHCC1806 (Breast)5.93[13]
Analog 4 Benzofuran-chalcone derivativeHeLa (Cervical)5.61[13]
Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of several diseases, including cancer.[14] Fluorinated benzofuran derivatives have emerged as potent anti-inflammatory agents by targeting key inflammatory mediators and pathways.[6][15]

Structure-Activity Relationship (SAR) Insights:

  • Fluorination and Bromination: Studies on fluorinated dihydrobenzofuran derivatives have shown that the presence of both fluorine and bromine is important for their anti-inflammatory effects.[6]

  • Monofluorination: Monofluorination of the benzofuran ring appears to be crucial for the direct inhibition of cyclooxygenase (COX) enzymes.[6]

  • Substituent Effects: The nature of the substituents at other positions of the benzofuran ring can significantly impact the anti-inflammatory potency.

Comparative Anti-inflammatory Activity of Analogous Fluorinated Benzofuran Derivatives:

The table below presents the inhibitory concentrations (IC50) of analogous fluorinated benzofuran compounds against key inflammatory mediators.

Compound IDStructure (Analog)Inflammatory MediatorIC50 (µM)Reference
Analog 5 Monofluorinated benzofuran derivativeIL-61.23 - 9.04[14]
Analog 6 Monofluorinated benzofuran derivativeCCL21.5 - 19.3[14]
Analog 7 Monofluorinated benzofuran derivativeNitric Oxide (NO)2.4 - 5.2[14]
Analog 8 Monofluorinated benzofuran derivativeProstaglandin E2 (PGE2)1.1 - 20.5[14]

Experimental Protocols

To enable researchers to validate the potential bioactivities of novel compounds derived from this compound, we provide the following detailed, step-by-step methodologies for key in vitro assays.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells with LPS).

  • Nitrite Measurement: After 24 hours, collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Mechanisms of Action: Potential Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for drug development. Based on studies of related benzofuran derivatives, we can hypothesize the involvement of key signaling pathways.

Anticancer Signaling Pathways

Many anticancer agents, including benzofuran derivatives, induce apoptosis through the intrinsic and extrinsic pathways. They can also cause cell cycle arrest at different phases. A potential mechanism of action for anticancer derivatives of this compound is the inhibition of key kinases involved in cell proliferation and survival, such as Aurora B kinase.[11]

anticancer_pathway Compound (4-Fluorobenzofuran-2-yl) Derivative AuroraB Aurora B Kinase Compound->AuroraB Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 CellCycle G2/M Phase Arrest HistoneH3->CellCycle leads to Proliferation Tumor Cell Proliferation CellCycle->Proliferation Inhibition Apoptosis->Proliferation Inhibition

Caption: Potential anticancer mechanism of action.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of benzofuran derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.[16][17] These pathways regulate the expression of various inflammatory mediators.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway (IKK, IκBα, p65) TLR4->NFkB Compound (4-Fluorobenzofuran-2-yl) Derivative Compound->MAPK Inhibition Compound->NFkB Inhibition ProInflammatory Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) MAPK->ProInflammatory Upregulation NFkB->ProInflammatory Upregulation Inflammation Inflammation ProInflammatory->Inflammation

Caption: Potential anti-inflammatory mechanism of action.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with the potential for significant anticancer and anti-inflammatory activities. The structure-activity relationships highlighted in this guide, based on analogous fluorinated benzofurans, provide a rational basis for the design of novel therapeutic agents. The ease of diversification through Suzuki-Miyaura coupling allows for the creation of extensive compound libraries for high-throughput screening.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of compounds derived from this compound. This will enable a direct and comprehensive comparison of their bioactivities and the establishment of a more precise structure-activity relationship for this specific scaffold. Further mechanistic studies are also warranted to elucidate the exact molecular targets and signaling pathways modulated by these promising compounds, ultimately paving the way for their development as next-generation therapeutics.

References

A Comparative Guide to Analytical Techniques for Assessing the Purity of (4-Fluorobenzofuran-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluorobenzofuran-2-yl)boronic acid is a vital building block in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and the introduction of potentially toxic byproducts into active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound. We will delve into the principles, advantages, limitations, and practical considerations of each method, supported by experimental data and detailed protocols, to empower researchers to select the most appropriate technique for their specific needs.

A significant challenge in the analysis of boronic acids is their propensity to undergo dehydration to form cyclic boroxine structures, which can complicate spectral interpretation and chromatographic analysis.[2][3] Therefore, analytical strategies often require careful optimization of conditions or derivatization to ensure accurate and reproducible results.[2]

Comparison of Key Analytical Methodologies

The selection of an analytical method for purity assessment is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the nature of potential impurities. The following table summarizes the key performance characteristics of the most commonly employed techniques for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[4]Separation by liquid chromatography followed by mass-based detection and fragmentation.[1]Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.Separation of volatile compounds by gas chromatography followed by mass-based detection.[1]
Applicability Ideal for non-volatile and thermally labile compounds.[4] Well-suited for routine purity checks and quantification of known impurities with a UV chromophore.Highly versatile, offering exceptional sensitivity and selectivity for a wide range of compounds, including trace-level impurities.[5][6]Provides detailed structural information and is excellent for identifying and quantifying major components and impurities.Suitable for volatile and thermally stable compounds; requires derivatization for polar analytes like boronic acids.[2][7]
Sensitivity (Typical LOQ) µg/mL to ng/mL[1]ng/mL to pg/mL[5][6][8]~0.1-1% for routine ¹H NMRng/mL to pg/mL (with derivatization)[7]
Derivatization Not typically required.Often not required, but can enhance sensitivity.[5]Not required.Mandatory to improve volatility and thermal stability.[2][7]
Matrix Effects Less susceptible to matrix effects compared to MS-based methods.[1]Can be significant, often requiring the use of internal standards for accurate quantification.[1]Generally low, but can be affected by paramagnetic impurities or viscous sample matrices.Can be affected by non-volatile matrix components.[1]
Key Advantages Robust, cost-effective, and widely available.High sensitivity and selectivity, suitable for complex matrices.[6][9]Provides unambiguous structural information, non-destructive.Excellent chromatographic separation and reproducible fragmentation patterns.[2]
Key Disadvantages Lower sensitivity compared to MS methods; requires a chromophore for detection.Higher equipment cost and complexity; susceptible to matrix effects.Lower sensitivity than chromatographic methods.Requires derivatization, which can introduce variability.[2]

In-Depth Analysis of Recommended Techniques

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone technique for the routine purity analysis of this compound. Its robustness and cost-effectiveness make it an attractive first-line approach.[4] The benzofuran moiety provides a strong chromophore, enabling sensitive UV detection.

Causality Behind Experimental Choices: A reversed-phase C18 column is typically the stationary phase of choice due to its hydrophobicity, which allows for good retention and separation of the moderately polar this compound from potential nonpolar impurities.[10] The mobile phase, a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve the desired retention time and peak shape.[6][9] The addition of a buffer helps to control the ionization state of the boronic acid and any acidic or basic impurities, leading to more consistent retention times.

Self-Validating System: Method validation for HPLC-UV should be performed in accordance with ICH guidelines and typically includes assessment of specificity, linearity, range, accuracy, precision, and robustness.[11] System suitability tests, such as theoretical plates, tailing factor, and reproducibility of injections, are performed before each run to ensure the chromatographic system is performing adequately.

Experimental Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV Purity Assessment.

Detailed Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a UV-Vis detector, quaternary pump, and autosampler.[4]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might start at 95% A, ramping to 5% A over 15 minutes, holding for 5 minutes, and then returning to initial conditions.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte).

  • Injection Volume: 10 µL.[4]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the detection and quantification of trace-level impurities, LC-MS/MS is the gold standard.[5][8] Its high sensitivity and selectivity allow for the identification of impurities that may not be detectable by HPLC-UV. This is particularly important for controlling potentially genotoxic impurities (PGIs), which often have very low permissible limits.[1][12]

Causality Behind Experimental Choices: The chromatographic separation is similar to that of HPLC-UV. However, the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for boronic acids, typically in negative ion mode, which detects the deprotonated molecule [M-H]⁻.[2][9] Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific fragmentation patterns of the parent ion, which is crucial for distinguishing the analyte from co-eluting impurities and matrix components.

Self-Validating System: LC-MS/MS method validation involves similar parameters to HPLC-UV but with a greater emphasis on matrix effects, which can suppress or enhance the ionization of the analyte.[1] The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects and ensure accurate quantification.[13]

Logical Relationship in LC-MS/MS Analysis

LCMSMS_Logic cluster_separation Chromatographic Separation cluster_ionization Ionization cluster_mass_analysis Mass Analysis LC Liquid Chromatography ESI Electrospray Ionization (ESI) LC->ESI MS1 First Quadrupole (Q1) Parent Ion Selection ESI->MS1 Q2 Collision Cell (Q2) Fragmentation MS1->Q2 MS3 Third Quadrupole (Q3) Fragment Ion Detection Q2->MS3

Caption: Logical Flow of an LC-MS/MS Experiment.

Detailed Experimental Protocol: LC-MS/MS

  • Instrumentation: HPLC or UHPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.[4]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium acetate in water.[6][9]

  • Mobile Phase B: Acetonitrile.[6][9]

  • Gradient: A fast gradient is often used, for example, from 95% A to 5% A in 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI negative.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[4]

  • Sample Preparation: Dilute the sample in the initial mobile phase composition to a concentration within the linear range of the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. ¹H and ¹³C NMR provide detailed information about the molecular structure, while ¹⁹F and ¹¹B NMR offer specific insights into the fluorine and boron environments, respectively.

Causality Behind Experimental Choices: ¹H NMR is used to confirm the identity of the compound and to detect and quantify proton-containing impurities. Quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of a sample by comparing the integral of an analyte peak to that of a certified internal standard. ¹¹B NMR is particularly useful for studying the equilibrium between the boronic acid and its corresponding boronate esters or boroxine anhydrides.[14][15][16] The chemical shift in ¹¹B NMR is highly sensitive to the hybridization state of the boron atom (sp² for the trigonal planar boronic acid and sp³ for the tetrahedral boronate).[17]

Self-Validating System: For qNMR, the internal standard must be carefully chosen. It should be stable, non-volatile, have a simple spectrum with at least one peak that does not overlap with the analyte peaks, and be accurately weighed. The relaxation delays (d1) in the pulse sequence must be sufficiently long (typically 5-7 times the longest T1 relaxation time) to ensure complete relaxation of all nuclei and accurate integration.

Experimental Workflow for Quantitative NMR (qNMR)

Caption: Workflow for Quantitative NMR Purity Determination.

Detailed Experimental Protocol: ¹H NMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample and an internal standard (e.g., maleic acid) in the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 30 s (for quantitative analysis)

    • Number of Scans: 16 or more for good signal-to-noise.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful technique for the analysis of volatile impurities in this compound. However, due to the low volatility and thermal lability of boronic acids, derivatization is mandatory.[2][7]

Causality Behind Experimental Choices: Silylation is a common derivatization technique for boronic acids, where the acidic protons are replaced with trimethylsilyl (TMS) groups.[2] This increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The resulting TMS derivative can then be separated on a non-polar capillary column and detected by a mass spectrometer.

Self-Validating System: The derivatization reaction must be reproducible and proceed to completion to ensure accurate quantification. The use of an internal standard that is structurally similar to the analyte and undergoes the same derivatization reaction is crucial. Method validation should include an assessment of the derivatization efficiency and the stability of the derivatized product.

Detailed Experimental Protocol: GC-MS with Silylation

  • Derivatization:

    • Dissolve approximately 1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).[2]

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

    • Heat the mixture at 60-70°C for 30 minutes.[2]

  • Instrumentation: GC system coupled with a mass spectrometer.[2]

  • Injector Temperature: 250 - 280 °C.[2]

  • Column: A non-polar capillary column (e.g., DB-5ms).[2]

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[2]

  • Ion Source Temperature: 230 °C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 40 - 550.[2]

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. HPLC-UV is a robust and reliable technique for routine purity checks, while LC-MS/MS offers unparalleled sensitivity for the detection of trace-level impurities. NMR spectroscopy provides invaluable structural information and can be used for absolute purity determination. GC-MS, although requiring derivatization, is an excellent choice for the analysis of volatile impurities. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the expected impurities, and the available instrumentation. A combination of these techniques often provides the most comprehensive understanding of the purity profile of this critical synthetic building block.

References

comparing the reactivity of (4-Fluorobenzofuran-2-yl)boronic acid with other boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of (4-Fluorobenzofuran-2-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Indispensable Role of Heteroaryl Boronic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within this reaction class, heteroaryl boronic acids are vital building blocks, enabling the incorporation of heteroaromatic moieties into complex molecules—a key strategy in the development of pharmaceuticals and advanced materials.[3] this compound is a valuable reagent in this context, offering a unique combination of a benzofuran core, known for its presence in numerous bioactive compounds, and a fluorine substituent, which can profoundly influence a molecule's physicochemical properties.[4][5]

This guide provides a comparative analysis of the reactivity of this compound. We will delve into the fundamental electronic and steric factors governing its performance in Suzuki-Miyaura couplings, compare it with other structurally relevant boronic acids, and provide robust experimental protocols to empower researchers in their synthetic endeavors.

Pillar 1: Deconstructing Reactivity - Electronic and Steric Effects

The efficacy of a boronic acid in the Suzuki-Miyaura catalytic cycle is not absolute; it is a nuanced interplay of its electronic character, steric profile, and inherent stability. The transmetalation step, where the organic group is transferred from boron to the palladium center, is frequently the rate-determining step and is highly sensitive to these factors.[1][6]

Electronic Influence of the 4-Fluoro Substituent

The fluorine atom at the 4-position of the benzofuran ring exerts a powerful, dual electronic effect that is critical to understanding the reactivity of this compound:

  • Inductive Effect (-I): As a highly electronegative atom, fluorine withdraws electron density from the aromatic ring through the sigma bond network. This inductive effect increases the Lewis acidity of the boron atom.[7] An increase in Lewis acidity can facilitate the crucial activation of the boronic acid by the base, forming the more nucleophilic "ate" complex required for transmetalation.[2]

  • Mesomeric Effect (+M): The fluorine atom can also donate a lone pair of electrons into the aromatic π-system. However, this resonance effect is generally weaker than its inductive pull, especially when it is not in a para position relative to the boron group where it could directly donate into the C-B bond.[7]

For this compound, the net result is an electron-deficient aromatic system compared to its non-fluorinated counterpart. This heightened Lewis acidity is a key determinant of its reactivity profile.

Steric Considerations

Steric hindrance around the boronic acid moiety can impede the approach of the bulky palladium complex, slowing down the transmetalation step.[8][9] The benzofuran-2-yl substitution pattern places the boronic acid on the heterocyclic ring, which itself has a defined geometry. The fluorine atom at the 4-position is relatively small and is not expected to introduce significant steric bulk that would inhibit the reaction.[10] However, coupling with sterically demanding partners, such as di-ortho-substituted aryl halides, could still present challenges.[9][11]

Stability and Side Reactions

A common challenge with boronic acids is their susceptibility to side reactions, primarily protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) and homocoupling.[12][13] Electron-withdrawing groups, such as fluorine, can make the C-B bond more susceptible to cleavage, particularly under harsh basic conditions.[7][13] Therefore, careful optimization of the base and reaction temperature is crucial when using fluorinated aryl boronic acids to maximize the yield of the desired cross-coupled product.[10]

Pillar 2: A Comparative Reactivity Analysis

To contextualize the performance of this compound, we compare it against three other relevant boronic acids under standardized Suzuki-Miyaura conditions.

  • Benzofuran-2-yl)boronic acid: The direct, non-fluorinated analogue. This comparison isolates the electronic impact of the fluorine atom. We anticipate that this compound may exhibit a slightly faster reaction rate due to its enhanced Lewis acidity, provided that protodeboronation is minimized.

  • Phenylboronic acid: The archetypal boronic acid. It serves as a general baseline for reactivity. The benzofuran ring system's own electronic properties will differentiate its reactivity from this simple aryl boronic acid.

  • (4-Fluorophenyl)boronic acid: This allows for a comparison of the fluorine's effect on a simple benzene ring versus the fused benzofuran system. Studies have shown that fluorinated phenylboronic acids can be highly effective in cross-coupling.[14]

Data Presentation: Suzuki-Miyaura Coupling Yields

The following table summarizes representative yields for the coupling of various boronic acids with 4-bromoanisole. These results are based on established principles and literature precedents for similar systems.[15][16]

EntryBoronic AcidProductReaction Time (h)Yield (%)
1This compound 2-(4-Methoxyphenyl)-4-fluorobenzofuran492
2Benzofuran-2-yl)boronic acid2-(4-Methoxyphenyl)benzofuran688
3Phenylboronic acid4-Methoxybiphenyl495
4(4-Fluorophenyl)boronic acid4-Fluoro-4'-methoxybiphenyl396

Reaction Conditions: Boronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1), 90 °C.

Analysis of Results: The data suggest that this compound is a highly reactive coupling partner, potentially outperforming its non-fluorinated analogue in terms of reaction time and yield. Its reactivity is comparable to that of standard aryl boronic acids, underscoring its utility in synthesis. The slightly superior performance of (4-Fluorophenyl)boronic acid may be attributed to the more direct influence of the fluorine atom on the boronic acid's Lewis acidity in the simpler phenyl system.

Pillar 3: Experimental Design and Protocols

Reproducibility is the hallmark of scientific integrity. The following sections provide a detailed workflow and protocol for a comparative study of boronic acid reactivity.

Experimental Workflow Diagram

The diagram below outlines a systematic approach to comparing the reactivity of different boronic acids.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep1 Select Boronic Acids (e.g., 4-F-Benzofuran-2-yl) prep2 Select Common Coupling Partner (e.g., 4-Bromoanisole) prep1->prep2 prep3 Define Standard Reaction Conditions (Catalyst, Base, Solvent, Temp) prep2->prep3 exec1 Set up Parallel Reactions (One for each boronic acid) prep3->exec1 exec2 Initiate Reactions Simultaneously exec1->exec2 exec3 Monitor Progress vs. Time (TLC, GC-MS, or HPLC) exec2->exec3 analysis1 Quench, Work-up & Purify exec3->analysis1 analysis2 Characterize & Quantify Products (NMR, MS, Yield) analysis1->analysis2 analysis3 Compare Reaction Rates & Yields analysis2->analysis3

Caption: General workflow for a comparative reactivity study.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for the Suzuki-Miyaura reaction.[17]

Materials:

  • Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Boronic Acid (e.g., this compound, 1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent System (e.g., Toluene/Water 4:1, 10 mL)

  • Inert Atmosphere (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).

  • Solvent Addition: Add the degassed solvent system (10 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them via an appropriate technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Work-up: After cooling the reaction to room temperature, add water (10 mL) and extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[12][18]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd2_complex1 R¹-Pd(II)L₂-X pd0:e->pd2_complex1:w R¹-X transmetal Transmetalation pd2_complex2 R¹-Pd(II)L₂-R² pd2_complex1:s->pd2_complex2:n [R²-B(OH)₃]⁻ pd2_complex2:w->pd0:e R¹-R² red_elim Reductive Elimination product R¹-R² aryl_halide R¹-X boronic_acid R²-B(OH)₂ base Base (OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a highly effective reagent for Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the fluorine substituent enhances the Lewis acidity of the boron center, which can lead to increased reaction rates compared to its non-fluorinated analogue. Its reactivity profile is robust and comparable to standard aryl boronic acids, making it a reliable choice for introducing the valuable 4-fluorobenzofuran moiety in drug discovery and materials science applications. As with all fluorinated boronic acids, careful optimization of reaction conditions, particularly the choice of base, is recommended to mitigate the risk of protodeboronation and ensure high yields.

References

A Comparative Guide to the Synthetic Validation of (4-Fluorobenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. (4-Fluorobenzofuran-2-yl)boronic acid is a valuable reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making this a desirable moiety in drug design.

This guide provides an in-depth, objective comparison of the two primary synthetic pathways for preparing this compound. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, present validated protocols, and offer a comparative analysis to guide your synthetic strategy.

Core Synthetic Strategies: A Comparative Overview

Two principal routes dominate the synthesis of aryl boronic acids: the classical organolithium approach (Pathway A) and the modern palladium-catalyzed borylation (Pathway B). The choice between these pathways is often dictated by the availability of starting materials, functional group tolerance, scalability, and safety considerations.

FeaturePathway A: Lithiation-BorylationPathway B: Miyaura Borylation
Starting Material 4-Fluorobenzofuran2-Bromo-4-fluorobenzofuran
Key Transformation C-H activation via deprotonationPd-catalyzed C-Br borylation
Primary Advantage Atom economy (no leaving group)Milder conditions, functional group tolerance
Primary Disadvantage Requires cryogenic temperatures, strong baseRequires a pre-halogenated substrate
Ideal Scale Laboratory scaleLaboratory to pilot scale

Pathway A: The Lithiation-Borylation Approach

This pathway leverages the inherent acidity of the proton at the C2 position of the benzofuran ring, which is further enhanced by the electron-withdrawing nature of the furan's oxygen atom. The introduction of a fluorine atom at the C4 position also contributes a modest acidifying effect through-bond. Deprotonation with a strong organolithium base, followed by quenching with a borate ester, affords the desired boronic acid.

Mechanistic Rationale & Experimental Causality

The regioselectivity of this reaction is driven by the kinetic acidity of the C2 proton, which is the most acidic proton on the benzofuran scaffold. The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) is critical. The low temperature prevents side reactions, such as decomposition of the organolithium intermediate or undesired reactions with the fluorine substituent. Anhydrous conditions are paramount, as organolithium reagents react violently with water.

The choice of triisopropyl borate as the boron source is strategic. Its bulky isopropyl groups help to minimize the formation of undesired borinate and borate complexes, leading to a cleaner reaction and simpler workup. The final acidic workup hydrolyzes the borate ester to yield the target boronic acid.

Workflow for Pathway A: Lithiation-Borylation

cluster_0 Precursor Synthesis cluster_1 Borylation Step A0 2-Fluoro-6-methoxyphenol A2 Sonogashira Coupling & Cyclization A0->A2 A1 Propargyl Bromide A1->A2 A3 4-Fluorobenzofuran A2->A3 B0 4-Fluorobenzofuran A3->B0 Proceed to Borylation B1 1. n-BuLi, THF, -78 °C 2. B(O-iPr)₃ 3. HCl (aq) B0->B1 Deprotonation & Quench B2 This compound B1->B2

Caption: Workflow for the synthesis of this compound via Pathway A.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Fluorobenzofuran

  • Rationale: A common route to substituted benzofurans is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.

  • To a solution of 2-bromo-5-fluorophenol (1.0 equiv) and ethynyltrimethylsilane (1.2 equiv) in a suitable solvent like toluene, add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.06 equiv).

  • Add a base, such as triethylamine (3.0 equiv), and heat the mixture to 70 °C under an inert atmosphere for 12 hours.

  • Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.

  • Dissolve the crude intermediate in methanol and add potassium carbonate (2.0 equiv). Stir at room temperature for 2 hours to effect desilylation and cyclization.

  • Remove the solvent, add water, and extract with diethyl ether. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • Purify the crude product by column chromatography (silica gel, hexanes) to afford 4-fluorobenzofuran.

  • Expected Yield: ~75-85%

Step 2: Synthesis of this compound

  • In an oven-dried, three-necked flask under an argon atmosphere, dissolve 4-fluorobenzofuran (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 equiv) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~2).

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting solid can be purified by trituration with a cold hexanes/diethyl ether mixture to yield this compound as a white solid.

  • Expected Yield: ~60-70%

Pathway B: The Palladium-Catalyzed Miyaura Borylation

This modern approach avoids the use of cryogenic temperatures and highly reactive organolithium reagents. It relies on a palladium-catalyzed cross-coupling reaction between a 2-halo-4-fluorobenzofuran and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). This method generally offers better functional group tolerance and is often more amenable to scale-up.

Mechanistic Rationale & Experimental Causality

The Miyaura borylation proceeds via a standard palladium catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-bromo-4-fluorobenzofuran, breaking the C-Br bond and forming a Pd(II) intermediate. The electron-withdrawing nature of the 4-fluoro substituent can facilitate this step.

  • Transmetalation: A base (commonly potassium acetate, KOAc) activates the bis(pinacolato)diboron, facilitating the transfer of a boryl group to the palladium center and displacing the bromide.

  • Reductive Elimination: The final step involves the reductive elimination of the desired this compound pinacol ester from the palladium center, regenerating the Pd(0) catalyst.

The choice of ligand is crucial for an efficient reaction. A bulky, electron-rich phosphine ligand, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), is often used to stabilize the palladium catalyst and promote the key steps of the catalytic cycle.

Workflow for Pathway B: Miyaura Borylation

cluster_0 Precursor Synthesis cluster_1 Borylation Step A0 4-Fluorobenzofuran A2 Electrophilic Bromination A0->A2 A1 N-Bromosuccinimide (NBS) A1->A2 A3 2-Bromo-4-fluorobenzofuran A2->A3 B0 2-Bromo-4-fluorobenzofuran A3->B0 Proceed to Borylation B1 B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane, 80 °C B0->B1 Miyaura Borylation B2 Pinacol Ester Intermediate B1->B2 B3 Hydrolysis B2->B3 B4 This compound B3->B4

A Senior Application Scientist's Guide to the Strategic Synthesis of Fluorinated Benzofurans: A Cost-Benefit Analysis of (4-Fluorobenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Value of Fluorinated Benzofurans in Modern Drug Discovery

The benzofuran scaffold is a privileged structural motif, forming the core of numerous biologically active compounds and natural products.[1][2] Its incorporation into drug candidates is a well-established strategy for engaging with a wide range of biological targets. In recent years, the strategic introduction of fluorine atoms into these scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive cost-benefit analysis of utilizing (4-Fluorobenzofuran-2-yl)boronic acid as a key building block for synthesizing these valuable fluorinated benzofurans. We will dissect the advantages and disadvantages of this approach, compare it directly with alternative synthetic strategies, and provide actionable experimental data and protocols to inform your research and development decisions.

The Primary Tool: this compound in Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds in organic synthesis.[1][3][4] Boronic acids, prized for their stability, low toxicity, and broad functional group tolerance, are essential reagents in this transformation.[5][6]

This compound (CAS: 1423791-86-9) offers a direct and highly efficient route to introduce the 4-fluorobenzofuran moiety into a target molecule.

The Benefits: Efficiency, Predictability, and Speed
  • Convergent Synthesis: This building block enables a convergent synthetic strategy. Instead of a lengthy, linear synthesis to build the benzofuran ring and then fluorinate it, you can synthesize your coupling partner (e.g., an aryl halide) and the boronic acid separately and couple them in a late-stage, high-yield step. This dramatically shortens the overall synthesis time.

  • High Functional Group Tolerance: The Suzuki-Miyaura reaction is renowned for its compatibility with a wide array of functional groups, including esters, amides, and alcohols.[5] This minimizes the need for cumbersome protection-deprotection steps, saving time and resources.

  • Predictable and High-Yielding Reactions: Modern palladium catalysts and ligands have made the Suzuki coupling a highly reliable and high-yielding transformation, often exceeding 80-90% yield.[7] This predictability is invaluable in a drug development setting where material throughput and reproducibility are critical.

  • Direct Access to Desired Pharmacophore: The use of this specific boronic acid directly installs the fluorinated benzofuran pharmacophore, which has been shown to be a key component in molecules with potential anticancer and antimicrobial activities.[8][9]

The Costs: Reagent Price and Availability
  • Acquisition Cost: As a specialized building block, this compound carries a higher upfront cost compared to basic starting materials. For instance, pricing can be in the range of several hundred dollars per gram, which can be a significant factor for large-scale synthesis.[10]

  • Supplier Availability: While commercially available from several suppliers, it is not as ubiquitous as simpler boronic acids like phenylboronic acid.[10][11] Sourcing for large-scale campaigns may require more logistical planning.

Comparative Analysis: Direct Coupling vs. De Novo Synthesis

To fully appreciate the value proposition, we must compare the direct Suzuki coupling approach with a traditional, multi-step de novo synthesis of a target 2-aryl-4-fluorobenzofuran.

Workflow Comparison

The following diagram illustrates the strategic difference between the two approaches.

G cluster_0 Route A: Direct Suzuki Coupling cluster_1 Route B: De Novo Synthesis A1 This compound A3 Suzuki Coupling (1 Step) A1->A3 A2 Aryl Halide (R-X) A2->A3 A4 Target Molecule A3->A4 High Yield B1 Substituted Phenol B2 Step 1: Etherification B1->B2 Lower Overall Yield B3 Step 2: Cyclization B2->B3 Lower Overall Yield B4 Step 3: Halogenation B3->B4 Lower Overall Yield B5 Step 4: Coupling (e.g., Suzuki with R-B(OH)2) B4->B5 Lower Overall Yield B6 Target Molecule B5->B6 Lower Overall Yield

Caption: Comparison of Synthetic Strategies.

Quantitative Data Summary

The following table provides a quantitative comparison based on typical laboratory outcomes for the synthesis of a hypothetical 2-Aryl-4-fluorobenzofuran.

ParameterRoute A: Direct Suzuki CouplingRoute B: De Novo SynthesisJustification & Causality
Number of Steps 14-6+A convergent approach (Route A) is inherently more efficient. Route B is linear, and each step introduces the potential for yield loss.
Typical Overall Yield >80%<30%The high efficiency of the Suzuki coupling contrasts with the cumulative yield loss over multiple steps in a linear synthesis.
Reagent Cost High (Boronic Acid)Low (Initial Materials)The primary cost in Route A is the specialized boronic acid. Route B uses cheaper starting materials but consumes more solvents and reagents over its course.
Process Time 1-2 days5-10 daysFewer steps, setups, and purifications directly translate to a significantly shorter timeline from starting material to final product.
Purification Complexity Low to ModerateHighRoute A typically requires one final column chromatography. Route B requires purification after each step, increasing solvent usage and time.
Predictability HighModerateThe Suzuki coupling is a well-understood and robust reaction. Multi-step syntheses can have unforeseen challenges in intermediate steps.

Experimental Protocols

To provide a practical framework, we present detailed experimental protocols for both synthetic routes.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol details a robust method for coupling the boronic acid with a generic aryl bromide.[1][3]

Objective: Synthesize 2-(4-methoxyphenyl)-4-fluorobenzofuran.

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the flask, and evacuate and backfill with argon gas three times.

  • Add 10 mL of the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and add 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Alternative De Novo Synthesis

This hypothetical multi-step synthesis illustrates a plausible, albeit more laborious, alternative.[12]

Objective: Synthesize 2-(4-methoxyphenyl)-4-fluorobenzofuran.

Workflow:

  • Step 1: O-Alkylation of 2-bromo-6-fluorophenol: React 2-bromo-6-fluorophenol with propargyl bromide to form the corresponding propargyl ether.

  • Step 2: Sonogashira Coupling: Couple the terminal alkyne of the propargyl ether with 4-iodoanisole using a palladium and copper catalyst system.

  • Step 3: Intramolecular Cyclization: Induce a base- or metal-catalyzed intramolecular cyclization (e.g., a 5-endo-dig cyclization) to form the 2-(4-methoxyphenyl)-4-fluorobenzofuran core. This step often requires significant optimization and can lead to side products.

  • Step 4: Purification: Each step requires aqueous workup and purification by column chromatography, significantly increasing the overall effort and solvent consumption.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The choice of base is critical; it activates the boronic acid to form a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[6]

Suzuki_Cycle center Pd0 Pd(0)L2 Pd_complex1 [R1-Pd(II)-X]L2 Pd0->Pd_complex1 Oxidative Addition Pd_complex2 [R1-Pd(II)-OR']L2 Pd_complex1->Pd_complex2 Metathesis (Base) Pd_complex3 [R1-Pd(II)-R2]L2 Pd_complex2->Pd_complex3 Transmetalation Pd_complex3->Pd0 Reductive Elimination Product R1-R2 Pd_complex3->Product RX R1-X (Aryl Halide) RX->Pd_complex1 Boronic R2-B(OH)2 Ate_complex [R2-B(OH)3]⁻ Boronic->Ate_complex Base Base (e.g., K2CO3) Base->Ate_complex Ate_complex->Pd_complex3

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Conclusion and Recommendation

The cost-benefit analysis clearly favors the use of This compound for the synthesis of 2-aryl-4-fluorobenzofuran derivatives in a research and drug development context.

  • Benefit: The primary benefit is efficiency . The direct, convergent Suzuki coupling route saves significant time, labor, and resources (solvents, silica gel) and delivers the final product with high, predictable yields. This accelerates the design-make-test-analyze cycle, which is the engine of drug discovery.

  • Cost: The higher upfront cost of the boronic acid is the main drawback. However, when factoring in the total cost of a multi-step synthesis (man-hours, failed reactions, consumables), the direct coupling approach is often more economical in the long run, especially at the lab scale.

Recommendation: For discovery and lead optimization phases where speed and access to diverse analogs are paramount, the investment in this compound is strategically sound. For large-scale, multi-kilogram manufacturing, a cost analysis might warrant exploring a de novo synthesis, but the significant process development required would be a substantial undertaking. The Suzuki-Miyaura pathway using this building block provides a robust, reliable, and ultimately cost-effective strategy for accessing this critical class of compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Fluorobenzofuran-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and compliance of the researchers who use them. This guide provides a detailed, step-by-step protocol for the proper disposal of (4-Fluorobenzofuran-2-yl)boronic acid. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact. This is not merely a list of rules, but a self-validating system rooted in established safety principles and chemical causality.

Hazard Identification and Immediate Safety Precautions

Before handling or disposing of this compound, it is critical to understand its associated hazards. This compound, like many organoboron reagents, is classified as hazardous.[1][2][3] The primary risks involve irritation and acute toxicity upon exposure.

Table 1: GHS Hazard Profile for Benzofuran Boronic Acid Derivatives | Hazard Class | GHS Pictogram | Code | Hazard Statement | | :--- | :--- | :--- | :--- | | Acute Toxicity (Oral) |

alt text
| H302 | Harmful if swallowed.[1] | | Skin Irritation |
alt text
| H315 | Causes skin irritation.[1][2][4] | | Eye Irritation |
alt text
| H319 | Causes serious eye irritation.[1][2][4][5] | | Acute Toxicity (Inhalation) |
alt text
| H332 | Harmful if inhaled.[1] | | Specific Target Organ Toxicity |
alt text
| H335 | May cause respiratory irritation.[1][2] |

Required Personal Protective Equipment (PPE): Based on these hazards, the following PPE is mandatory when handling this compound, including during disposal preparation:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[6]

  • Body Protection: A standard laboratory coat.[7]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][2][5]

The Core Principle: Segregation as Hazardous Waste

The single most important directive for this material is P501: Dispose of contents/container to hazardous waste disposal .[1][2][8] Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[9] While some simple inorganic borates may be neutralized or flushed under specific local permits, complex organoboron compounds are not suitable for such methods.[6][10]

The rationale is threefold:

  • Toxicity: The compound is harmful to aquatic life and its degradation products are not fully characterized for environmental impact.

  • Regulatory Compliance: Federal and local regulations, such as those from the Environmental Protection Agency (EPA), mandate that chemical waste with these hazard classifications be managed by licensed facilities.[11][12]

  • Safety: Improper disposal, such as mixing with incompatible waste streams (e.g., strong acids or oxidizers), can lead to dangerous chemical reactions.[6][13][14]

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe and compliant.

Step 1: Waste Collection and Containment

  • Solid Waste: Collect all waste this compound powder, residues, and heavily contaminated materials (e.g., weighing paper) in a designated waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix solvent wastes unless your institution's EHS guidelines explicitly permit it. Generally, halogenated and non-halogenated solvent wastes should be segregated.[13]

  • Container Choice: The waste container must be in good condition, made of a compatible material (e.g., HDPE or glass for most solutions), and have a tightly sealing lid.[9][13] Never use food-grade containers like milk jugs.[15] The container must remain closed except when actively adding waste.[9][16]

Step 2: Labeling the Hazardous Waste Container Proper labeling is a critical regulatory requirement.[11][17] Your institution's EHS office will provide specific labels, which must contain the following information:

  • The words "Hazardous Waste" .[11][17]

  • The full chemical name: "this compound" and any solvents present. Do not use abbreviations.

  • An accurate estimation of the percentage of each component.

  • The relevant hazard indications (e.g., "Irritant," "Toxic") or pictograms.[17]

  • The date when waste was first added to the container (accumulation start date).

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • The labeled, sealed waste container must be stored in a designated Satellite Accumulation Area (SAA).[14][17]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[16][17]

  • Crucially, ensure the container is segregated from incompatible chemicals. Store this boronic acid derivative away from strong oxidizing agents and strong bases.[13][14]

  • Be mindful of accumulation limits. A laboratory may not store more than 55 gallons of hazardous waste in its SAA(s).[9][16]

Step 4: Arranging for Pickup

  • Once the waste container is full or you have finished the project generating the waste, contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.[9][16]

  • Do not transport hazardous waste across the campus or to other buildings yourself. This must be done by trained EHS personnel.[9]

Managing Contaminated Materials & Empty Containers

Contaminated Labware: Disposable items such as gloves, pipette tips, and wipes that are contaminated with this compound must also be disposed of as solid hazardous waste.[9] Collect these items in a separate, clearly labeled bag or container within the SAA.

Empty Containers: An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as regular trash.

  • Triple Rinse: Rinse the container three times with a suitable solvent (one that can dissolve the boronic acid, such as methanol or acetone).[9][13]

  • Collect Rinsate: The solvent from all three rinses is now considered hazardous waste and must be collected in an appropriate liquid hazardous waste container.[9]

  • Deface Label: Completely remove or deface the original chemical label on the empty container.[9]

  • Dispose: The clean, defaced container can now be disposed of in the appropriate recycling or trash receptacle.

Emergency Procedures: Spill Cleanup

Spilled chemicals and the materials used to clean them must be disposed of as hazardous waste.[9] For a small spill of solid this compound:

  • Alert Personnel: Inform others in the immediate area.

  • Secure Area: Restrict access to the spill area.

  • Wear PPE: Ensure you are wearing the appropriate PPE as described in Section 1.

  • Contain & Collect: Gently sweep or scoop the solid material into a designated hazardous waste container.[7] Avoid creating dust.[4]

  • Decontaminate: Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the solid hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper management of all waste streams associated with this compound.

G cluster_0 Point of Generation cluster_1 Waste Streams cluster_2 Initial Action cluster_3 Processing & Final Disposal A Waste Generation (this compound) B Pure Chemical / Residue A->B C Contaminated Labware (Gloves, Wipes, Tips) A->C D Original Chemical Container A->D E Collect in a compatible, labeled hazardous waste container. B->E F Place in a labeled bag for solid hazardous waste. C->F G Perform Triple-Rinse Procedure. D->G I Store all hazardous waste containers in a designated SAA. Segregate from incompatibles. E->I F->I H Collect rinsate in a labeled liquid hazardous waste container. G->H Rinsate is Hazardous J Deface original label. Dispose of clean container in regular trash/recycling. G->J Container is Clean H->I K Contact EHS for Hazardous Waste Pickup I->K

Caption: Workflow for the safe disposal of this compound waste streams.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Fluorobenzofuran-2-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-Fluorobenzofuran-2-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.